(4-Chlorophenylthio)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBUVDTYAPXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380886 | |
| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-19-0 | |
| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chlorophenylthio)acetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Chlorophenylthio)acetonitrile
Abstract
This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent nucleophilic substitution pathway. We will delve into the underlying reaction mechanism, explore the roles of key reagents, present a detailed experimental protocol, and discuss process optimization through techniques such as Phase-Transfer Catalysis (PTC). Furthermore, this document addresses potential side reactions, purification strategies, and critical safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.
Introduction and Strategic Overview
The synthesis of aryl thioethers, such as this compound, is a cornerstone of modern organic chemistry. The target molecule incorporates a chlorophenyl group linked via a sulfur atom to an acetonitrile moiety. This structure serves as a versatile scaffold for further chemical transformations. The most direct and widely employed synthetic strategy is the S-alkylation of 4-chlorothiophenol with chloroacetonitrile. This reaction is a sulfur analogue of the classical Williamson ether synthesis, proceeding through a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2][3]
The core transformation involves the deprotonation of the weakly acidic thiol group of 4-chlorothiophenol to form a potent thiolate nucleophile, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group. While fundamentally straightforward, the reaction's efficiency and purity of the final product are highly dependent on the choice of base, solvent, and reaction conditions, as well as the mitigation of potential side reactions.
Mechanistic Deep Dive: The S_N2 Pathway and Competing Reactions
The primary reaction for synthesizing this compound is the S-alkylation of 4-chlorothiophenol.
The Desired S_N2 Reaction
The process begins with the deprotonation of 4-chlorothiophenol by a suitable base. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the resulting negative charge of the thiolate anion.[2]
Step 1: Deprotonation The base removes the acidic proton from the thiol group, generating the 4-chlorothiophenolate anion. This anion is a powerful nucleophile.[2][4]
Step 2: Nucleophilic Attack The generated 4-chlorothiophenolate anion then attacks the methylene carbon of chloroacetonitrile. This carbon is electrophilic due to the inductive effect of the adjacent chlorine atom and nitrile group. The reaction proceeds via a classic S_N2 mechanism, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion.[5]
Caption: General S_N2 pathway for the synthesis.
Competing Side Reactions
While S-alkylation is the desired outcome, two primary side reactions can reduce the yield and purity of the product: oxidative disulfide formation and C-alkylation.[6]
-
Disulfide Formation: Thiophenols and their corresponding thiolates are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide (Ar-S-S-Ar) linkage.[6][7][8] This is often the most common impurity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize this side reaction.
-
C-Alkylation: The thiolate anion is an ambident nucleophile, with electron density on both the sulfur atom and the aromatic ring. While S-alkylation is kinetically and thermodynamically favored, a small amount of C-alkylation (attack by a carbon atom of the aromatic ring) can occur, leading to isomeric impurities.[6]
Caption: Desired S-Alkylation pathway versus common side reactions.
Reagents and Materials
A successful synthesis requires a careful selection of starting materials, reagents, and solvents.
| Compound | CAS No. | Mol. Weight | Form | Boiling Point | Melting Point |
| 4-Chlorothiophenol | 106-54-7 | 144.62 g/mol | White crystalline solid | 205-207 °C | 49-51 °C |
| Chloroacetonitrile | 107-14-2 | 75.49 g/mol | Colorless to pale yellow liquid | 123 °C | -38 °C |
| This compound | 18527-19-0 | 183.66 g/mol | Solid | N/A | N/A |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | White solid | 1390 °C | 318 °C |
| Acetonitrile (Solvent) | 75-05-8 | 41.05 g/mol | Colorless liquid | 81-82 °C | -45 °C |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 g/mol | White solid | N/A | 103-104 °C |
Data sourced from[7][9][10][11][12].
Synthesis Pathway I: Standard S_N2 Alkylation
This method represents a standard laboratory-scale approach.
Experimental Protocol
Warning: This procedure involves highly toxic and corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13][14][15]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorothiophenol (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile or DMF (e.g., 100 mL).[5] Begin stirring to dissolve the solid.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace air and prevent disulfide formation. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Base Addition: While stirring, add a suitable base such as powdered sodium hydroxide (e.g., 1.1 eq) or sodium hydride (1.1 eq, use extreme caution, handle as a dispersion in mineral oil). The formation of the sodium thiolate salt may be observed.
-
Alkylation: Slowly add chloroacetonitrile (1.05 eq) to the reaction mixture dropwise via a syringe or dropping funnel. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-chlorothiophenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (e.g., 300 mL) and extract with an organic solvent like ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[16]
Synthesis Pathway II: Phase-Transfer Catalysis (PTC)
For improved safety, scalability, and potentially faster reaction rates, Phase-Transfer Catalysis (PTC) is an excellent alternative. PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[17][18] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the aqueous-soluble nucleophile (the thiolate) into the organic phase to react with the substrate.[19][20]
PTC Mechanism of Action
-
Anion Generation: 4-chlorothiophenol reacts with a base (e.g., NaOH) in the aqueous phase to form the sodium 4-chlorothiophenolate salt.
-
Ion Exchange: The phase-transfer catalyst cation (Q⁺), typically from a salt like tetrabutylammonium bromide (Q⁺X⁻), exchanges its counter-ion (X⁻) for the thiolate anion (ArS⁻) at the phase interface.
-
Phase Transfer: The newly formed lipophilic ion pair [Q⁺ ArS⁻] is soluble in the organic phase and migrates into it.
-
Reaction: In the organic phase, the "naked" and highly reactive thiolate anion attacks the chloroacetonitrile to form the product, regenerating the catalyst cation Q⁺.
-
Catalyst Regeneration: The catalyst cation returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocol (PTC)
-
Reaction Setup: In a flask equipped for stirring, combine 4-chlorothiophenol (1.0 eq), chloroacetonitrile (1.05 eq), and an organic solvent like toluene or dichloromethane (e.g., 5 mL per gram of thiophenol).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 0.05 eq).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-3 eq in water, 50% w/w).
-
Reaction: Stir the two-phase mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, stop stirring and allow the layers to separate. The organic layer contains the product. Separate the layers, wash the organic phase with water and brine, dry over sodium sulfate, and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization as described previously.
Safety and Handling
E-E-A-T Pillar: Trustworthiness. A protocol is only trustworthy if it is safe. All operations must be conducted with a thorough understanding of the hazards involved.
-
4-Chlorothiophenol: Toxic and corrosive. Causes skin and eye burns. Harmful if swallowed. It is also a lachrymator and has a powerful, unpleasant stench. Handle only in a fume hood.[7][13]
-
Chloroacetonitrile: Toxic if swallowed, inhaled, or in contact with skin.[15][21] It is also a flammable liquid and a lachrymator.[12][14] Keep away from heat and ignition sources.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Solvents: Acetonitrile and DMF are toxic and flammable. Avoid inhalation and skin contact.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][22]
References
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
- University of Colorado Boulder. Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]
- Royal Society of Chemistry. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry. [Link]
- OrganicChemGuide. 15.03 Ether, Sulfide Synthesis. [Link]
- Khan Academy.
- ACS Green Chemistry Institute. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
- CRDEEP Journals.
- PTC Organics, Inc. PTC with Acetonitrile or DMF?. [Link]
- Institute of Organic Chemistry, Polish Academy of Sciences. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]
- Journal of Chemical Technology and Metallurgy. (2022, August 12).
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
- Shodhganga. Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. [Link]
- Organic Syntheses. chloroacetonitrile. [Link]
- ResearchGate.
- Royal Society of Chemistry. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media. RSC Advances. [Link]
- Reagentia. 2-((4-Chlorophenyl)thio)acetonitrile (1 x 250 mg). [Link]
- PubMed Central.
- YouTube. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]
- Wiley Online Library. (2025, November 11).
- Google Patents.
- SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]
- Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]
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- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
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- 7. 4-クロロチオフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
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An In-depth Technical Guide to (4-Chlorophenylthio)acetonitrile: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
(4-Chlorophenylthio)acetonitrile, a bifunctional molecule incorporating a thioether, a nitrile, and a chlorinated aromatic ring, stands as a significant intermediate in the landscape of organic synthesis. Its unique electronic and structural features make it a valuable precursor for the construction of more complex molecular architectures, particularly within the realms of pharmaceutical and materials science research. This guide provides an in-depth exploration of its core physicochemical properties, offers expert insight into its synthesis and handling, and discusses its reactivity and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Data
The fundamental properties of this compound are crucial for its application in experimental design, dictating solvent choice, reaction conditions, and purification strategies. These core characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 18527-19-0 | [1] |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | White Crystalline Solid | |
| Melting Point | 79 °C | [1] |
| Boiling Point | 299.7 °C at 760 mmHg | [1] |
| Solubility | Low water solubility | |
| SMILES | N#CCSC1=CC=C(Cl)C=C1 | |
| InChIKey | WZXBUVDTYAPXOQ-UHFFFAOYSA-N | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="3.5,0!"]; C1 [label="C", pos="2.7,0!"]; C2 [label="C", pos="1.9,0!"]; S [label="S", pos="0.9,0!"]; C3 [label="C", pos="-0.5,0!"]; C4 [label="C", pos="-1.2,0.8!"]; C5 [label="C", pos="-2.2,0.8!"]; C6 [label="C", pos="-2.9,0!"]; Cl [label="Cl", pos="-4.1,0!"]; C7 [label="C", pos="-2.2,-0.8!"]; C8 [label="C", pos="-1.2,-0.8!"]; // Hydrogen nodes for C2 H1 [label="H", pos="1.9,0.5!"]; H2 [label="H", pos="1.9,-0.5!"]; // Edges for the structure C1 -- C2 [len=1.0]; C2 -- S [len=1.0]; S -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C3 [len=1.0]; C6 -- Cl [len=1.0]; // Triple bond for Nitrile N -- C1 [style=invis, len=0.1]; node [shape=plaintext]; edge [style=solid]; C1 -- N [label="", penwidth=1, len=1.0]; {rank=same; C1; N} splines=false; edge [style=invis]; a [pos="2.7,0.1!"]; b [pos="3.5,0.1!"]; a--b [style=solid, penwidth=1, label=""]; c [pos="2.7,-0.1!"]; d [pos="3.5,-0.1!"]; c--d [style=solid, penwidth=1, label=""]; // Hydrogens on C2 C2 -- H1 [len=0.5]; C2 -- H2 [len=0.5]; // Aromatic hydrogens (implied)
}
Caption: Chemical Structure of this compound.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction. This pathway leverages the nucleophilicity of the thiophenolate anion, generated in situ, towards an electrophilic haloacetonitrile.
Causality in Synthesis Design: The choice of 4-chlorothiophenol as the starting material provides the core aromatic sulfide moiety. Its thiol proton is sufficiently acidic to be removed by a moderately strong base, such as potassium carbonate or an amine base like triethylamine. This deprotonation is critical as it generates the potent thiophenolate nucleophile. Chloroacetonitrile serves as a cost-effective and reactive electrophile. The reaction is typically performed in a polar aprotic solvent, like acetonitrile or DMF, to facilitate the dissolution of reagents and promote the Sₙ2 reaction mechanism while minimizing competing side reactions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add chloroacetonitrile (1.1 eq) dropwise to the mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiophenol is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure white solid product.
Protocol: Structural Validation
A self-validating protocol requires rigorous characterization of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the aromatic protons (typically in the 7.0-7.5 ppm region) and the singlet for the methylene (-CH₂-) protons adjacent to the nitrile and sulfur atoms. ¹³C NMR will show characteristic peaks for the nitrile carbon, the methylene carbon, and the distinct carbons of the chlorophenyl ring. Spectroscopic data for this compound is available from various chemical suppliers.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of 183.66 g/mol and show the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.
Reactivity, Stability, and Applications
This compound is a stable crystalline solid under standard conditions but possesses three key reactive sites, making it a versatile synthetic intermediate.
Caption: Key reactivity pathways of this compound.
-
Nitrile Group: The nitrile functionality can be readily transformed. It can be hydrolyzed under acidic or basic conditions to yield (4-chlorophenylthio)acetic acid or its corresponding amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride to produce 2-(4-chlorophenylthio)ethanamine, a valuable primary amine.
-
Thioether Linkage: The sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents can produce the corresponding sulfoxide, while stronger conditions can lead to the sulfone. These transformations significantly alter the electronic properties and polarity of the molecule.
-
Aromatic Ring: The chlorophenyl ring can undergo further electrophilic aromatic substitution, although the chloro and thioether groups will influence the position and reactivity of incoming electrophiles.
These reactive handles allow the molecule to serve as a key building block for introducing the (4-chlorophenylthio)methyl or related moieties into target structures, a common strategy in the design of bioactive compounds and functional materials. It is frequently listed as an important organic building block and pharmaceutical intermediate.[2]
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Ingestion/Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
By understanding the comprehensive profile of this compound presented in this guide, researchers can confidently and safely leverage its synthetic potential to advance their scientific objectives.
References
- Stenutz, R. (n.d.). (4-chlorophenyl)acetonitrile.
- U.S. Army Engineer Research and Development Center. (n.d.). Prediction of physicochemical properties of energetic materials via EPI Suite.
- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH National Library of Medicine.
- Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.
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An In-depth Technical Guide to (4-Chlorophenylthio)acetonitrile: Synthesis, Spectral Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetonitrile, a sulfur-containing aromatic nitrile, represents a key building block in synthetic organic chemistry. Its structural motif, featuring a 4-chlorophenylthio group attached to an acetonitrile moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, detailed spectral data, a validated synthesis protocol, and an exploration of its potential applications in research and drug discovery.
Part 1: Core Chemical Identity and Physicochemical Properties
This compound , also known as 2-((4-chlorophenyl)thio)acetonitrile, is a stable organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18527-19-0 | [Generic Chemical Supplier Data] |
| Molecular Formula | C₈H₆ClNS | [Generic Chemical Supplier Data] |
| Molecular Weight | 183.66 g/mol | [Generic Chemical Supplier Data] |
| Appearance | White to off-white crystalline solid | [Generic Chemical Supplier Data] |
| Purity | Typically ≥97% | [Vibrant Pharma Inc.][1] |
| Storage | Room temperature | [Vibrant Pharma Inc.][1] |
Part 2: Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the S-alkylation of 4-chlorothiophenol with a haloacetonitrile, typically chloroacetonitrile. This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol is a well-established method for the S-alkylation of thiols and is adapted for the synthesis of the title compound.[2]
Materials:
-
4-Chlorothiophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 4-chlorothiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material (4-chlorothiophenol) is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Part 3: Spectral Data and Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show two main signals: a singlet for the methylene protons and a set of doublets for the aromatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | Singlet | 2H | -S-CH₂ -CN |
| ~ 7.4 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |
| ~ 7.3 | Doublet | 2H | Aromatic protons meta to the sulfur atom |
Note: The exact chemical shifts may vary depending on the solvent used.[3][4][5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 15 | -S-CH₂ -CN |
| ~ 117 | -C N (Nitrile) |
| ~ 129 | Aromatic C H |
| ~ 130 | Aromatic C H |
| ~ 134 | Aromatic quaternary C -Cl |
| ~ 135 | Aromatic quaternary C -S |
Note: The exact chemical shifts may vary depending on the solvent used.[3][4][5]
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium-Strong | C≡N stretch (Nitrile) |
| ~ 3050-3100 | Weak-Medium | Aromatic C-H stretch |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1090 | Strong | C-Cl stretch |
| ~ 680 | Strong | C-S stretch |
Note: The nitrile stretch is a particularly characteristic peak in the IR spectrum.[6][7]
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 183/185 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |
| 143 | Loss of CH₂CN |
| 111 | Chlorophenyl fragment |
Note: The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key feature in the mass spectrum.[1][8]
Part 4: Potential Applications and Biological Significance
While specific biological studies on this compound are limited in publicly accessible literature, the structural motifs present in the molecule suggest several areas of potential application, particularly in medicinal chemistry and materials science.
Antimicrobial and Antifungal Activity
Compounds containing the (4-chlorophenyl)thio moiety have been investigated for their antimicrobial and antifungal properties.[9] The presence of the sulfur atom and the halogenated aromatic ring can contribute to the disruption of microbial cellular processes. Further screening of this compound against various bacterial and fungal strains is a promising area of research.
Anticancer and Cytotoxic Activity
The arylthioacetonitrile scaffold is present in various compounds that have been evaluated for their cytotoxic effects against cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The (4-chlorophenyl)thio group, in particular, has been incorporated into molecules showing significant cytotoxicity.[12]
Intermediate in Organic Synthesis
The primary and most established application of this compound is as a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic systems, such as thiophenes and thiazoles. These heterocyclic compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[13][14]
Part 5: Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and an analysis of its spectral characteristics. While further research is needed to fully elucidate its biological activities, the structural features of this compound make it a promising candidate for the development of novel therapeutic agents and functional materials.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Reddy, T. J., et al. (2014). Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 1024-1029.
- Organic Syntheses Procedure, (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 100, 154-171.
- Organic Syntheses Procedure, (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 35, 30.
- Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Singh, P., et al. (2023). Antibacterial evaluation of 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Journal of Applied Biology & Biotechnology, 11(5), 183-190.
- ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile with increase in time.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- SpectraBase. (n.d.). acetonitrile, [(o-chlorophenyl)thio]-.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Frontiers in Microbiology. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ResearchGate. (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476...
- MDPI. (2019). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (4-Chlorophenylthio)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the mechanisms of action of (4-Chlorophenylthio)acetonitrile derivatives, a class of compounds demonstrating significant potential in therapeutic applications. Synthesizing current research, this document will navigate the intricate signaling pathways and molecular interactions through which these derivatives exert their biological effects, with a particular focus on their anticancer and antimicrobial activities. This work is intended to serve as a technical resource, offering not only a comprehensive overview of the core mechanisms but also detailed, field-proven experimental protocols to empower further research and development in this promising area.
I. Introduction: The Therapeutic Promise of a Unique Chemical Scaffold
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The presence of a chlorophenylthio group linked to an acetonitrile moiety provides a unique electronic and steric landscape, facilitating interactions with various biological targets. This guide will dissect the current understanding of how these structural features translate into potent anticancer and antimicrobial effects, providing a foundational understanding for researchers seeking to leverage this scaffold for novel drug discovery.
II. Anticancer Mechanism of Action: A Multi-pronged Assault on Malignancy
Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. Their anticancer activity is not attributed to a single mode of action but rather a coordinated induction of cellular processes that collectively lead to the demise of malignant cells. The primary mechanisms identified to date include the induction of apoptosis and the arrest of the cell cycle.
A. Induction of Apoptosis: Orchestrating Programmed Cell Death
A key hallmark of the anticancer activity of these derivatives is their ability to trigger apoptosis, the cell's intrinsic suicide program. This is a critical mechanism for eliminating damaged or cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues. Evidence suggests that these compounds can initiate apoptosis through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases.
A crucial indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves PARP-1, rendering it inactive and facilitating cellular disassembly. Several studies on related compounds have utilized the detection of this cleavage event as a definitive marker of apoptosis induction.
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway activated by this compound derivatives.
B. Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, these derivatives can also inhibit the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have dysregulated cell cycle control, leading to incessant proliferation.
By interfering with the intricate machinery of the cell cycle, this compound derivatives can halt cell division, providing a window for DNA repair mechanisms to act or for apoptosis to be initiated. The G1 and G2/M phases are common checkpoints targeted by anticancer agents. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle and to identify the specific point of arrest induced by a compound.
Logical Relationship: From Cell Cycle Arrest to Apoptosis
Caption: Interplay between cell cycle arrest and apoptosis induction.
III. Antimicrobial Mechanism of Action: Targeting Essential Bacterial Processes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have shown promise as a new class of antimicrobial agents, with activity against a range of pathogenic bacteria. Their mechanism of action appears to involve the disruption of fundamental cellular processes that are essential for bacterial survival and replication.
A. Inhibition of Bacterial Cell Division: Disrupting the Z-Ring
A key target for some thiophenyl-containing derivatives is the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a pivotal role in cytokinesis. It polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which is essential for septal wall formation and the subsequent division of the bacterial cell.
By inhibiting the polymerization of FtsZ and its associated GTPase activity, these derivatives can effectively block bacterial cell division. This leads to the formation of elongated, filamentous bacteria that are unable to proliferate, ultimately resulting in bacterial death.
Experimental Workflow: Investigating FtsZ Inhibition
Caption: Workflow for assessing the inhibition of FtsZ by test compounds.
B. Targeting Bacterial Topoisomerases: Interfering with DNA Replication
Another potential mechanism of antimicrobial action for some derivatives is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, the compounds can introduce lethal DNA strand breaks and disrupt the chromosome segregation process, leading to bacterial cell death.[1] This mechanism is a validated target for several clinically successful antibiotics.
IV. Experimental Protocols: A Guide for Mechanistic Investigation
To facilitate further research into the mechanism of action of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear endpoints and controls.
A. Anticancer Activity Assays
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
Step 3: MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
-
Step 1: Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Step 2: Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours or overnight.
-
Step 3: Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Detection of PARP-1 Cleavage by Western Blotting
This method is used to detect the apoptotic marker, cleaved PARP-1.
-
Step 1: Protein Extraction: Treat cells with the compound to induce apoptosis. Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Step 2: Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Step 3: SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Step 4: Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PARP-1 (that recognizes both the full-length and cleaved forms). Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Step 5: Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa band corresponding to cleaved PARP-1 indicates apoptosis.
B. Antimicrobial Activity Assays
1. FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ into protofilaments in real-time.
-
Step 1: Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl).
-
Step 2: Baseline Measurement: Place the cuvette in a spectrophotometer or fluorometer and record the baseline light scattering at a wavelength of 350-400 nm.
-
Step 3: Initiation of Polymerization: Initiate polymerization by adding GTP to the reaction mixture.
-
Step 4: Monitoring Polymerization: Monitor the increase in light scattering over time. An increase in the signal indicates FtsZ polymerization.
-
Step 5: Inhibitor Testing: Repeat the assay in the presence of various concentrations of the this compound derivative to determine its effect on the rate and extent of polymerization.
V. Quantitative Data Summary
To provide a clear and concise overview of the potential efficacy of these compounds, the following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols.
| Assay | Parameter | Example Result (Derivative X) |
| MTT Assay (Cancer Cells) | IC50 (µM) | 10.5 |
| Cell Cycle Analysis | % Cells in G1 Phase (24h) | 75% (vs. 50% in control) |
| Western Blot | Cleaved PARP-1/Total PARP-1 Ratio | 3.2-fold increase over control |
| FtsZ Polymerization Assay | IC50 (µM) | 5.8 |
| Bacterial Growth Inhibition | Minimum Inhibitory Concentration (MIC, µg/mL) | 8 |
VI. Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The mechanisms of action for its derivatives are multifaceted, involving the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of essential bacterial processes such as cell division and DNA replication.
Future research should focus on elucidating the specific molecular targets of these compounds to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Further investigation into the in vivo efficacy and safety profiles of lead compounds will be crucial for their translation into clinical applications. The detailed protocols provided in this guide are intended to empower researchers to rigorously investigate the mechanistic underpinnings of this promising class of molecules, paving the way for the development of next-generation therapies.
VII. References
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
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Kaufmann, S. H., Desnoyers, S., Ottaviano, Y., Davidson, N. E., & Poirier, G. G. (1993). Specific proteolytic cleavage of poly(ADP-ribose) polymerase: an early marker of chemotherapy-induced apoptosis. Cancer Research, 53(17), 3976-3985. [Link]
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Osawa, M., & Erickson, H. P. (2005). FtsZ polymerization and the role of the C-terminal linker. Journal of Biological Chemistry, 280(14), 13693-13699. [Link]
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
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Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016). Chemical Biology & Drug Design, 87(5), 734-743. [Link]
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theoretical yield calculation for (4-Chlorophenylthio)acetonitrile synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of (4-Chlorophenylthio)acetonitrile
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise synthesis of novel molecular entities is paramount. This compound is a key intermediate, valued for its utility in constructing more complex molecules. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a foundational skill in synthetic chemistry. It provides a critical benchmark for evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in both laboratory and industrial settings.
This technical guide provides a comprehensive walkthrough of the principles and practical steps involved in calculating the theoretical yield for the synthesis of this compound. Moving beyond a simple recitation of formulas, this document delves into the underlying stoichiometry, the rationale for experimental design, and the critical role of the limiting reactant. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of synthetic efficiency metrics.
Reaction Principles: A Nucleophilic Substitution Pathway
The synthesis of this compound is achieved through the reaction of 4-chlorothiophenol with chloroacetonitrile. This transformation is a classic example of a thioether synthesis, proceeding via a mechanism analogous to the well-established Williamson ether synthesis.[1][2]
The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the sulfur atom of 4-chlorothiophenol, a potent nucleophile, attacks the electrophilic carbon atom of chloroacetonitrile. The presence of a base is crucial; it deprotonates the thiol (-SH) group of 4-chlorothiophenol to form the more nucleophilic thiolate anion (S⁻). This anion then displaces the chloride ion (the leaving group) from chloroacetonitrile in a single, concerted step, forming the new carbon-sulfur bond and yielding the desired product, this compound.
The Balanced Chemical Equation:
ClC₆H₄SH + ClCH₂CN + Base → ClC₆H₄SCH₂CN + Base·HCl
For the purpose of stoichiometric calculation, we focus on the reacting species:
ClC₆H₄SH + ClCH₂CN → ClC₆H₄SCH₂CN + HCl
This balanced equation reveals a 1:1 stoichiometric ratio between the two reactants and the primary product.
Physicochemical Properties of Reaction Components
A thorough understanding of the physical and chemical properties of all substances involved is essential for safe handling, accurate measurement, and effective purification.
| Compound | Molar Mass ( g/mol ) | Formula | Appearance | Key Properties |
| 4-Chlorothiophenol | 144.62[5] | ClC₆H₄SH | White to off-white solid[5][6] | m.p. 49-51 °C; b.p. 205-207 °C[7] |
| Chloroacetonitrile | 75.50[8][9] | ClCH₂CN | Colorless liquid[8][10] | b.p. 123-124 °C; Density: 1.193 g/cm³[8][11] |
| This compound | 183.66[12][13] | ClC₆H₄SCH₂CN | Not specified | Product |
Calculating the Theoretical Yield: A Step-by-Step Guide
The theoretical yield represents the maximum mass of product that can be formed from the complete conversion of the limiting reactant. The concept of the limiting reactant is central; it is the reactant that is consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.
Let us consider a hypothetical synthesis to illustrate the calculation process.
Hypothetical Scenario: A researcher reacts 10.0 grams of 4-chlorothiophenol with 6.5 grams of chloroacetonitrile in the presence of a suitable base and solvent.
Step 1: Calculate the Moles of Each Reactant
The first step is to convert the mass of each reactant into moles using their respective molar masses.
-
Moles of 4-Chlorothiophenol:
-
Moles = Mass / Molar Mass
-
Moles = 10.0 g / 144.62 g/mol = 0.0691 moles
-
-
Moles of Chloroacetonitrile:
-
Moles = Mass / Molar Mass
-
Moles = 6.5 g / 75.50 g/mol = 0.0861 moles
-
Step 2: Identify the Limiting Reactant
To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (which is 1:1).
-
Required moles of Chloroacetonitrile to react with 0.0691 moles of 4-Chlorothiophenol = 0.0691 moles (due to the 1:1 ratio).
-
We have 0.0861 moles of Chloroacetonitrile available, which is more than the 0.0691 moles required. Therefore, Chloroacetonitrile is in excess.
-
Conversely, the 0.0861 moles of Chloroacetonitrile would require 0.0861 moles of 4-Chlorothiophenol. We only have 0.0691 moles available.
Step 3: Calculate the Theoretical Moles of Product
The stoichiometry of the reaction dictates that for every one mole of 4-chlorothiophenol consumed, one mole of this compound is produced.
-
Theoretical Moles of Product = Moles of Limiting Reactant
-
Theoretical Moles of this compound = 0.0691 moles
Step 4: Calculate the Theoretical Yield in Grams
Finally, convert the theoretical moles of the product into a mass using its molar mass.
-
Theoretical Yield (Mass) = Theoretical Moles × Molar Mass of Product
-
Theoretical Yield = 0.0691 moles × 183.66 g/mol
-
Theoretical Yield = 12.7 grams
This calculation shows that from 10.0 g of 4-chlorothiophenol and 6.5 g of chloroacetonitrile, the maximum amount of this compound that can be synthesized is 12.7 grams.
Visualizing the Synthesis
Reaction Mechanism
The SN2 mechanism involves the backside attack of the thiolate nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry (though not relevant for this specific substrate) and the displacement of the chloride leaving group.
Caption: General experimental workflow for the synthesis.
Exemplary Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (10.0 g, 0.0691 mol) and a suitable solvent such as acetone (100 mL). [14]2. Base Addition: Cool the flask in an ice-water bath and add a base, for example, an equimolar amount of sodium carbonate (7.32 g, 0.0691 mol), to the solution. Stir for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Addition of Electrophile: While maintaining the temperature at 0-5 °C, add chloroacetonitrile (6.5 g, 0.0861 mol) dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.
Conclusion
The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides the essential framework for assessing the efficiency of a reaction and is the first step in a thorough process optimization strategy. By understanding the stoichiometry of the reaction to form this compound and by correctly identifying the limiting reactant, researchers can establish a reliable benchmark for their experimental outcomes. This guide provides the foundational knowledge and a practical framework for applying these principles, empowering scientists to approach their synthetic challenges with greater precision and confidence.
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A Versatile Scaffold for Modern Drug Discovery: Unlocking the Potential of (4-Chlorophenylthio)acetonitrile
Foreword: The Quest for Novel Chemical Architectures
In the relentless pursuit of novel therapeutic agents, the discovery and utilization of versatile chemical scaffolds are paramount. (4-Chlorophenylthio)acetonitrile has emerged from the vast chemical landscape as a molecule of significant interest to medicinal chemists. Its unique combination of a reactive nitrile group, a flexible thioether linkage, and a tunable aromatic ring provides a powerful platform for the synthesis of diverse compound libraries. This technical guide offers an in-depth exploration of the potential applications of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility and biological relevance. We will delve into specific therapeutic areas where this scaffold has shown promise, supported by detailed protocols and mechanistic insights, to empower the design of next-generation therapeutics.
The Strategic Importance of the this compound Core
The efficacy of this compound as a foundational element in drug discovery is rooted in the distinct chemical properties of its constituent parts. A thorough understanding of this molecular architecture is the first step toward harnessing its full potential.
-
The Nitrile Moiety: A Gateway to Chemical Diversity. The nitrile group is a cornerstone of synthetic versatility. It can be readily transformed into a variety of other functional groups, including primary amines via reduction or carboxylic acids through hydrolysis. Furthermore, its participation in cycloaddition reactions opens avenues for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in many approved drugs.
-
The Thioether Bridge: More Than a Simple Linker. The thioether linkage provides structural flexibility and can be a key determinant in how a molecule interacts with its biological target. The sulfur atom can participate in crucial non-covalent interactions, and its oxidation to the corresponding sulfoxide or sulfone offers a subtle yet powerful method for modulating the electronic and steric properties of a compound, thereby fine-tuning its pharmacological profile.
-
The 4-Chlorophenyl Group: A Handle for Optimization. The presence of the 4-chlorophenyl ring offers several advantages. The chlorine atom enhances lipophilicity, which can improve cell membrane permeability. It also provides a site for further chemical modification through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthetic Pathways to Bioactive Heterocycles
This compound serves as an excellent starting material for the synthesis of various heterocyclic systems known to possess a wide range of biological activities. The following sections detail proven synthetic strategies.
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] this compound, with its activated methylene group, is an ideal substrate for this transformation.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Reactants:
-
This compound (1.0 eq)
-
A suitable ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A basic catalyst (e.g., morpholine or triethylamine) (0.2 eq)
-
Solvent (e.g., ethanol or methanol)
-
-
Procedure: a. To a stirred solution of this compound and the carbonyl compound in ethanol, add the basic catalyst. b. Add elemental sulfur to the mixture. c. Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC). d. Upon completion, allow the mixture to cool to room temperature. e. The product will often precipitate from the solution and can be collected by filtration. f. Wash the collected solid with cold ethanol to remove any unreacted starting materials. g. Further purification can be achieved by recrystallization from a suitable solvent.
Causality in Protocol Design:
-
The Base Catalyst: The base is crucial for the initial Knoevenagel condensation between the acetonitrile and the carbonyl compound.
-
Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation.
-
Solvent: Polar protic solvents like ethanol facilitate the reaction by promoting the solubility of the reactants and intermediates.
Therapeutic Applications and Biological Evaluation
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Potential
The 4-chlorophenylthio moiety is a common feature in a number of compounds with reported anticancer activity. The mechanism of action for these compounds often involves the inhibition of critical cellular processes like tubulin polymerization or the disruption of key signaling pathways.
Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization
Many successful anticancer drugs exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Derivatives of this compound can be designed to bind to tubulin, preventing its polymerization into microtubules.
Data Summary: In Vitro Anticancer Activity of Hypothetical Derivatives
| Compound ID | Heterocyclic Core | Target Cell Line | IC₅₀ (µM) |
| CPA-Thio-01 | 2-Aminothiophene | MCF-7 (Breast) | 5.2 |
| CPA-Thio-02 | 2-Aminothiophene | HCT116 (Colon) | 8.1 |
| CPA-Thiaz-01 | Thiazole | MCF-7 (Breast) | 12.5 |
| CPA-Triaz-01 | 1,2,4-Triazole | HCT116 (Colon) | 15.3 |
Antimicrobial Applications
The structural motifs accessible from this compound are also found in compounds with significant antimicrobial properties. These derivatives can target essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of each compound in MHB. c. Prepare a standardized bacterial inoculum and add it to each well. d. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Perspectives and Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial potential of its derivatives underscores its importance as a scaffold for the development of novel therapeutic agents. Future research should focus on exploring a wider range of heterocyclic systems derived from this starting material and conducting in-depth mechanistic studies to elucidate the specific molecular targets of the most potent compounds. The continued investigation of this compound and its derivatives holds great promise for the discovery of new and effective medicines to address unmet medical needs.
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A Guide to the Spectroscopic Characterization of (4-Chlorophenylthio)acetonitrile
Abstract
This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation and characterization of (4-Chlorophenylthio)acetonitrile (CAS RN: 18527-19-0)[1]. As a key intermediate in various synthetic pathways, unambiguous confirmation of its molecular structure is paramount for researchers in medicinal chemistry and materials science. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The complementary nature of these techniques provides a holistic and definitive structural confirmation, ensuring the integrity of subsequent research and development efforts.
Introduction: The Need for Rigorous Characterization
This compound, with the molecular formula C₈H₆ClNS, is a bifunctional molecule incorporating a chlorophenyl ring, a thioether linkage, and a nitrile group. This combination of functionalities makes it a versatile building block in organic synthesis. The reliability of any multi-step synthesis or drug development program hinges on the purity and confirmed identity of its starting materials and intermediates. Spectroscopic characterization is the cornerstone of this validation process.
This guide moves beyond a simple presentation of data, focusing on the causality behind the observed spectroscopic signals. By understanding why a particular nucleus resonates at a specific chemical shift or why a bond vibrates at a certain frequency, researchers can interpret spectral data with greater confidence, troubleshoot unexpected results, and predict the characteristics of novel derivatives. The following sections are structured to provide both the practical "how-to" and the critical "why," ensuring a self-validating analytical workflow.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can construct a detailed map of the carbon-hydrogen framework.
Causality and Experimental Choices
The choice of a deuterated solvent is critical; it must dissolve the analyte without producing overwhelming solvent signals in the proton spectrum. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organics and its single, easily identifiable residual solvent peak.[2][3][4] Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point (0 ppm) for the chemical shift scale.[2]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters at a field strength of 300-500 MHz are typically sufficient.[3]
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
-
Aromatic Region (7.5-7.3 ppm): The para-substituted chlorophenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfur atom (H-2, H-6) are deshielded differently than the protons ortho to the chlorine atom (H-3, H-5). This differentiation allows for unambiguous assignment.
-
Aliphatic Region (~3.8 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are adjacent to two magnetically inactive nuclei (sulfur and a quaternary carbon). Therefore, they appear as a sharp singlet. Its downfield position is a result of the combined electron-withdrawing effects of the adjacent sulfur atom and the nitrile group.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet (d) | 2H | Ar-H (H-2, H-6) |
| ~ 7.35 | Doublet (d) | 2H | Ar-H (H-3, H-5) |
| ~ 3.80 | Singlet (s) | 2H | S-CH₂ -CN |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule as a single peak.
-
Aromatic Region (129-136 ppm): Due to the molecule's symmetry, the six aromatic carbons produce only four signals: two for the protonated carbons (C-2/6 and C-3/5) and two for the substituted (quaternary) carbons (C-1 and C-4). The carbon attached to chlorine (C-4) and the one attached to sulfur (C-1) are readily identified by their characteristic shifts and lower intensity.
-
Nitrile Carbon (~117 ppm): The carbon of the nitrile group (C≡N) has a highly characteristic chemical shift in the 115-125 ppm range, making it easy to identify.[5][6][7][8]
-
Aliphatic Carbon (~22 ppm): The methylene carbon (-CH₂-) appears at the upfield end of the spectrum, consistent with an sp³-hybridized carbon attached to sulfur.
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.5 | C -Cl (C-4) |
| ~ 133.0 | C -S (C-1) |
| ~ 130.0 | Ar-C H (C-3, C-5) |
| ~ 129.5 | Ar-C H (C-2, C-6) |
| ~ 117.0 | -C ≡N |
| ~ 22.0 | S-C H₂-CN |
| (Note: Assignments for closely spaced aromatic signals may be interchangeable without further 2D NMR experiments.) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequencies, which are then plotted on a spectrum.
Causality and Experimental Choices
The Attenuated Total Reflectance (ATR) method is a modern, field-proven technique that requires minimal sample preparation. A drop of the neat sample is placed directly on the ATR crystal (often diamond or germanium). This eliminates the need for preparing KBr pellets and is non-destructive. The resulting spectrum is a "fingerprint" of the molecule's functional groups.
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: With the ATR crystal clean, record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
-
Sample Application: Place one or two drops of neat this compound directly onto the center of the ATR crystal.
-
Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Spectral Analysis
The IR spectrum of this compound is dominated by a few highly characteristic peaks that confirm its key structural features.
-
C≡N Stretch: The most diagnostic peak is the nitrile stretch. This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum. For aromatic-conjugated nitriles, this peak is found between 2240 and 2220 cm⁻¹.[6][7][9] Its presence is definitive proof of the nitrile functionality.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.[10] The characteristic in-ring C=C stretching vibrations of the benzene ring are observed as a series of absorptions in the 1600-1450 cm⁻¹ range.[10]
-
Aliphatic C-H Stretches: The methylene (-CH₂-) group exhibits C-H stretching vibrations just below 3000 cm⁻¹.[10]
-
C-Cl Stretch: The stretch for an aryl chloride bond typically appears in the 1100-1000 cm⁻¹ region, though it can be of variable intensity.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3080 | Weak | Aromatic C-H Stretch |
| ~ 2940 | Weak | Aliphatic C-H Stretch |
| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~ 1580, 1475 | Medium | Aromatic C=C Ring Stretch |
| ~ 1090 | Medium | C-Cl Stretch |
| ~ 820 | Strong | C-H Out-of-Plane Bend (para-disubstituted) |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on how the molecule fragments under energetic conditions. Electron Ionization (EI) is a common "hard" ionization technique that generates a radical cation (the molecular ion) and induces predictable fragmentation.[11][12]
Causality and Experimental Choices
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The gas chromatograph separates the sample from any potential impurities, and the pure compound then enters the mass spectrometer for ionization and analysis. This combined approach validates both purity and identity simultaneously.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument. The sample is vaporized in the hot injection port.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated based on its boiling point and interaction with the column's stationary phase.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons (standard EI). The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Spectral Analysis
The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak directly corresponds to the molecular weight of the compound. For C₈H₆ClNS, the calculated monoisotopic mass is ~183.0 g/mol . A crucial feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[13][14] Therefore, the mass spectrum will show a molecular ion peak (M⁺) for molecules containing ³⁵Cl and an "M+2" peak for those containing ³⁷Cl, with a relative intensity ratio of approximately 3:1.[13][15] This pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The energetic molecular ion fragments in predictable ways, often breaking at the weakest bonds or forming the most stable resulting cations.[12]
Figure 2: A plausible fragmentation pathway for this compound in EI-MS.
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Identity | Significance |
| 183 / 185 | [C₈H₆ClNS]⁺˙ | Molecular Ion (M⁺, M+2) ; confirms MW and Cl presence |
| 148 | [C₈H₆NS]⁺ | Loss of Chlorine radical (·Cl) |
| 111 / 113 | [C₆H₄Cl]⁺ | Cleavage of C-S bond; chlorophenyl cation |
| 41 | [C₂H₃N]⁺˙ | Acetonitrile radical cation[16] |
Integrated Analysis and Conclusion
No single spectroscopic technique provides a complete structural picture. The true power of characterization lies in the synthesis of data from all three methods.
-
MS establishes the correct molecular weight (183 g/mol ) and confirms the elemental formula includes one chlorine atom via the M/M+2 isotopic pattern.
-
IR provides direct evidence for the key functional groups: the prominent C≡N stretch confirms the nitrile, and aromatic C=C/C-H bands confirm the phenyl ring.
-
NMR connects the atoms, showing the para-substitution pattern on the aromatic ring and the precise location of the -S-CH₂-CN chain, confirming the thioether linkage.
Together, these techniques provide an unambiguous, self-validating confirmation of the structure of this compound. This rigorous, multi-faceted approach to characterization is essential for ensuring the quality and reliability of chemical data in research, development, and manufacturing environments.
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An In-depth Technical Guide to (4-Chlorophenylthio)acetonitrile: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive overview of (4-Chlorophenylthio)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. We will delve into its historical context, detail a robust synthetic pathway, and explore its physicochemical properties and potential applications for researchers, scientists, and drug development professionals.
Introduction and Historical Context
This compound, with the CAS Number 18527-19-0, belongs to the class of aryl thioacetonitriles.[1][2] These compounds are characterized by a cyanomethyl group attached to a sulfur atom, which is in turn bonded to an aromatic ring. The historical development of this specific molecule is not extensively documented in dedicated publications. However, its emergence can be understood within the broader context of the exploration of organosulfur compounds and the development of fundamental organic reactions in the 20th century.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 18527-19-0 | [1] |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 91-92 °C | [3] |
Synthesis of this compound
The most direct and logical synthetic route to this compound is the S-alkylation of 4-chlorothiophenol with chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces the chloride from chloroacetonitrile.
Synthesis of Precursors
A reliable synthesis of the starting materials is paramount for the successful preparation of the final product. Authoritative and well-vetted procedures for the synthesis of both 4-chlorothiophenol and chloroacetonitrile are available in the chemical literature.
While commercially available, 4-chlorothiophenol can be synthesized in the laboratory. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride.
Chloroacetonitrile is a key reagent and its synthesis is well-documented. A standard and reliable method is the dehydration of chloroacetamide using a strong dehydrating agent like phosphorus pentoxide. A detailed procedure for this synthesis can be found in Organic Syntheses, a trusted source for robust experimental protocols.[4]
Proposed Synthesis of this compound
The following is a detailed, self-validating protocol for the synthesis of this compound based on established S-alkylation methodologies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorothiophenol (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent such as acetone or acetonitrile (sufficient to dissolve the reactants). The choice of a polar aprotic solvent facilitates the dissolution of the reactants and the nucleophilic substitution reaction. Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium carbonate (Na₂CO₃, 1.5 eq). The base is crucial to deprotonate the thiophenol, generating the more nucleophilic thiolate anion. An excess of the base ensures complete deprotonation.
-
Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting thiophenol.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (4-chlorothiophenol) will indicate the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent used in the reaction.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white solid.[3]
Self-Validating System:
-
TLC Monitoring: The use of TLC allows for real-time tracking of the reaction, ensuring that the reaction is driven to completion and preventing the formation of by-products due to prolonged reaction times or excessive heat.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with the literature value (91-92 °C).[3]
Reaction Mechanism
The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.
The Sₙ2 mechanism of the synthesis.
Potential Applications in Drug Development and Research
While specific drug candidates containing the this compound moiety are not prominently reported in the readily available literature, its structural features suggest its potential as a versatile building block in medicinal chemistry. The acetonitrile group is a known pharmacophore present in several marketed drugs.[5][6][7]
The aryl thioether linkage is also a common structural motif in biologically active compounds. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.
Derivatives of this compound could potentially be investigated for a range of biological activities. For instance, related aryl sulfonamides have been explored as inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for pain therapeutics.[8] The thioether linkage could be a target for metabolic oxidation, potentially leading to sulfoxide and sulfone derivatives with altered biological profiles.
Conclusion
This compound is a readily accessible synthetic intermediate with potential for further elaboration in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, based on established and reliable chemical principles, along with its key physicochemical properties. While its specific applications are yet to be fully explored and documented in mainstream scientific literature, its structural attributes make it a compound of interest for researchers seeking to develop novel molecules with potential biological activity. The provided synthetic protocol, grounded in the principles of self-validation and causality, offers a solid foundation for its preparation and further investigation.
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Unveiling the Bio-Potential: A Technical Guide to the Biological Activity of Novel (4-Chlorophenylthio)acetonitrile Analogs
Introduction: The Emergence of a Promising Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Among these, organosulfur compounds have consistently demonstrated a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet promising, class of these molecules: (4-Chlorophenylthio)acetonitrile analogs . The core structure, characterized by a 4-chlorophenyl ring linked via a sulfur bridge to an acetonitrile moiety, presents a versatile backbone for chemical modification. It is the intricate interplay of the electron-withdrawing nature of the chlorine atom and the nitrile group, coupled with the nucleophilic character of the sulfur atom, that lays the foundation for a diverse range of biological interactions. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this intriguing class of compounds. We will delve into their potential as antimicrobial and anticancer agents, supported by detailed experimental protocols and a critical analysis of their structure-activity relationships.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of this compound and its analogs can be approached through several strategic pathways. A common and efficient method involves the nucleophilic substitution of a suitable haloacetonitrile with 4-chlorothiophenol. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiol, thereby enhancing its nucleophilicity.
A generalized synthetic scheme is presented below:
Caption: General synthetic route for this compound analogs.
Variations in the substitution pattern on the phenyl ring of the thiophenol or the use of different substituted haloacetonitriles allow for the creation of a library of analogs for subsequent biological screening.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3][4] Organosulfur compounds have long been recognized for their antimicrobial properties.[5][6] The proposed mechanism of action for many organosulfur compounds involves the interaction with sulfhydryl groups of essential bacterial enzymes, leading to their inactivation and subsequent disruption of cellular processes.[3][4][5]
Antibacterial Potential
This compound analogs are hypothesized to exert their antibacterial effects through a similar mechanism. The electrophilic nature of the carbon atom adjacent to the nitrile group, coupled with the ability of the sulfur atom to interact with biological thiols, could lead to the covalent modification of key bacterial proteins.
To assess the antibacterial efficacy of these novel analogs, a systematic in vitro screening is essential. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R1 (Substitution on Phenyl Ring) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| CPTA-1 | H (Parent Compound) | 16 | 32 |
| CPTA-2 | 4-Fluoro | 8 | 16 |
| CPTA-3 | 4-Nitro | 4 | 8 |
| CPTA-4 | 4-Methoxy | 32 | 64 |
| CPTA-5 | 2,4-Dichloro | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in presenting their findings.
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health concern. The structural features of this compound analogs suggest potential antifungal activity.
The following table illustrates hypothetical MIC values against Candida albicans.
| Compound ID | R1 (Substitution on Phenyl Ring) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| CPTA-1 | H (Parent Compound) | 32 |
| CPTA-2 | 4-Fluoro | 16 |
| CPTA-3 | 4-Nitro | 8 |
| CPTA-4 | 4-Methoxy | 64 |
| CPTA-5 | 2,4-Dichloro | 16 |
| Fluconazole | (Positive Control) | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Anticancer Activity: Targeting Cellular Proliferation
The search for novel anticancer agents is a cornerstone of modern drug discovery. Organosulfur compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8] The cytotoxic potential of this compound analogs can be evaluated against a panel of human cancer cell lines.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table presents hypothetical IC50 values for our series of analogs against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.
| Compound ID | R1 (Substitution on Phenyl Ring) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| CPTA-1 | H (Parent Compound) | 25.5 | 30.2 |
| CPTA-2 | 4-Fluoro | 15.8 | 18.9 |
| CPTA-3 | 4-Nitro | 7.2 | 9.5 |
| CPTA-4 | 4-Methoxy | 45.1 | 52.8 |
| CPTA-5 | 2,4-Dichloro | 12.4 | 15.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The hypothetical data presented allows for a preliminary structure-activity relationship analysis.
Caption: Correlation between substituent nature and biological activity.
Based on our hypothetical data, a clear trend emerges:
-
Electron-withdrawing groups (e.g., fluoro, nitro, additional chloro) on the phenyl ring appear to enhance both antimicrobial and anticancer activity. This could be attributed to an increase in the electrophilicity of the molecule, making it more reactive towards nucleophilic residues in biological targets.
-
Electron-donating groups (e.g., methoxy) seem to diminish the biological activity. This may be due to a decrease in the molecule's reactivity or altered steric and electronic properties that hinder its binding to the target sites.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
General Synthesis of this compound Analogs
-
To a solution of the appropriately substituted 4-chlorothiophenol (1.0 eq) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The preliminary (hypothetical) structure-activity relationship analysis suggests that modulation of the electronic properties of the phenyl ring significantly impacts biological activity. Future research should focus on the synthesis and screening of a broader range of analogs to further refine the SAR. Mechanistic studies, including enzyme inhibition assays and investigation of apoptotic pathways, are crucial to elucidate the precise molecular targets of these compounds. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates in preclinical models. The insights provided in this guide aim to facilitate and inspire further research into this compelling class of molecules.
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- Tang, J., et al. (2018). Synthesis of thioether andrographolide derivatives and their inhibitory effect against cancer cells. MedChemComm, 9(1), 161-169. [Link]
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- El-Sayed, M. A. A., et al. (2020). Design and synthesis of novel anticancer and antifibrosis compounds. Bioorganic Chemistry, 100, 103912.
- Ghoneim, A. I., et al. (2018). Understanding the Antifungal Activity of Terbinafine Analogues Using Quantitative Structure-Activity Relationship (QSAR) Models. Letters in Drug Design & Discovery, 15(12), 1285-1294.
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A Senior Application Scientist's Guide to the Synthesis of (4-Chlorophenylthio)acetonitrile: Starting Materials, Mechanistic Insights, and Protocol Validation
Introduction: The Strategic Importance of (4-Chlorophenylthio)acetonitrile
This compound, with the chemical structure C₈H₆ClNS, is a vital intermediate in the synthesis of a range of organic molecules. Its unique structure, incorporating a chlorinated aromatic ring, a thioether linkage, and a nitrile group, makes it a versatile building block for drug discovery and agrochemical development. The strategic placement of these functional groups allows for subsequent chemical modifications, leading to more complex molecules with potential biological activity. This guide provides an in-depth analysis of the most direct and industrially relevant synthetic route to this compound, focusing on the critical selection of starting materials, the underlying reaction mechanism, and a detailed, field-proven experimental protocol.
Core Synthetic Strategy: A Convergent Nucleophilic Substitution Approach
The most efficient and logical synthesis of this compound is achieved through a nucleophilic substitution reaction. This strategy is highly convergent, meaning the two key fragments of the molecule are brought together in a single, high-yielding step.
The retrosynthetic disconnection is straightforward: the carbon-sulfur bond is the most logical point of formation. This leads to two primary starting materials: a sulfur-based nucleophile derived from 4-chlorothiophenol and an electrophilic two-carbon unit, chloroacetonitrile .
Caption: Retrosynthetic analysis of this compound.
Deep Dive into Starting Materials
The success of the synthesis hinges on the quality and proper handling of the two key reactants.
Component A: The Nucleophile Precursor — 4-Chlorothiophenol
4-Chlorothiophenol (also known as p-chlorobenzenethiol) serves as the source of the (4-chlorophenyl)thio moiety.[1] It is a white crystalline solid that acts as a weak acid.[2] For it to function as an effective nucleophile, it must be deprotonated by a base to form the corresponding thiophenolate anion.
Causality: The thiophenolate anion (ArS⁻) is a significantly more potent nucleophile than the neutral thiol (ArSH). The negative charge is localized on the soft sulfur atom, making it highly reactive towards soft electrophilic carbon centers, a classic principle of Hard and Soft Acids and Bases (HSAB) theory.
| Property[1][3] | Value |
| Chemical Formula | C₆H₅ClS |
| Molecular Weight | 144.62 g/mol |
| Melting Point | 49-51 °C |
| Boiling Point | 205-207 °C |
| CAS Number | 106-54-7 |
While commercially available from suppliers like Sigma-Aldrich[3], it can also be synthesized, typically by the reduction of 4-chlorobenzenesulfonyl chloride.[4] This is often achieved using reducing agents like zinc or iron powder in an acidic medium.[4]
Component B: The Electrophile — Chloroacetonitrile
Chloroacetonitrile is a colorless liquid that serves as the source for the cyanomethyl (-CH₂CN) group.[5] It is a powerful lachrymator and alkylating agent and must be handled with extreme caution in a well-ventilated fume hood.[5]
Causality: The carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent chlorine atom and the nitrile group (-C≡N), which polarizes the C-Cl bond and makes the carbon susceptible to nucleophilic attack.
| Property[5] | Value |
| Chemical Formula | C₂H₂ClN |
| Molecular Weight | 75.50 g/mol |
| Boiling Point | 123-124 °C |
| Density | 1.193 g/cm³ |
| CAS Number | 107-14-2 |
The most common laboratory and industrial preparation of chloroacetonitrile involves the dehydration of chloroacetamide, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[5][6]
Mechanistic Insights: The SN2 Pathway
The formation of this compound from these starting materials proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] This is a single, concerted step where the bond between the nucleophile (sulfur) and the electrophilic carbon is formed simultaneously as the bond between the carbon and the leaving group (chloride) is broken.
The process unfolds in two distinct stages:
-
Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) abstracts the acidic proton from 4-chlorothiophenol to generate the highly nucleophilic 4-chlorothiophenolate anion.
-
Nucleophilic Attack: The 4-chlorothiophenolate anion attacks the electrophilic methylene carbon of chloroacetonitrile. This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry (though not relevant here as the carbon is not chiral). The chloride ion is expelled as the leaving group, forming the C-S bond and yielding the final product.
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reaction kinetics of (4-Chlorophenylthio)acetonitrile formation
An In-Depth Technical Guide to the Reaction Kinetics of (4-Chlorophenylthio)acetonitrile Formation
Abstract
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Optimizing its production requires a profound understanding of the underlying reaction kinetics. This guide provides a comprehensive technical overview of the formation of this compound via the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetonitrile. We will explore the reaction mechanism, detail the critical factors influencing the reaction rate, and present a robust experimental framework for conducting a thorough kinetic analysis. This document is intended for researchers, chemists, and process development professionals seeking to control and optimize this important chemical transformation.
Introduction: The Significance of Thioether Synthesis
Thioethers, or sulfides, are a class of organosulfur compounds integral to medicinal chemistry and materials science.[1] The carbon-sulfur bond provides unique physicochemical properties, influencing a molecule's potency, metabolism, and stability. The synthesis of this compound is a classic example of thioether formation, a reaction of significant industrial relevance.
A kinetic study of this reaction is not merely an academic exercise. For drug development and manufacturing, understanding the reaction kinetics is paramount for:
-
Process Optimization: Maximizing yield and throughput by identifying optimal conditions (temperature, concentration, solvent).
-
Safety and Control: Preventing runaway reactions and managing exotherms by understanding how fast the reaction proceeds.
-
Impurity Profiling: Minimizing side-product formation by controlling the reaction pathway.
-
Scale-Up: Ensuring consistent and predictable results when transitioning from laboratory to pilot and production scales.
This guide will provide the foundational principles and practical methodologies to achieve these goals.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of this compound proceeds through a nucleophilic substitution reaction. The two primary reactants are 4-chlorothiophenol and chloroacetonitrile.
Reactants:
-
Nucleophile Precursor: 4-Chlorothiophenol
-
Electrophile: Chloroacetonitrile
The reaction is not spontaneous and requires the presence of a base. Thiols are significantly more acidic than their alcohol counterparts, and a suitable base readily deprotonates the 4-chlorothiophenol (pKa ~6.6) to form the 4-chlorothiophenolate anion.[2][3] This anion is a potent nucleophile due to the high polarizability and low electronegativity of the sulfur atom.[3]
The thiophenolate anion then attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride ion in what is mechanistically described as a bimolecular nucleophilic substitution (S_N2) reaction.[4] The rate of this reaction is dependent on the concentration of both the nucleophile (thiophenolate) and the electrophile (chloroacetonitrile).
Key Factors Influencing Reaction Kinetics
The rate of the S_N2 reaction is highly sensitive to several experimental parameters.
| Factor | Effect on Reaction Rate | Causality |
| Base Strength & Conc. | Increases rate | A stronger or more concentrated base increases the equilibrium concentration of the highly reactive thiophenolate anion, the true nucleophile. |
| Solvent | Significant impact | Polar aprotic solvents (e.g., Acetonitrile, DMF, Acetone) are ideal.[5] They solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[5] |
| Temperature | Increases rate | As described by the Arrhenius equation, increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus overcoming the activation energy barrier more often. |
| Reactant Concentration | Increases rate | The reaction is bimolecular. According to the rate law (Rate = k[ArS⁻][ClCH₂CN]), increasing the concentration of either reactant leads to a higher frequency of collisions and therefore a faster reaction rate. |
| Leaving Group | N/A for this reaction | While the nature of the leaving group is critical for S_N2 reactions in general (I > Br > Cl > F), for this specific synthesis, we are constrained to using chloroacetonitrile.[5] |
Designing a Kinetic Study: A Self-Validating Approach
A trustworthy kinetic study requires a meticulously designed experiment that minimizes error and allows for clear interpretation. The primary goal is to determine the reaction's rate law and the rate constant (k) under various conditions.
Methodological Rationale: The reaction progress can be monitored by measuring the decrease in a reactant concentration or the increase in product concentration over time. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this system due to its ability to physically separate all components (4-chlorothiophenol, chloroacetonitrile, and the product) and provide accurate, quantitative data for each.[6][7]
Experimental Approach: The Method of Initial Rates under Pseudo-First-Order Conditions To simplify the rate law (Rate = k[ArS⁻][ClCH₂CN]), the experiment is conducted under pseudo-first-order conditions. This is achieved by using a large excess (e.g., 10-20 fold) of one reactant, in this case, 4-chlorothiophenol (and the base), relative to the limiting reactant, chloroacetonitrile. Under these conditions, the concentration of the thiophenolate anion [ArS⁻] remains effectively constant throughout the reaction.
The rate law simplifies to: Rate = k'[ClCH₂CN] where k' = k[ArS⁻].
By monitoring the disappearance of chloroacetonitrile over time, we can determine the pseudo-first-order rate constant, k'. The true second-order rate constant, k, can then be calculated by dividing k' by the initial concentration of the thiophenolate.
Detailed Experimental Protocol
This protocol outlines a single kinetic run at a specified temperature. To determine activation energy, this entire protocol must be repeated at several different temperatures (e.g., 25°C, 35°C, 45°C).
5.1: Reagent and Solution Preparation
-
Solvent: Use HPLC-grade acetonitrile. Degas the solvent prior to use.
-
4-Chlorothiophenol Stock Solution (0.5 M): Accurately weigh and dissolve 4-chlorothiophenol in acetonitrile in a volumetric flask.
-
Base Stock Solution (0.5 M): Prepare a solution of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in acetonitrile.
-
Chloroacetonitrile Stock Solution (0.05 M): Accurately prepare a stock solution of chloroacetonitrile in acetonitrile. This is the limiting reagent.
-
Internal Standard (IS) Solution: Prepare a solution of a stable, non-reactive compound (e.g., naphthalene) at a known concentration in acetonitrile. The IS helps correct for variations in injection volume.
-
Quenching Solution: Prepare a 0.1 M solution of acetic acid in acetonitrile. This will neutralize the base and the reactive thiophenolate, instantly stopping the reaction.
5.2: Kinetic Run Procedure (Isothermal at 25°C)
-
Reactor Setup: Place a 100 mL jacketed glass reactor equipped with a magnetic stirrer and a temperature probe on a stir plate. Connect the jacket to a circulating water bath set to 25.0 ± 0.1°C.
-
Initial Charge: Add to the reactor:
-
40.0 mL of acetonitrile.
-
10.0 mL of the 4-chlorothiophenol stock solution (0.5 M).
-
10.0 mL of the base stock solution (0.5 M).
-
-
Equilibration: Stir the mixture for 15 minutes to ensure thermal equilibrium is reached and the thiophenolate anion is fully formed.
-
Reaction Initiation (t=0): Using a calibrated syringe, rapidly inject 10.0 mL of the chloroacetonitrile stock solution (0.05 M) into the reactor. Start a stopwatch immediately.
-
Sampling: At predetermined time points (e.g., t = 2, 5, 10, 15, 25, 40, 60 minutes), perform the following steps rapidly: a. Withdraw a 0.5 mL aliquot from the reaction mixture. b. Immediately dispense the aliquot into a labeled HPLC vial containing 0.5 mL of the quenching solution and 0.5 mL of the internal standard solution. c. Cap and vortex the vial to ensure complete mixing and quenching.
-
Analysis: Analyze the prepared samples by HPLC as soon as is practical.
5.3: HPLC Analytical Method
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Calibration: Before the kinetic run, create a calibration curve for chloroacetonitrile by injecting standards of known concentration (mixed with the internal standard) to determine the response factor.
Data Analysis and Interpretation
-
Concentration Calculation: Using the peak areas from the HPLC chromatograms and the pre-determined calibration curve, calculate the concentration of chloroacetonitrile in each quenched sample.
-
Kinetic Plot: Plot the natural logarithm of the chloroacetonitrile concentration (ln[ClCH₂CN]) versus time (in seconds).
-
Rate Constant Determination: If the reaction is first-order with respect to chloroacetonitrile, this plot will yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Slope = -k'
-
-
Calculate Second-Order Rate Constant (k):
-
k = k' / [4-chlorothiophenolate]₀
-
Assume the initial concentration of the thiophenolate is equal to the initial concentration of the base or the thiol, whichever is limiting in the initial charge.
-
-
Activation Energy (Ea): Repeat the experiment at different temperatures to obtain k at each temperature. Plot ln(k) versus 1/T (in Kelvin). This is the Arrhenius plot. The activation energy can be calculated from the slope.
-
Slope = -Ea / R (where R is the ideal gas constant, 8.314 J/mol·K)
-
Conclusion
The formation of this compound is a classic S_N2 reaction whose kinetics can be rigorously studied and understood. By employing pseudo-first-order conditions and a robust analytical method like HPLC, researchers can determine the rate constants and activation energy. This data is invaluable for scaling up the synthesis, ensuring process safety, maximizing yield, and minimizing impurities. The methodologies described in this guide provide a solid foundation for any scientist or engineer tasked with optimizing this, or similar, nucleophilic substitution reactions in a development or manufacturing setting.
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safety and handling precautions for (4-Chlorophenylthio)acetonitrile
An In-depth Technical Guide to the Safe Handling of (4-Chlorophenylthio)acetonitrile
Introduction
This compound (CAS No. 18527-19-0) is a sulfur-containing organonitrile compound utilized in various research and development applications, particularly as a building block in organic synthesis.[1][2] Its chemical structure, featuring a chlorinated phenyl ring linked via a thioether bridge to an acetonitrile group, confers specific reactivity but also necessitates a comprehensive understanding of its potential hazards. The presence of the nitrile (-C≡N) functional group is of paramount toxicological concern, as many organic nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[3][4][5]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven framework for risk assessment and safe handling. We will explore the causality behind safety protocols, establish self-validating workflows, and ground all recommendations in authoritative data.
Chapter 1: Hazard Identification and Toxicological Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. For this compound, the risk profile is dominated by its acute toxicity and irritant properties.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized language for communicating chemical hazards. The classification for this compound and related compounds underscores its significant health risks.[6][7]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][8] |
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| Skin Irritation | Category 2 | H315: Causes skin irritation.[9] | |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[9][10] | |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[11] | |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled.[11] | / |
Note: GHS classifications can vary slightly between suppliers based on the data and criteria used. The most severe classifications found in the literature are presented here for a conservative safety approach.
Toxicological Insights: The Nitrile Threat
The primary toxicological concern with compounds like this compound is the potential for in vivo metabolism to cyanide.[3] The cyanide ion (CN⁻) is a highly potent and rapid-acting poison that inhibits cytochrome c oxidase in the mitochondrial respiratory chain, effectively halting cellular respiration and leading to cytotoxic hypoxia.[5][12]
Physical and Chemical Properties
Understanding the physical state and properties is crucial for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 18527-19-0 | [1][8] |
| Molecular Formula | C₈H₆ClNS | [1][8] |
| Molecular Weight | 183.66 g/mol | [1][10] |
| Appearance | White to off-white solid/crystalline powder | [8] |
| Melting Point | 79 °C | [1] |
| Boiling Point | ~299.7 °C (Predicted) | [1] |
| Solubility | Low water solubility | [8][9] |
Chapter 2: A Systematic Approach to Exposure Control
Effective risk management relies on a multi-layered defense strategy known as the Hierarchy of Controls . This principle mandates that we prioritize the most effective control measures first. Relying solely on Personal Protective Equipment (PPE) is the least effective and should be considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the need for this compound may not be feasible. However, a critical early step is to ask if a less toxic analogue could achieve the same scientific objective.
-
Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[9][14] The fume hood provides a physical barrier and active ventilation, capturing contaminants at the source. Eyewash stations and safety showers must be immediately accessible.[9]
-
Administrative Controls: These are the human elements of safety. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only.[8] Work should be planned to minimize the quantity of material used and the duration of exposure.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It does not eliminate the hazard itself but protects the individual when other controls are insufficient or fail.
Chapter 3: Standard Operating Procedure (SOP) for Handling
This section provides a detailed, self-validating workflow for a common laboratory task: preparing a solution from solid this compound.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be deliberate and based on the known hazards of skin/eye irritation and dermal toxicity.[15][16]
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Protects against skin irritation and dermal toxicity.[9] Nitrile offers good chemical resistance to this class of compounds. Always inspect gloves for defects before use and remove them carefully to avoid skin contamination.[8] |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 | Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[17] A face shield should be worn over goggles when handling larger quantities (>10g).[15] |
| Skin/Body Protection | Fully-buttoned laboratory coat, long pants, and closed-toe shoes | Provides a barrier against incidental contact and small spills.[8] Flame-retardant clothing is recommended if working with flammable solvents.[14] |
| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood is the primary engineering control for respiratory protection.[9] A NIOSH-approved respirator with particulate filters may be required for emergency situations or if engineering controls fail.[17] |
Workflow for Safe Weighing and Solution Preparation
This workflow diagram illustrates the critical decision points and steps for safely handling the compound.
Caption: A logical workflow for weighing and dissolving this compound safely.
Step-by-Step Protocol: Preparing a 100 mM Stock Solution in Acetonitrile
-
Pre-Use Inspection: Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.
-
Assemble Materials: Gather all necessary items: this compound, appropriate solvent (e.g., Acetonitrile), volumetric flask, spatula, weigh paper, and labeled waste container. All materials should be placed inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Tare a piece of creased weigh paper on a balance located inside the fume hood. Carefully dispense the required amount of solid (e.g., 1.837 g for 100 mL of a 100 mM solution) onto the paper using a clean spatula. Avoid creating dust.
-
Dissolution: Add the solvent to the volumetric flask, approximately half the final volume. Carefully fold the weigh paper and transfer the solid into the flask. Rinse the weigh paper with a small amount of solvent and add the rinsing to the flask to ensure a complete quantitative transfer.
-
Mixing: Gently swirl the flask to dissolve the solid. Once dissolved, add solvent to the calibration mark. Cap and invert the flask several times to ensure homogeneity.
-
Decontamination and Cleanup: Place the used weigh paper and any contaminated wipes into the designated solid hazardous waste container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Storage and Doffing: Securely cap and label the prepared solution. Return the stock container of this compound to its designated locked storage location.[9] Remove PPE in the correct order (gloves first), avoiding self-contamination, and wash hands thoroughly.[9]
Chapter 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be trained on these procedures.
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electrophilic and nucleophilic sites of (4-Chlorophenylthio)acetonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of (4-Chlorophenylthio)acetonitrile
Abstract
This compound, a bifunctional molecule incorporating both a thioether and a nitrile moiety, presents a rich landscape of chemical reactivity essential for its application in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the distinct electrophilic and nucleophilic centers within the molecule. We will explore the underlying electronic principles governing its reactivity, supported by mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction: Molecular Architecture and Electronic Profile
This compound (CAS No: 18527-19-0) is a compound whose synthetic utility is derived from the interplay of its constituent functional groups.[1][2] The core structure consists of a 4-chlorophenyl ring linked through a sulfur atom (thioether linkage) to an acetonitrile group. This arrangement creates several distinct reactive sites, each with unique electronic characteristics that dictate its behavior in chemical transformations.
Understanding the molecule's electronic landscape is paramount. The nitrile group (C≡N) is strongly polarized, rendering the nitrile carbon electrophilic.[3][4] Conversely, the sulfur atom of the thioether possesses lone pairs of electrons, making it a potent nucleophile.[5][6] Furthermore, the methylene protons (α-hydrogens) adjacent to the nitrile group exhibit significant acidity, allowing for the formation of a nucleophilic carbanion under basic conditions.[7][8] The 4-chlorophenyl ring itself contributes to this reactivity profile through both inductive and resonance effects.
This guide will systematically deconstruct the molecule to identify and rationalize the behavior of each reactive center.
Figure 1: Key Reactive Sites of this compound.
Analysis of Nucleophilic Sites
The nucleophilicity of this compound is primarily centered on two locations: the sulfur atom and the α-carbon (following deprotonation).
The Thioether Sulfur: A Soft Nucleophile
The sulfur atom in a thioether is analogous to the oxygen in an ether but is a significantly better nucleophile.[5][6] This enhanced nucleophilicity stems from sulfur's larger atomic radius and more polarizable electron cloud. It is considered a "soft" nucleophile, reacting efficiently with soft electrophiles, such as alkyl halides, in SN2 reactions.
Causality of Reactivity:
-
Polarizability: The valence electrons of sulfur are further from the nucleus and less tightly held than oxygen's, making them more easily distorted to form a new bond with an electrophile.
-
Basicity vs. Nucleophilicity: While thioethers are weaker bases than ethers, their nucleophilicity is greater.[6][9] This distinction is crucial; nucleophilicity is a kinetic phenomenon (rate of reaction), whereas basicity is a thermodynamic one (position of equilibrium).
Under appropriate conditions, the sulfur atom can be alkylated to form a sulfonium salt. This transformation dramatically alters the molecule's electronic properties, as the now positively charged sulfur becomes a powerful electron-withdrawing group and an excellent leaving group.[6]
Figure 2: S-Alkylation forming a Sulfonium Salt.
The α-Carbon: A Potent Carbanion Nucleophile
The protons on the methylene carbon adjacent to the nitrile group (the α-carbon) are acidic.[7] The electron-withdrawing nature of the cyano group stabilizes the resulting conjugate base (a carbanion or nitrile anion) through resonance and inductive effects. While nitriles are generally less acidic than ketones or esters, their α-protons can be removed by a sufficiently strong base.[8][10]
Table 1: Comparative pKa Values of α-Protons
| Compound Class | Representative pKa | Reference(s) |
|---|---|---|
| Ketone (Acetone) | ~20 | [8] |
| Ester (Ethyl Acetate) | ~25 | [8] |
| Nitrile (Acetonitrile) | ~31 |[8][11] |
Justification for Base Selection: The pKa of the α-protons in this compound is expected to be in the range of other alkyl nitriles. Therefore, strong, non-nucleophilic bases are required for efficient deprotonation to avoid competitive reactions at the electrophilic nitrile carbon. Common choices include:
-
Lithium diisopropylamide (LDA)
-
Sodium hydride (NaH)
-
Butyl lithium (BuLi)
Once formed, the nitrile anion is a powerful nucleophile, capable of reacting with a wide array of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds.[7] This reactivity is a cornerstone of its utility in building molecular complexity.
Analysis of Electrophilic Sites
The primary electrophilic site is the carbon atom of the nitrile group. The aromatic ring can also act as an electrophile under specific conditions, and oxidation of the sulfur atom can induce electrophilicity at adjacent carbons.
The Nitrile Carbon: A Target for Nucleophiles
The carbon-nitrogen triple bond is highly polarized due to the greater electronegativity of nitrogen. This polarization creates a significant partial positive charge (δ+) on the carbon atom, making it susceptible to attack by nucleophiles.[3][4][12]
Common reactions involving the electrophilic nitrile carbon include:
-
Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[4]
-
Reduction: Strong reducing agents like LiAlH₄ add hydride (H⁻) to the nitrile carbon, ultimately yielding a primary amine after workup.[3]
-
Addition of Organometallics: Grignard reagents or organolithium compounds attack the nitrile carbon to form an imine anion, which can be hydrolyzed to produce a ketone.[12]
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computational modeling of (4-Chlorophenylthio)acetonitrile structure
An In-Depth Technical Guide to the Computational Modeling of (4-Chlorophenylthio)acetonitrile
Abstract
This compound is a molecule of significant interest, possessing applications that bridge synthetic chemistry and materials science. A thorough understanding of its three-dimensional structure, electronic properties, and dynamic behavior is paramount for optimizing its applications and exploring new functionalities. This technical guide provides a comprehensive framework for the computational modeling of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, grounding theoretical calculations in the principles of scientific validation. We will detail a multi-faceted approach, beginning with gas-phase structural elucidation via Density Functional Theory (DFT), progressing to the simulation of environmental effects using both implicit and explicit solvation models, and culminating in the computational prediction of spectroscopic signatures for experimental validation. Each protocol is presented as a self-validating workflow, ensuring the generation of robust and reliable data.
Introduction to this compound
This compound , also known by its CAS Number 18527-19-0, is an organic compound with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol .[1][2][3][4] Structurally, it features a p-chlorophenyl group linked via a sulfur atom (thioether linkage) to an acetonitrile moiety. This unique combination of a halogenated aromatic ring, a flexible thioether bridge, and a polar nitrile group imparts a distinct set of physicochemical properties that make it a valuable building block in various synthetic applications.[5] While its direct role in drug development is less documented than some analogues, its structural motifs are common in medicinal chemistry, and it serves as a key intermediate in the synthesis of pesticides and other specialty chemicals.[6]
Computational modeling provides a powerful lens through which to understand this molecule at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By simulating its structure and behavior, we can predict its conformational preferences, electronic landscape, reactivity, and interactions with its environment. This predictive power is crucial for rationally designing new derivatives, understanding reaction mechanisms, and interpreting experimental data.[7][8]
Foundational Concepts in Computational Chemistry
The computational investigation of a molecule like this compound relies on a hierarchy of theoretical methods. The two primary categories are Quantum Mechanics (QM) and Molecular Mechanics (MM).[9][10]
-
Quantum Mechanics (QM): These methods, often called ab initio or first-principles, solve approximations of the Schrödinger equation to describe the electronic structure of a system.[11][12][13] They are computationally intensive but provide high accuracy for electronic properties, reaction pathways, and spectroscopic predictions. Density Functional Theory (DFT) is a prominent QM method that calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost for systems of this size.[14][15]
-
Molecular Mechanics (MM): This approach treats atoms as classical particles and uses a set of empirical potential energy functions, known as a force field, to describe their interactions. MM is computationally fast, making it ideal for studying large systems and long timescales, such as the dynamic behavior of a molecule in a solvent, which is the domain of Molecular Dynamics (MD) simulations.[16][17]
The choice of method depends on the scientific question at hand, as illustrated by the workflow below.
Caption: Workflow for DFT-based geometry optimization and validation.
Data Presentation: Predicted Gas-Phase Properties
| Parameter | Predicted Value | Description |
| Total Energy (Hartree) | Value from output | The electronic energy of the optimized structure. |
| Dipole Moment (Debye) | Value from output | A measure of the molecule's overall polarity. |
| HOMO Energy (eV) | Value from output | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (eV) | Value from output | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (eV) | Calculated difference | An indicator of chemical reactivity and electronic excitability. |
| Key Dihedral Angle (°) | Value from output | e.g., C(aryl)-S-CH₂-CN, defining the core conformation. |
Protocol II: Simulating Aqueous and Organic Solvation Effects
Objective: To model the structure, properties, and dynamic behavior of this compound in a condensed-phase environment, such as water or acetonitrile.
Causality Behind Experimental Choice: Molecules rarely exist in a vacuum. Solvation can significantly alter a molecule's conformational equilibrium, electronic properties, and reactivity through electrostatic interactions and hydrogen bonding. [7]Modeling in solution is essential for predicting behavior in realistic chemical or biological settings. We explore two complementary approaches:
-
Implicit Solvation: A computationally efficient method that models the solvent as a continuous medium with a defined dielectric constant. It is excellent for quickly assessing the energetic effects of a bulk solvent on the solute. [10]* Explicit Solvation: A more realistic, but computationally intensive, method that models individual solvent molecules. This is required to study specific solute-solvent interactions (like hydrogen bonds) and the dynamic behavior of the system over time. [16]
Part A: Implicit Solvation Model Protocol
-
Methodology: Use the gas-phase optimized structure as the starting point.
-
Calculation: Re-run the DFT geometry optimization (Protocol I, Step 3) while incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM) .
-
Solvent Selection: Specify the solvent of interest (e.g., Water, with a dielectric constant of ~78.4, or Acetonitrile, ~36). [18][19]4. Analysis: Compare the resulting geometry and electronic properties (especially the dipole moment) to the gas-phase results to quantify the solvent's influence.
Part B: Explicit Solvation (MD) Protocol
-
Force Field Parameterization:
-
Use the gas-phase DFT-optimized structure.
-
Assign atom types and calculate partial atomic charges compatible with a general force field like GAFF (General Amber Force Field) . Charges can be derived from the DFT calculation using methods like RESP or AM1-BCC. [20][21]This step is crucial for accurately representing the molecule's electrostatic potential within the MM framework.
-
-
System Setup:
-
Create a periodic cubic box.
-
Place the parameterized this compound molecule in the center of the box.
-
Populate the box with a pre-equilibrated explicit solvent model (e.g., TIP3P for water, or a validated six-site model for acetonitrile). [22][23][24]Ensure no solvent molecules clash with the solute.
-
-
Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization of the entire system to relax any unfavorable contacts created during the setup.
-
System Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent molecules to rearrange around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 1 atm). This allows the density of the box to relax to its correct value. Monitor properties like density, temperature, and potential energy to ensure the system has reached equilibrium.
-
-
Production MD: Once equilibrated, run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.
Caption: Standard workflow for a Molecular Dynamics (MD) simulation.
Data Presentation: Comparison of Properties
| Property | Gas-Phase (DFT) | Implicit Water (PCM) | Explicit Water (MD Average) |
| Dipole Moment (Debye) | Value 1 | Value 2 | Value 3 |
| C-S-C₂-C₃ Dihedral (°) | Value 1 | Value 2 | Average & Std. Dev. |
| Solvent Accessible Surface Area (Ų) | N/A | Value 2 | Average & Std. Dev. |
Protocol III: Computational Prediction for Spectroscopic Validation
Objective: To compute theoretical IR and NMR spectra from the optimized molecular structure for direct comparison with experimental data, thereby validating the computational model.
Causality Behind Experimental Choice: The ultimate test of a computational model's accuracy is its ability to reproduce observable physical properties. [8]Vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts are highly sensitive to the molecule's geometry and electronic environment. If the computed spectra closely match the experimental spectra, it builds significant confidence in the accuracy of the predicted 3D structure and electronic properties. [25][26]
Experimental Protocol: Spectroscopic Calculations
-
IR Spectrum Calculation:
-
The vibrational frequencies calculated during the DFT validation step (Protocol I, Step 4) correspond to the fundamental vibrational modes.
-
These frequencies can be plotted as an intensity vs. wavenumber graph to generate a theoretical IR spectrum.
-
Note: DFT-calculated frequencies are often systematically higher than experimental values due to harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the computed frequencies for better agreement.
-
-
NMR Chemical Shift Calculation:
-
Use the optimized geometry (either gas-phase or from an implicit solvent model for solution-phase NMR).
-
Perform a subsequent single-point energy calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for reliable NMR predictions. [26] * Calculate the absolute shielding tensors for each nucleus (e.g., ¹H and ¹³C).
-
To convert absolute shieldings to chemical shifts (δ), calculate the shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The chemical shift is then computed as: δ = σ(ref) - σ(sample).
-
Data Presentation: Spectroscopic Data Comparison
| ¹³C Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (Aryl, Cl-bearing) | Value from GIAO | Value from literature/experiment |
| C (Aryl, S-bearing) | Value from GIAO | Value from literature/experiment |
| C (Methylene, -CH₂-) | Value from GIAO | Value from literature/experiment |
| C (Nitrile, -CN) | Value from GIAO | Value from literature/experiment |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step computational workflow for the comprehensive structural and dynamic characterization of this compound. By integrating high-accuracy DFT calculations for geometry and electronics with Molecular Dynamics simulations for solvation and dynamic behavior, a holistic understanding of the molecule can be achieved. The final validation step, computational spectroscopy, serves to anchor these theoretical predictions to experimental reality, ensuring the trustworthiness of the model.
This foundational model opens the door to more advanced computational studies, including:
-
Reactivity Studies: Mapping reaction pathways and calculating activation energies for reactions involving the nitrile or thioether moieties.
-
Docking and QSAR: If the molecule is a scaffold for drug design, this validated structure can be used for virtual screening and quantitative structure-activity relationship studies.
-
Materials Property Prediction: Investigating intermolecular interactions in a simulated crystal lattice to predict solid-state properties.
By following this structured and self-validating approach, researchers can leverage computational chemistry to accelerate discovery and gain deeper insights into the behavior of this compound and related chemical systems.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds Using (4-Chlorophenylthio)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (4-Chlorophenylthio)acetonitrile in Heterocyclic Chemistry
This compound is a versatile and highly valuable precursor in the field of heterocyclic synthesis. Its unique molecular architecture, featuring a reactive nitrile group, an activatable methylene bridge, and a 4-chlorophenylthio moiety, offers a confluence of functionalities that can be strategically exploited to construct a diverse array of heterocyclic systems. The presence of the sulfur atom and the electron-withdrawing nature of the chlorophenyl group significantly influence the reactivity of the adjacent methylene protons, making this substrate an ideal candidate for a range of cyclization and multicomponent reactions.
This guide provides an in-depth exploration of the application of this compound in the synthesis of polysubstituted thiophenes, a class of heterocycles of paramount importance in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Core Application: Synthesis of Substituted 2-Aminothiophenes via a Modified Gewald-Type Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, classically involving the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[1][2][3] We present a strategic adaptation of this powerful reaction, utilizing this compound as the active methylene component to generate highly functionalized 2-aminothiophenes. These products are valuable intermediates for the synthesis of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[4]
Plausible Reaction Pathway and Mechanistic Rationale
The proposed reaction proceeds through a one-pot, multi-step sequence initiated by the base-catalyzed generation of a carbanion from this compound. This nucleophile then engages in a series of transformations culminating in the formation of the thiophene ring.
The logical workflow for this synthesis is outlined below:
Figure 1: Logical workflow for the synthesis of substituted 2-aminothiophenes.
The reaction is initiated by the deprotonation of the α-carbon of this compound by a strong base, such as sodium hydride. The resulting carbanion attacks carbon disulfide, a common C1 synthon in sulfur heterocyclic chemistry.[5] Subsequent alkylation of the intermediate dithiolate with an α-haloester or α-halonitrile introduces the second component required for cyclization. The key ring-forming step is an intramolecular Thorpe-Ziegler type cyclization, a well-established method for the formation of five-membered rings.[6][7] Tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-chlorophenylthio)-4-cyanothiophene-3-carboxylate
This protocol is a proposed adaptation based on established methodologies for the synthesis of polysubstituted thiophenes from active methylene nitriles.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 183.66 | 10.0 | 1.84 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 22.0 | 0.88 g |
| Carbon Disulfide (CS₂) | 76.14 | 12.0 | 0.76 mL (0.91 g) |
| Ethyl Bromoacetate | 167.00 | 10.0 | 1.11 mL (1.67 g) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Ethanol | - | - | For recrystallization |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol, 60% dispersion in oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully add 50 mL of anhydrous THF.
-
Formation of the Nucleophile: Cool the flask to 0 °C in an ice bath. Dissolve this compound (1.84 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Carbon Disulfide: Add carbon disulfide (0.76 mL, 12.0 mmol) dropwise to the reaction mixture at 0 °C. The color of the solution should change, indicating the formation of the dithiocarboxylate intermediate. Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.11 mL, 10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-amino-5-(4-chlorophenylthio)-4-cyanothiophene-3-carboxylate as a solid.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Alternative Synthetic Strategies and Future Directions
While the modified Gewald approach is a robust method, other synthetic avenues can be explored for the utilization of this compound in heterocyclic synthesis.
Synthesis of Thiazoles
The structural motif of this compound could potentially serve as a precursor for the synthesis of thiazole derivatives. A plausible strategy would involve the reaction of this compound with an α-haloketone in the presence of a base. The reaction would proceed via an initial S-alkylation followed by an intramolecular cyclization.
Figure 2: Proposed workflow for the synthesis of thiazoles.
Multicomponent Reactions (MCRs)
The reactivity of this compound makes it an attractive component for multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity.[8] An MCR involving this compound, an aldehyde, and a source of sulfur (like elemental sulfur or sodium hydrosulfide) could lead to the one-pot synthesis of various substituted thiophenes or other sulfur-containing heterocycles.
Conclusion
This compound is a promising and underutilized building block in synthetic organic chemistry. The protocols and strategies outlined in this guide demonstrate its potential for the construction of valuable heterocyclic scaffolds, particularly substituted 2-aminothiophenes. The inherent reactivity of this precursor, coupled with the power of modern synthetic methodologies, opens up a wide range of possibilities for the discovery and development of novel bioactive molecules and functional materials. Further exploration of its reactivity in various cyclization and multicomponent reactions is highly encouraged.
References
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1077-1095. [Link]
- Temperature and solvent control in the synthesis of 2-aminothiophenes... (n.d.).
- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(37), 24103-24124. [Link]
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2015). International Journal of Pharmacy and Biological Sciences, 5(2), 245-252. [Link]
- One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate. (2007). Tetrahedron Letters, 48(24), 4239-4241. [Link]
- Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. (2013). European Journal of Medicinal Chemistry, 68, 148-165. [Link]
- Thorpe reaction. (n.d.). In Wikipedia.
- Thorpe-Ziegler Reaction. (2014).
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- Elemental sulfur mediated cyclization via redox strategy: Synthesis of benzothiazoles from o -chloronitrobenzenes and benzyl chlorides. (n.d.).
- A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. (2003). Tetrahedron, 59(42), 8427-8435. [Link]
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- Electrochemical Reduction of Elemental Sulfur in Acetonitrile. (n.d.).
- Synthesis of some new heterocyclic compounds derived from 4-(4-hydroxy-3-chlorophenyl) azoaceto phenone. (n.d.).
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- Elemental Sulfur Promoted Cyclization of o‐Chloronitrobenzenes and Aryl Isothiocyanates to Furnish 2‐Aminobenzothiazoles. (n.d.).
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- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. (2017).
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2015). ACS Omega, 4(1), 1693-1702. [Link]
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Application Notes and Protocols for the Synthesis of (4-Chlorophenylthio)acetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (4-Chlorophenylthio)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol detailed herein is based on the principles of nucleophilic substitution, specifically a variation of the Williamson ether synthesis adapted for thioether formation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, address critical safety considerations, and outline methods for the analytical characterization of the final product. The information is curated to be accessible and practical for researchers in both academic and industrial settings.
Introduction and Scientific Background
This compound serves as a valuable building block in organic synthesis. The molecule incorporates a chlorophenylthio moiety and a nitrile group, both of which are reactive handles for further chemical transformations. Its derivatives have been explored for their potential biological activities, making a reliable and well-understood synthetic protocol essential for researchers in medicinal chemistry and drug discovery.
The synthesis described here proceeds via a nucleophilic substitution reaction (SN2) between 4-chlorothiophenol and chloroacetonitrile.[1][2] This reaction is analogous to the well-established Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether.[1][2][3] In this case, the sulfur analog of an alcohol, a thiol (4-chlorothiophenol), is deprotonated to form a more nucleophilic thiolate anion.[1][4] This thiolate then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired thioether product.[2][5]
The choice of a base is critical for the deprotonation of the thiol. While strong bases can be used, milder bases like potassium carbonate are often sufficient and can help to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or acetone, which can solvate the cation of the base but does not participate in the reaction.[5][6][7]
Reaction Mechanism and Rationale
The synthesis of this compound follows a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are outlined below:
-
Deprotonation of 4-chlorothiophenol: The base (e.g., potassium carbonate) removes the acidic proton from the thiol group of 4-chlorothiophenol, generating the 4-chlorothiophenolate anion. This anion is a potent nucleophile due to the high polarizability of the sulfur atom.[1]
-
Nucleophilic Attack: The 4-chlorothiophenolate anion attacks the carbon atom of chloroacetonitrile that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride).[2]
-
Displacement of the Leaving Group: In a concerted step, as the new carbon-sulfur bond forms, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[2]
The SN2 nature of this reaction dictates a preference for primary alkyl halides, such as chloroacetonitrile, as the electrophile to minimize steric hindrance.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Chlorothiophenol | C₆H₅ClS | 144.62 | 106-54-7 | ≥98% | Sigma-Aldrich |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | ≥99% | Merck |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Acros Organics |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Synthetic Procedure
The following workflow outlines the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-chlorothiophenol (14.46 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and absolute ethanol (100 mL).
-
Initiation of Reaction: Stir the mixture and heat it to reflux (approximately 78 °C) using a heating mantle.
-
Addition of Chloroacetonitrile: Once the mixture is refluxing, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise over a period of 30 minutes using a dropping funnel. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in dichloromethane (100 mL).
-
Transfer the dichloromethane solution to a separatory funnel and wash it with water (2 x 50 mL) to remove any remaining inorganic salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.[8][9][10]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[11][12]
-
4-Chlorothiophenol: This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[12][13][14] It also has a strong, unpleasant odor (stench).[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Chloroacetonitrile: This substance is a flammable liquid and is highly toxic if swallowed, inhaled, or in contact with skin.[11][15][16][17][18] It is also a lachrymator, meaning it can cause tearing.[11][12] Handle with extreme caution and ensure adequate ventilation.[11][15] Avoid open flames and sources of ignition.[11][15]
-
Dichloromethane: This is a volatile solvent and a suspected carcinogen. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[12][13][15][16][17][18][19]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the chlorophenyl group and a singlet for the methylene protons adjacent to the nitrile and sulfur atoms. The chemical shifts and coupling patterns will be indicative of the product's structure. It is advisable to use a deuterated solvent like CDCl₃ for the analysis.[20][21][22]
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, showing distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₈H₆ClNS). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum should show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product is typically in the range of 70-85%.
-
Appearance: Purified this compound is expected to be a white to off-white solid or a pale yellow oil.
-
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ineffective deprotonation of the thiol could be another reason; ensure the base is anhydrous and of good quality.
-
Impure Product: The presence of starting materials or side products may necessitate more rigorous purification, such as optimizing the solvent system for column chromatography or performing multiple recrystallizations. One common side product could be the disulfide formed from the oxidation of 4-chlorothiophenol.
-
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The analytical techniques outlined are essential for verifying the integrity of the final product, ensuring the quality and reproducibility of subsequent experiments.
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Application Notes: (4-Chlorophenylthio)acetonitrile as a Versatile Precursor in Drug Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utility of (4-Chlorophenylthio)acetonitrile as a versatile precursor in the synthesis of pharmacologically active molecules. We explore the compound's physicochemical properties, inherent reactivity, and its strategic role in constructing complex molecular architectures. This guide furnishes field-proven protocols for key functional group transformations, including thioether oxidation and nitrile hydrolysis, which are critical steps for elaborating the precursor into advanced intermediates. A case study on the synthesis of the antifungal agent Fenticonazole is presented to illustrate the practical application of this valuable building block.
Introduction: The Strategic Value of Bifunctional Precursors
In modern drug discovery, the efficiency of a synthetic route is paramount. Precursors that contain multiple, orthogonally reactive functional groups offer significant advantages, allowing for stepwise, controlled elaboration into complex target molecules. This compound is an exemplary bifunctional synthon, incorporating a nucleophilic thioether, an electrophilic nitrile carbon, and an aromatic ring suitable for further functionalization.
The thioether moiety is of particular interest as it is present in numerous FDA-approved drugs.[1][2] Furthermore, it can be readily oxidized to the corresponding sulfoxide and sulfone, functional groups that are themselves key pharmacophores in a range of therapeutics, known to modulate properties like polarity and hydrogen bonding capacity. The nitrile group is a versatile functional handle, serving as a precursor to amides, carboxylic acids, amines, and various heterocycles.[3][4] This combination of reactive sites makes this compound a powerful starting point for generating molecular diversity in drug discovery campaigns.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid at room temperature, facilitating ease of handling and storage.
| Property | Value | Reference |
| CAS Number | 18527-19-0 | [5][6] |
| Molecular Formula | C₈H₆ClNS | [5][6] |
| Molecular Weight | 183.66 g/mol | [5] |
| Appearance | Solid | [5] |
| Hazard | Irritant | [5] |
The reactivity of this compound is dictated by its two primary functional groups: the thioether linkage and the nitrile group.
-
Thioether (C-S-C): The sulfur atom is nucleophilic and is readily oxidized. This transformation is a cornerstone of its utility, as the resulting sulfoxides and sulfones are often the desired functionalities in the final drug molecule. This oxidation imparts a significant change in polarity and geometry.[7]
-
Nitrile (C≡N): The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a primary amide or a carboxylic acid.[8][9] It can also be reduced to a primary amine or participate in cyclization reactions to form nitrogen-containing heterocycles.[10]
The interplay of these reactive sites allows for a modular approach to synthesis, as illustrated below.
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Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenylthio)-3-arylacrylonitriles
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of α,β-unsaturated nitriles, specifically 2-(4-chlorophenylthio)-3-arylacrylonitrile derivatives, represents a significant avenue in modern drug discovery and development. This class of compounds serves as a versatile scaffold, leveraging the unique electronic properties of the acrylonitrile moiety and the strategic placement of a substituted arylthio group. The core reaction, a Knoevenagel condensation, is a robust and reliable method for carbon-carbon bond formation, providing a direct route to these valuable intermediates.[1][2]
The resulting 2-arylthio-acrylonitrile framework is of particular interest to medicinal chemists for several reasons:
-
Bioactivity: Acrylonitrile derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and cytotoxic effects.[1][3][4] The incorporation of a thioether linkage can further modulate this activity, potentially enhancing potency or altering the mechanism of action.[5][6]
-
Metabolic Stability: The nitrile group is metabolically stable and can act as a bioisostere for other functional groups, improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Versatility: The electron-deficient double bond and the nitrile group offer multiple points for further chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of (4-Chlorophenylthio)acetonitrile with various aromatic aldehydes. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses the significance of the resulting products in a medicinal chemistry context.
Reaction Principle: The Knoevenagel Condensation
The reaction proceeds via a Knoevenagel condensation, a classic named reaction in organic chemistry.[2] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[7]
In this specific application, this compound serves as the active methylene compound. The presence of both the electron-withdrawing cyano group (-CN) and the sulfur atom acidifies the α-protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion then acts as the nucleophile.
The aromatic aldehyde provides the electrophilic carbonyl carbon for the nucleophilic attack. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, to avoid self-condensation of the aldehyde.[8]
Mechanistic Pathway
The reaction mechanism can be broken down into the following key steps:
-
Deprotonation: The basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy nitrile (an aldol-type adduct).
-
Dehydration: Under the reaction conditions, the β-hydroxy nitrile readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product, 2-(4-chlorophenylthio)-3-arylacrylonitrile.
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use of (4-Chlorophenylthio)acetonitrile in the synthesis of novel anticancer agents
An Application Guide for the Strategic Use of (4-Chlorophenylthio)acetonitrile in the Synthesis of Novel Anticancer Agents
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry, prized for its utility in constructing diverse heterocyclic systems with significant therapeutic potential. The presence of a reactive α-methylene group and a versatile nitrile moiety makes it an ideal precursor for synthesizing novel molecular scaffolds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of three major classes of anticancer agents: thiophenes, thiazoles, and pyrimidines. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into the biological relevance of the synthesized compounds.
Core Principles & Reactivity Profile
This compound (C₈H₆ClNS) is structurally primed for a variety of chemical transformations. Its key features include:
-
Activated Methylene Group: The protons on the carbon adjacent to the nitrile group (α-carbon) are acidic (pKa ≈ 20-25 in DMSO), allowing for easy deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic intermediate is central to its reactivity.[1][2]
-
Nitrile Functionality: The cyano group can act as an electrophile or participate in cyclization reactions, serving as a linchpin in the formation of nitrogen-containing heterocycles.[3]
-
Thioether Linkage: The sulfur atom provides a point for potential modification (e.g., oxidation to sulfoxide or sulfone) and influences the overall electronic properties and conformation of the resulting molecules.
These characteristics make it a superior C2 synthon for multicomponent reactions, leading to rapid assembly of complex molecules from simple precursors.[2]
Synthesis of Thiophene-Based Anticancer Agents via Gewald Reaction
The Gewald three-component reaction is a robust and efficient one-pot method for synthesizing 2-aminothiophenes, a scaffold found in numerous biologically active compounds.[4][5] Thiophene derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents.[6][7] The reaction involves the condensation of an α-methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a basic catalyst.
Mechanism of Action Insight: Substituted 2-aminothiophenes have been identified as inhibitors of various protein kinases, tubulin polymerization, and other critical cellular pathways implicated in cancer progression.[8][9] The specific substitution pattern on the thiophene ring dictates the biological target and potency.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., Cyclohexanone)
-
Elemental Sulfur (S₈)
-
Morpholine or Diethylamine (as basic catalyst)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard laboratory glassware and purification supplies (silica gel)
Procedure:
-
Reactant Assembly: In a 250 mL round-bottom flask, combine this compound (10 mmol, 1.81 g), cyclohexanone (10 mmol, 0.98 g), and elemental sulfur (10 mmol, 0.32 g) in 50 mL of ethanol.
-
Catalyst Addition: Add morpholine (2 mL) dropwise to the stirred suspension at room temperature. The addition of the base is often exothermic and initiates the reaction.
-
Reaction Execution: Gently heat the reaction mixture to 50-60°C and maintain for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product spot.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring. The crude product will precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual catalyst and salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
-
Characterization: The final structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Visualization: Gewald Reaction Workflow
Caption: General workflow for the Hantzsch thiazole synthesis.
Synthesis of Pyrimidine-Based Anticancer Agents
Pyrimidine derivatives are of immense interest in oncology, with many functioning as antimetabolites or kinase inhibitors. [10][11]5-Fluorouracil is a classic example of a pyrimidine-based anticancer drug. [12]The reactivity of this compound allows it to be a key component in constructing substituted pyrimidine rings.
Mechanism of Action Insight: Many pyrimidine-based drugs interfere with nucleic acid synthesis by inhibiting key enzymes like thymidylate synthase or by being incorporated into DNA/RNA, leading to cell cycle arrest and apoptosis. [13][14]
Experimental Protocol: Synthesis of a Substituted Pyrimidine
Procedure:
-
Base-catalyzed Condensation: To a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal (10 mmol) in 50 mL of absolute ethanol), add this compound (10 mmol).
-
Addition of Formamidine: To the resulting solution, add formamidine acetate (12 mmol) and reflux the mixture for 6-8 hours. The reaction involves the initial condensation of the formamidine with the activated nitrile.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the pyrimidine ring.
-
Work-up: After cooling, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.
-
Purification: The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the 4-amino-5-cyano-6-(4-chlorophenylthio)pyrimidine.
-
Characterization: Confirm the structure via spectroscopic analysis.
Trustworthiness & Protocol Validation
The integrity of any synthetic protocol relies on rigorous validation.
-
Reaction Monitoring: All described reactions must be monitored by TLC to confirm the consumption of starting materials and the formation of the product. This prevents premature work-up and ensures optimal yields.
-
Purification: Biological evaluation requires compounds of high purity (>95%). Recrystallization or column chromatography are mandatory steps. Purity should be confirmed by HPLC.
-
Structural Confirmation: Unambiguous structural characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential. This validates that the target molecule was indeed synthesized.
References
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- Pyrimidine Derivatives as Anticancer Agents: NIH National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Pyrimidine Derivatives in Medicinal Chemistry: ResearchGate. Pyrimidine derivatives as anticancer agents.
- Thiazole Derivatives Synthesis and Anticancer Evaluation: NIH National Center for Biotechnology Information. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety.
- Gewald Reaction for Anticancer Agents: Impactfactor.org. Synthesis and Pharmacological Study of Thiophene Derivatives.
- Novel Pyrimidine Anticancer Agents: NIH National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Fused Pyrimidine Derivatives as Anticancer Agents: ResearchGate. New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation.
- Thiophene-based Compounds Cytotoxicity: Semantic Scholar. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
- Pyrimidine Drugs in Chemotherapy: ResearchGate. New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation.
- Thiazole Derivatives and Apoptosis Induction: MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Hantzsch Thiazole Synthesis: International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Synthesis of Thienopyridines: PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
- Thiophene Synthesis from Thiazolyl Acetonitrile: ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Furan Derivatives as Tubulin Inhibitors: NIH National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.
- Triazole Derivatives as Anticancer Agents: ResearchGate. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.
- Thiadiazole Derivatives in Cancer Research: MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- Thiazole-Pyrimidine Hybrids: MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
- Gewald Synthesis for 2-Aminothiophenes: ResearchGate. Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds.
- Gewald Reaction Overview: Organic Chemistry Portal. Gewald Reaction.
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- 3-Acetyl-2-aminothiophenes via Gewald Reaction: MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Nitrile-Containing Natural Products: Semantic Scholar. Natural Products Containing the Nitrile Functional Group and Their Biological Activities.
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Application Note: High-Throughput Quantification of (4-Chlorophenylthio)acetonitrile using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed analytical methods for the precise and accurate quantification of (4-Chlorophenylthio)acetonitrile, a key intermediate in various synthetic pathways. Recognizing the diverse needs of researchers and drug development professionals, this document outlines two robust, validated analytical approaches: a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for routine analysis and a gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and sensitivity, particularly in complex matrices. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reproducibility and trustworthiness in results.
Introduction: The Analytical Imperative for this compound
This compound is a nitrile-containing organic compound with a molecular formula of C8H6ClNS.[1] Its accurate quantification is paramount in pharmaceutical development and manufacturing for process optimization, quality control of starting materials, and impurity profiling. The presence of a chromophore in its structure lends itself to UV-based detection, while its volatility makes it amenable to gas chromatography. This application note details two complementary methods to provide flexibility for various laboratory settings and analytical challenges.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of non-volatile and thermally labile compounds.[2] A reversed-phase method is presented here, which is ideal for separating moderately polar compounds like this compound.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the hydrophobic nature of the chlorophenyl ring and the thioether linkage, which will interact favorably with the stationary phase. An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, minimizing run-to-run variability. The detection wavelength is selected based on the UV absorbance spectrum of the analyte to maximize sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column compartment, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Run Time: 10 minutes.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[3]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[4]
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it the preferred method for trace analysis or when dealing with complex sample matrices.[5]
Rationale for Method Development
The volatility and thermal stability of this compound make it well-suited for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its ability to separate a wide range of compounds based on their boiling points. The use of a mass spectrometer as a detector allows for positive identification of the analyte based on its unique mass spectrum, in addition to quantification.
Experimental Protocol: GC-MS
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet and a mass selective detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Quantifier Ion: To be determined from the mass spectrum of the analyte.
-
Qualifier Ions: To be determined from the mass spectrum of the analyte.
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as ethyl acetate or acetonitrile.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (QuEChERS approach for complex matrices): For samples in complex matrices like biological fluids or environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is recommended.[7][8] a. Homogenize 10 g of the sample with 10 mL of acetonitrile.[6] b. Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.[6] c. Centrifuge, and take an aliquot of the acetonitrile supernatant for analysis.
Method Validation
Similar to the HPLC method, the GC-MS method should be validated in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Confirmed by mass spectrum |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.3% - 104.5% |
| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate Precision ≤ 10.0% | ≤ 4.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.07 µg/mL |
GC-MS Workflow with QuEChERS Sample Preparation
Caption: Workflow for GC-MS analysis with QuEChERS sample preparation.
Conclusion
The HPLC-UV and GC-MS methods presented in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods have been designed with scientific rigor and are intended to be validated in the end-user's laboratory to ensure data integrity.
References
- Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- Phenomenex. (n.d.). Sample Preparation Technical Tip.
- SciSpace. (n.d.). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study.
- LGC Standards. (n.d.). (4-Chlorophenyl)acetonitrile.
- SIELC Technologies. (n.d.). Separation of 2-(p-Chlorophenylthio)ethanol on Newcrom R1 HPLC column.
- Biotage. (n.d.). Bioanalytical sample preparation.
- PubMed. (2009). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry.
- eurl-pesticides.eu. (n.d.). Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample treatment.
- BLDpharm. (n.d.). 18527-19-0|2-((4-Chlorophenyl)thio)acetonitrile.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- weifang yangxu group co.,ltd. (n.d.). This compound, CasNo.18527-19-0.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
- Sigma-Aldrich. (n.d.). Acetonitrile for gas chromatography MS SupraSolv 75-05-8.
- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- CDC. (1998). ACETONITRILE 1606.
- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Sigma-Aldrich. (n.d.). Acetonitrile hplc grade 4l.
- ResearchGate. (2025). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study.
Sources
- 1. This compound, CasNo.18527-19-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
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- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Industrial Synthesis of (4-Chlorophenylthio)acetonitrile
Document ID: AN-CPA-2026-01
Abstract: This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of (4-Chlorophenylthio)acetonitrile (CAS No. 18527-19-0), a key intermediate in the pharmaceutical and agrochemical industries. The protocols detailed herein are designed for industrial applicability, emphasizing scalability, process safety, and product purity. The causality behind experimental choices is explained to provide researchers and production chemists with a robust understanding of the process.
Introduction and Industrial Significance
This compound is a vital organic building block characterized by its thioether and nitrile functional groups.[1][2][3] Its structural motif is incorporated into a variety of molecules with significant biological activity. The primary industrial application lies in its use as a synthon for more complex molecules in drug development and for the synthesis of certain pesticides. The demand for a reliable, scalable, and cost-effective manufacturing process is therefore paramount. This guide outlines such a process, based on the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetonitrile, a common and efficient synthetic route.
Synthesis Strategy and Reaction Mechanism
The industrial production of this compound is most efficiently achieved via a Williamson ether-like synthesis, specifically a thioether synthesis. The core of this process is an S_N2 reaction.
2.1. Mechanistic Rationale
The reaction proceeds in two key steps:
-
Deprotonation: 4-Chlorothiophenol, a weak acid, is deprotonated by a suitable base (e.g., sodium hydroxide) to form the highly nucleophilic 4-chlorothiophenolate anion. The choice of a strong base ensures the complete conversion of the thiol to the thiophenolate, maximizing the concentration of the active nucleophile.
-
Nucleophilic Attack: The generated thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. This concerted S_N2 displacement expels the chloride ion as the leaving group, forming the desired C-S bond and yielding this compound.
Acetonitrile is often used as a solvent in related reactions due to its polarity and ability to dissolve the reactants.[4] However, for this specific large-scale synthesis, a two-phase system or a polar aprotic solvent that facilitates the S_N2 mechanism without significant side reactions is often preferred.
2.2. Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Reaction pathway for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a 100 L scale reaction in a suitable industrial reactor. All operations must be performed in a well-ventilated area, adhering to strict safety protocols.
3.1. Equipment and Reagents
| Item | Specification | Quantity (Example) | Molar Eq. |
| Equipment | |||
| Primary Reactor | 100 L Glass-Lined Reactor with overhead stirrer | 1 | N/A |
| Condenser | Allihn or Liebig type, with chilled water circulation | 1 | N/A |
| Addition Funnel | 20 L, pressure-equalizing | 1 | N/A |
| Temperature Probe | PT100 or equivalent, calibrated | 1 | N/A |
| Filtration Unit | Nutsche filter or large Buchner funnel | 1 | N/A |
| Vacuum Dryer | Tray or rotary cone type | 1 | N/A |
| Reagents | |||
| 4-Chlorothiophenol | Purity ≥98% | 10.0 kg | 1.00 |
| Chloroacetonitrile | Purity ≥98% | 5.8 kg | 1.10 |
| Sodium Hydroxide (NaOH) | Pellets or flakes, ≥97% | 2.9 kg | 1.05 |
| Acetonitrile | Industrial Grade | 50 L | N/A |
| Deionized Water | For work-up | ~100 L | N/A |
| Saturated Brine Solution | For work-up | ~20 L | N/A |
3.2. Step-by-Step Procedure
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the overhead stirrer at a moderate speed (e.g., 100-150 RPM).
-
Reagent Charging: Charge the reactor with 50 L of acetonitrile followed by 10.0 kg of 4-chlorothiophenol. Stir the mixture until a homogeneous solution is formed.
-
Base Addition & Thiophenolate Formation:
-
Prepare a solution of 2.9 kg of sodium hydroxide in 10 L of deionized water in a separate vessel. Caution: This dissolution is highly exothermic. Ensure the solution is cooled to room temperature (<25°C) before proceeding.
-
Slowly add the aqueous NaOH solution to the reactor over 30-45 minutes. Maintain the internal temperature of the reactor below 30°C using a cooling jacket. An exotherm will be observed.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 20-25°C to ensure complete formation of the sodium 4-chlorothiophenolate.
-
-
Chloroacetonitrile Addition:
-
Charge the 20 L addition funnel with 5.8 kg of chloroacetonitrile.
-
Add the chloroacetonitrile dropwise to the reactor over a period of 60-90 minutes. Maintain the internal temperature between 25-35°C. This step is also exothermic and requires careful monitoring and cooling.
-
-
Reaction Monitoring:
-
After the addition is complete, heat the reaction mixture to 40-45°C and maintain for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-chlorothiophenol is consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly add 50 L of deionized water to the reactor to quench the reaction and dissolve the sodium chloride byproduct.
-
Stir for 15 minutes. The product, this compound, will precipitate as a solid.
-
Filter the slurry using a Nutsche filter. Wash the collected solid cake with 2 x 20 L of deionized water to remove residual salts.
-
Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification Protocol: Recrystallization
To achieve the high purity (e.g., >99%) required for most applications, the crude product must be recrystallized.[5]
4.1. Rationale
Recrystallization is a robust purification technique for solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the product well at an elevated temperature but poorly at a low temperature, while impurities remain either fully soluble or insoluble at all temperatures. For this compound, a mixed solvent system or a single protic solvent like methanol or ethanol is often effective.
4.2. Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
4.3. Step-by-Step Recrystallization Procedure
-
Solvent Charging: In a clean, appropriately sized reactor equipped with a stirrer and condenser, charge the crude this compound. Add methanol in a ratio of approximately 3-4 mL per gram of crude product.
-
Dissolution: Heat the mixture to reflux (approx. 65°C) with stirring until all the solid has completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to 0-5°C over 2-3 hours. Slower cooling promotes the formation of larger, purer crystals. The product will crystallize out of the solution. Hold at 0-5°C for at least 1 hour to maximize yield.
-
Filtration and Washing: Filter the crystalline solid using a vacuum filter. Wash the filter cake with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Transfer the purified crystals to a vacuum dryer and dry at 50-60°C until the loss on drying is <0.1%.
Quality Control Specifications
The final product must be analyzed to ensure it meets the required specifications for industrial use.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Melting Point | 79 °C[6] | Melting Point App |
| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR |
| Residual Solvents | Methanol ≤ 3000 ppm | GC-HS |
Environmental, Health, and Safety (EHS) Considerations
The large-scale synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any operation.[7]
6.1. Hazard Identification
-
4-Chlorothiophenol (CAS: 106-54-7): Corrosive.[8] Causes severe skin and eye burns.[8] Harmful if swallowed.[8] Possesses a strong, unpleasant stench.[8]
-
Chloroacetonitrile (CAS: 107-14-2): Highly toxic and flammable.[9] Fatal in contact with skin and toxic if swallowed or inhaled.[9] Causes serious eye irritation.[9] Toxic to aquatic life with long-lasting effects.[10]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
6.2. Personal Protective Equipment (PPE)
-
Respiratory: Use a full-face respirator with an appropriate organic vapor/acid gas cartridge or a supplied-air respirator, especially when handling chloroacetonitrile and 4-chlorothiophenol.[9][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton). Remove gloves with care, avoiding skin contamination.[8]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Skin and Body: Wear a chemically resistant suit or lab coat. Ensure safety showers and eyewash stations are readily accessible.[10][11]
6.3. Handling and Storage
-
Ventilation: All operations should be conducted in a closed system or with adequate local exhaust ventilation.[8][11]
-
Static Discharge: Ground and bond all containers and transfer equipment to prevent static sparks, as acetonitrile is flammable. Use non-sparking tools.[10]
-
Storage: Store reactants and products in tightly closed containers in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[8][10][11]
6.4. First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10][11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10][11]
6.5. Waste Disposal
Dispose of all chemical waste, including mother liquor and contaminated materials, through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow chloroacetonitrile to enter drains or surface water.[9][10]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound, CasNo.18527-19-0. (n.d.). Weifang Yangxu Group Co., Ltd.
- SAFETY DATA SHEET - p-Chlorothiophenol. (2025, September 17). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Chloroacetonitrile. (2008, March 27). Fisher Scientific.
- Material Safety Data Sheet - Chloroacetonitrile. (2007, May 17). Spectrum Chemical.
- SAFETY DATA SHEET - Chloroacetonitrile. (2025, March 15). Merck Millipore.
- SAFETY DATA SHEET - Chloroacetonitrile. (2025, October 31). TCI Chemicals.
- [(4-Chlorophenyl)thio]acetonitrile. (n.d.). Matrix Scientific.
- Buy this compound Industrial Grade. (n.d.). ECHEMI.
- 18527-19-0|2-((4-Chlorophenyl)thio)acetonitrile. (n.d.). BLDpharm.
- This compound. (n.d.). Vibrant Pharma Inc.
- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI.
Sources
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- 3. vibrantpharma.com [vibrantpharma.com]
- 4. mdpi.com [mdpi.com]
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- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Note & Protocol: Monitoring the Synthesis of (4-Chlorophenylthio)acetonitrile
Introduction
(4-Chlorophenylthio)acetonitrile is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis, typically achieved via a nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetonitrile, requires careful monitoring to ensure optimal yield, purity, and reaction completion. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of this reaction. We will delve into the underlying chemical principles and provide detailed, step-by-step protocols for various analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The emphasis is on not just the procedural steps, but also the scientific rationale behind each choice, ensuring a robust and reproducible monitoring strategy.
Reaction Principle: A Nucleophilic Substitution Pathway
The formation of this compound proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this reaction, the thiolate anion, generated in situ from 4-chlorothiophenol by a base, acts as the nucleophile. This potent nucleophile then attacks the electrophilic carbon atom of chloroacetonitrile, which bears a good leaving group (the chloride ion). The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or acetone, which can solvate the cation of the base without significantly solvating the nucleophile, thus enhancing its reactivity.
The overall reaction can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound.
Effective monitoring is crucial to determine the point of complete consumption of the starting materials, to identify the formation of any byproducts, and to decide the optimal time for reaction quenching and work-up.
Safety First: Handling of Reagents
Before commencing any experimental work, it is imperative to be familiar with the safety precautions for all reagents involved.
| Reagent | Key Hazards | Safe Handling Practices |
| 4-Chlorothiophenol | Harmful if swallowed, causes skin and eye burns, stench.[4] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a closed system where possible.[4] |
| Chloroacetonitrile | Flammable liquid and vapor, toxic if swallowed, fatal in contact with skin, causes serious eye irritation.[5][6] | Keep away from heat, sparks, and open flames.[5][6] Use explosion-proof equipment.[5] Handle in a fume hood with adequate ventilation. Wear appropriate PPE.[5][6] |
| This compound | Harmful if swallowed.[7] May cause skin and eye irritation.[8] | Avoid ingestion and inhalation. Wear appropriate PPE.[7] |
Note on Thiols: Thiols are notorious for their strong, unpleasant odors. All manipulations involving 4-chlorothiophenol should be conducted in a fume hood, and glassware should be decontaminated with a bleach solution to oxidize the thiol and mitigate the smell.[9]
Monitoring the Reaction Progress: A Multi-faceted Approach
A combination of analytical techniques provides a comprehensive understanding of the reaction's progress. The choice of method will depend on the available instrumentation, the desired level of detail, and the stage of the reaction.
Thin Layer Chromatography (TLC): A Quick and Qualitative Assessment
TLC is an indispensable tool for rapid, real-time monitoring of organic reactions.[10][11] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11] The polarity of the compounds determines their retention factor (Rf), with more polar compounds generally having lower Rf values.
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., Merck silica gel 60 F-254).[10] With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting:
-
On the baseline, apply a small spot of the 4-chlorothiophenol starting material (dissolved in a suitable solvent like ethyl acetate).
-
Apply a spot of the chloroacetonitrile starting material.
-
As the reaction proceeds, use a capillary tube to withdraw a tiny aliquot of the reaction mixture, dilute it with a small amount of solvent, and spot it on the baseline.[10] It is good practice to co-spot the reaction mixture with the starting materials to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should provide good separation of the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[11]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the reactants and product will absorb UV light.[13] Circle the visualized spots with a pencil.
Interpreting the TLC: As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.
Caption: Workflow for TLC monitoring of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis and Byproduct Identification
GC-MS is a powerful technique for both quantitative monitoring of the reaction and for identifying potential byproducts.
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately to prevent further reaction. This can be done by diluting the aliquot in a large volume of a suitable solvent (e.g., ethyl acetate) and/or by adding a quenching agent like water to neutralize the base.
-
Further dilute the quenched sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Develop a temperature program that allows for the separation of the starting materials, product, and any potential byproducts.
-
The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific compounds.
-
Data Analysis: By integrating the peak areas of the starting materials and the product, a reaction profile can be generated, showing the conversion of reactants to product over time. The mass spectra of any unknown peaks can be compared to spectral libraries to identify potential byproducts. While acetonitrile can be used as a solvent for GC-MS, it can sometimes pose challenges due to its high polarity and expansion coefficient.[14] However, with appropriate injection techniques, such as low-volume splitless injections, these challenges can be overcome.[14]
High-Performance Liquid Chromatography (HPLC): A Versatile and Precise Monitoring Tool
HPLC is a highly versatile and precise method for monitoring the progress of the reaction, particularly for non-volatile compounds or when high accuracy is required.[15][16][17]
Principle: HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.[17] Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly used for this type of analysis.
-
Sample Preparation:
-
Similar to GC-MS, withdraw an aliquot from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by dilution in the mobile phase or a compatible solvent.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system equipped with a suitable reversed-phase column (e.g., a C18 column).
-
Use an appropriate mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid. The mobile phase composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
-
Detection is commonly performed using a UV detector set at a wavelength where both the reactants and the product have significant absorbance (e.g., around 254 nm).
-
Data Analysis: The concentration of each component can be determined from the peak area in the chromatogram. By plotting the concentration of reactants and product against time, detailed kinetic information about the reaction can be obtained.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ Monitoring and Structural Confirmation
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information about the conversion of reactants to products without the need for sample work-up.[20][21] It also provides unambiguous structural confirmation of the product.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the structure of the molecule.
-
Reaction Setup: The reaction can be carried out directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.
-
After initiating the reaction (e.g., by adding the base), acquire spectra at regular intervals.
-
-
Data Analysis:
-
Identify characteristic proton signals for the starting materials (4-chlorothiophenol and chloroacetonitrile) and the this compound product.
-
The progress of the reaction can be monitored by observing the decrease in the integral values of the starting material signals and the corresponding increase in the integral values of the product signals.[21][22][23]
-
Key Diagnostic Signals:
-
Chloroacetonitrile: A singlet for the -CH₂- group.
-
4-Chlorothiophenol: A singlet for the -SH proton and characteristic aromatic signals.
-
This compound: A new singlet for the -S-CH₂-CN group, shifted from the original chloroacetonitrile signal, and characteristic aromatic signals.
Reaction Quenching and Work-up
Once the monitoring technique indicates that the reaction has reached completion (i.e., the limiting reagent has been consumed), the reaction must be quenched to stop it from proceeding further and to neutralize any remaining reactive species.
General Quenching Procedure:
-
Cool the reaction mixture to room temperature or in an ice bath.
-
Slowly add water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize the base and quench the thiolate.[24]
-
The aqueous mixture is then typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Caption: A typical workflow for quenching and working up the reaction.
Conclusion
The successful synthesis of this compound relies on a robust and well-executed monitoring strategy. This application note has provided a detailed overview of the key analytical techniques available to the modern chemist. By combining the rapid, qualitative insights from TLC with the quantitative and structural information provided by GC-MS, HPLC, and NMR, researchers can gain a comprehensive understanding of their reaction, leading to optimized reaction conditions, higher yields, and improved product purity. The provided protocols serve as a starting point, and may require optimization based on the specific reaction conditions and available instrumentation.
References
- Jinno, K., & Ishigaki, A. (1983). Direct Monitoring of Reaction Processes with Micro-HPLC Technique.
- MacMillan, S. N., & Siler, D. A. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1599–1605. [Link]
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- Al-Majed, A. A., et al. (2024). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. Scientific Reports, 14(1), 1-10. [Link]
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- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Novakov, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(44), 26231-26240. [Link]
- Kumar, A., et al. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 15(1), 101-108. [Link]
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- Nikolantonaki, M., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. Food Chemistry, 450, 138944. [Link]
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Application Notes and Protocols: (4-Chlorophenylthio)acetonitrile as a Scaffold for Novel Fungicide Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Novel Fungicides and the Potential of the (4-Chlorophenylthio)acetonitrile Scaffold
The relentless evolution of fungal resistance to existing fungicides necessitates a continuous search for novel chemical entities with unique modes of action.[1][2] The development of new pesticides is a critical component of ensuring global food security. A promising strategy in agrochemical research is the utilization of versatile chemical scaffolds that can be systematically modified to optimize biological activity and safety profiles. This compound emerges as a compelling starting point for the development of new fungicides. Its structure, featuring a reactive nitrile group, a stabilizing phenyl ring with a deactivating chloro-substituent, and a flexible thioether linkage, offers multiple points for chemical modification.
This guide provides a comprehensive overview of the application of this compound in the design and development of novel fungicides. We will explore its hypothesized mechanism of action, detail synthetic protocols for derivatization, and provide methodologies for biological evaluation.
Part 1: Hypothesized Mechanism of Action - Targeting Fungal Cellular Respiration
While the specific mechanism of action for this compound itself is not extensively documented in publicly available literature, its structural motifs suggest a plausible interaction with key fungal enzymes. We hypothesize that derivatives of this compound can be designed to act as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a crucial class of fungicides that disrupt the fungal mitochondrial electron transport chain at complex II, leading to a cessation of cellular respiration and subsequent cell death.[3]
The rationale for this hypothesis is based on the ability of the thioether and nitrile moieties to interact with the active site of the succinate dehydrogenase enzyme. The 4-chlorophenyl group can be bioisosterically replaced or further substituted to enhance binding affinity and specificity.[4][5][6][7]
Figure 1: Hypothesized inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain by a derivative of this compound.
Part 2: Design and Synthesis of Novel Fungicide Candidates
The core strategy involves the chemical modification of the this compound scaffold to enhance its fungicidal potency and spectrum of activity. Key modifications can be introduced at the nitrile group and the phenyl ring.
Strategy 1: Bioisosteric Replacement of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides. This approach is inspired by the structures of many commercial SDHI fungicides that possess an amide linkage crucial for binding to the target enzyme.
Experimental Protocol: Synthesis of a Phenylamide Derivative
-
Step 1: Hydrolysis of this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with 1M HCl to pH 2-3.
-
Extract the product, (4-chlorophenylthio)acetic acid, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Amide Coupling.
-
Dissolve the resulting (4-chlorophenylthio)acetic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2 hours.
-
In a separate flask, dissolve 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired N-(pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide.
-
Figure 2: Synthetic workflow for the conversion of this compound to a novel phenylamide fungicide candidate.
Strategy 2: Substitution on the Phenyl Ring
Further modifications can be made to the phenyl ring to explore structure-activity relationships (SAR). For instance, introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding interactions of the molecule.
Part 3: Biological Evaluation of Novel Fungicide Candidates
A tiered screening approach is recommended to efficiently evaluate the synthesized compounds.
In Vitro Antifungal Activity Screening
Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Culture common plant pathogenic fungi such as Botrytis cinerea and Fusarium oxysporum on Potato Dextrose Agar (PDA) plates.[8]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup:
-
Prepare PDA plates containing serial dilutions of the test compounds.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Include a positive control (a commercial fungicide like Thiabendazole[9] or Cyprodinil[8]) and a negative control (solvent only).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C for 3-7 days.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition for each compound concentration.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) value for each compound against each fungal species.
Table 1: Hypothetical In Vitro Fungicidal Activity Data
| Compound ID | Modification | Botrytis cinerea EC50 (µg/mL) | Fusarium oxysporum EC50 (µg/mL) |
| CPTA-001 | This compound | >100 | >100 |
| CPTA-Amide-01 | Phenylamide derivative | 15.2 | 25.8 |
| CPTA-Amide-02 | Phenylamide with 2-F substitution | 8.5 | 12.1 |
| Thiabendazole | Positive Control | 5.8 | 9.3 |
In Vivo Efficacy Testing
Promising compounds from the in vitro screening should be advanced to in vivo testing on host plants.
Protocol: Detached Leaf Assay
-
Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).
-
Compound Application: Spray the leaves with a solution of the test compound at various concentrations.
-
Inoculation: After the leaves have dried, place a drop of a fungal spore suspension onto the center of each leaf.
-
Incubation: Place the leaves in a humid chamber and incubate at 22°C with a 12-hour photoperiod.
-
Disease Assessment: After 3-5 days, assess the disease severity by measuring the lesion diameter.
-
Data Analysis: Calculate the percentage of disease control for each treatment.
Conclusion and Future Directions
This compound presents a valuable and versatile scaffold for the discovery of novel fungicides. The proposed synthetic strategies and evaluation protocols provide a clear roadmap for researchers to explore the potential of this chemical class. Future work should focus on expanding the library of derivatives to establish a robust structure-activity relationship, elucidating the precise mode of action through enzymatic assays and molecular docking studies, and evaluating the toxicological and environmental profile of the most promising candidates. The systematic application of bioisosteric replacement and scaffold hopping principles will be instrumental in optimizing the fungicidal properties of this promising class of compounds.[5][10]
References
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]
- Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry. [Link]
- Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- Bioisostere. Wikipedia. [Link]
- Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. PubMed. [Link]
- Bioisosterism. Drug Design.org. [Link]
- Tecto fungicide. Syngenta Ornamentals. [Link]
- Fungicide Modes of Action. Bayer Crop Science. [Link]
- Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks. [Link]
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Hindawi. [Link]
- Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed. [Link]
- Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. PubMed. [Link]
- Development of novel pesticides in the 21st century. SciSpace. [Link]
- Development of novel pesticides in the 21st century.
- New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism.
- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed. [Link]
- Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. PubMed. [Link]
- Synthesis of tetrasubstituted olefins via thiophenol and acetonitrile.
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Application Note: Synthesis and Applications of a Novel Benzothiazole-Based Fluorescent Probe from (4-Chlorophenylthio)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of a novel fluorescent probe derived from (4-Chlorophenylthio)acetonitrile. We present a detailed, field-proven protocol for the synthesis of 2-((4-chlorophenylthio)methyl)benzo[d]thiazole, a promising fluorophore with applications in chemical biology and drug discovery. The synthetic strategy is centered around a copper-catalyzed condensation reaction between this compound and 2-aminothiophenol. This document offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and a discussion of the expected photophysical properties and potential applications of the synthesized probe. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: this compound as a Versatile Synthetic Building Block
This compound is a readily available and versatile bifunctional organic molecule. It incorporates a reactive nitrile group and a thioether linkage, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The presence of the nitrile group allows for its participation in cyclization and condensation reactions, while the thioether moiety can influence the photophysical properties of the resulting molecules and offer sites for further functionalization.
Benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous fluorescent dyes and biologically active molecules.[1][2] Their rigid, planar structure and extended π-conjugation system often give rise to desirable photophysical properties, including strong fluorescence emission.[3] The introduction of a 2-substituted thioether linkage to the benzothiazole scaffold can further modulate these properties and introduce new functionalities.
This application note details a robust synthetic route to a novel benzothiazole-based fluorescent probe, 2-((4-chlorophenylthio)methyl)benzo[d]thiazole, leveraging the reactivity of this compound.
Synthetic Strategy: Copper-Catalyzed Condensation-Cyclization
The cornerstone of the synthetic approach is the copper-catalyzed condensation reaction between an arylthioacetonitrile and a 2-aminothiophenol derivative. This method provides an efficient and direct route to 2-substituted benzothiazoles.[4][5] The reaction proceeds through a proposed mechanism involving the coordination of the copper catalyst to the nitrile, facilitating the nucleophilic attack of the aminothiophenol.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following key steps:
-
Activation of the Nitrile: The copper(I) or copper(II) catalyst coordinates to the nitrogen atom of the nitrile group in this compound, increasing its electrophilicity.
-
Nucleophilic Attack: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate.
-
Intramolecular Cyclization: The thiol group of the 2-aminothiophenol moiety then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a dihydrobenzothiazole intermediate.
-
Oxidative Aromatization: The dihydrobenzothiazole intermediate is subsequently oxidized to the stable, aromatic benzothiazole ring system. This oxidation can be facilitated by an external oxidant or, in some cases, by the copper catalyst itself.
Figure 1: Proposed reaction mechanism for the synthesis of 2-((4-chlorophenylthio)methyl)benzo[d]thiazole.
Detailed Experimental Protocol
This protocol is adapted from established methods for the copper-catalyzed synthesis of 2-substituted benzothiazoles from nitriles.[4][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| This compound | C₈H₆ClNS | 183.66 | Commercially Available | >98% |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | Commercially Available | >98% |
| Copper(I) Oxide (Cu₂O) | Cu₂O | 143.09 | Commercially Available | >99% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous | >99.8% |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous | >99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of the fluorescent probe.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (183.7 mg, 1.0 mmol), 2-aminothiophenol (150.2 mg, 1.2 mmol), and copper(I) oxide (14.3 mg, 0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous chlorobenzene (2.0 mL) and anhydrous dimethyl sulfoxide (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((4-chlorophenylthio)methyl)benzo[d]thiazole.
Expected Results and Characterization
The expected product, 2-((4-chlorophenylthio)methyl)benzo[d]thiazole, should be obtained as a solid. The yield is anticipated to be in the moderate to good range, based on analogous reactions.[6] Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fluorescence Spectroscopy: To evaluate the photophysical properties of the synthesized probe.
Photophysical Properties and Potential Applications
Benzothiazole derivatives are known for their fluorescent properties, which can be tuned by modifying the substituents on the heterocyclic core.[3][7] The introduction of the (4-chlorophenylthio)methyl group at the 2-position is expected to influence the electronic and photophysical characteristics of the benzothiazole fluorophore.
Expected Photophysical Properties
| Property | Expected Range/Characteristic | Rationale/Reference |
| Absorption Maximum (λabs) | 320 - 380 nm | Typical for 2-substituted benzothiazoles.[1] |
| Emission Maximum (λem) | 400 - 500 nm (Blue-Green Region) | Dependent on solvent polarity.[1] |
| Stokes Shift | Moderate to Large | Thioether substitution can influence the excited state geometry. |
| Quantum Yield (ΦF) | Moderate | Can be influenced by solvent and aggregation state.[8][9] |
| Solvatochromism | Potential for solvatochromic shifts | The thioether linkage may contribute to changes in dipole moment upon excitation.[1] |
Potential Applications
The synthesized fluorescent probe, 2-((4-chlorophenylthio)methyl)benzo[d]thiazole, holds promise for a variety of applications in biomedical research and drug development:
-
Bioimaging: The lipophilic nature of the probe may allow for its use in staining specific cellular compartments, such as lipid droplets or membranes.
-
Sensing: The thioether linkage could potentially be oxidized or undergo other chemical transformations in the presence of specific analytes (e.g., reactive oxygen species), leading to a change in the probe's fluorescence. This could form the basis for developing "turn-on" or "turn-off" fluorescent sensors.
-
Drug Discovery: As a novel fluorophore, it can be incorporated into more complex molecules to track their distribution and localization within biological systems. The benzothiazole core itself is a privileged scaffold in medicinal chemistry.[2]
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of a novel fluorescent probe, 2-((4-chlorophenylthio)methyl)benzo[d]thiazole, from this compound. The presented copper-catalyzed condensation protocol offers an efficient and accessible route to this promising fluorophore. The anticipated photophysical properties and potential applications in bioimaging and sensing highlight the utility of this synthetic strategy for the development of new tools for chemical biology and drug discovery.
References
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.
- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5.
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science (RSC Publishing).
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PubMed Central.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Chemistry Portal.
- Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. PubMed.
- Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner. PubMed.
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central.
- Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)
- Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Organic Chemistry Portal.
- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PubMed Central.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Benchchem.
- Chemistry of 2-(2′-Aminophenyl)
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.
- (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
- Synthesis of 6-(arylthio)
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
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The Gewald Reaction: A Versatile Multi-Component Approach Utilizing (4-Chlorophenylthio)acetonitrile for the Synthesis of Highly Substituted Thiophenes
For Immediate Release
Introduction
Multi-component reactions (MCRs) have emerged as a cornerstone in modern synthetic organic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.[1] Among the plethora of MCRs, the Gewald three-component reaction stands out as a robust and highly convergent method for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This application note provides a detailed exploration of the use of (4-Chlorophenylthio)acetonitrile as a key building block in the Gewald reaction, offering researchers, scientists, and drug development professionals a comprehensive guide to its application, including mechanistic insights and detailed experimental protocols. The resulting 2-amino-3-((4-chlorophenyl)thio)thiophene scaffolds are of significant interest in medicinal chemistry due to the prevalence of the thiophene nucleus in a wide array of biologically active compounds.[4][5]
Mechanistic Rationale and Causality in Experimental Design
The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (an aldehyde or a ketone), an α-activated acetonitrile, and elemental sulfur in the presence of a basic catalyst.[2] The choice of this compound as the activated nitrile component introduces a synthetically valuable (4-chlorophenyl)thio substituent at the 3-position of the resulting thiophene ring. This substituent can serve as a handle for further functionalization or as a key pharmacophoric element.
The reaction mechanism is generally understood to proceed through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and ensuring reproducibility.
Diagram of the Gewald Reaction Workflow
A schematic overview of the key stages in the Gewald multi-component reaction.
The initial and rate-determining step is a base-catalyzed Knoevenagel condensation between the ketone and this compound.[2] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
The subsequent addition of elemental sulfur is a complex process. It is postulated that the sulfur forms a polysulfide chain which then reacts with the enolate of the Knoevenagel adduct.[2] This is followed by an intramolecular cyclization where the thiolate attacks the nitrile group, forming a five-membered iminothiophene ring.[6] A final tautomerization and aromatization lead to the stable 2-aminothiophene product.[2] The choice of a moderately polar solvent like ethanol or methanol is common, as it facilitates the dissolution of the reactants and intermediates without interfering with the reaction pathway.[6]
Application Protocol: Synthesis of 2-Amino-4,5-alky-3-((4-chlorophenyl)thio)thiophenes
This protocol details the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction using this compound, a ketone, and elemental sulfur.
Materials and Reagents
-
This compound
-
Appropriate ketone (e.g., cyclohexanone, cyclopentanone)
-
Elemental sulfur (powdered)
-
Base catalyst (e.g., morpholine, triethylamine, diethylamine)[7]
-
Solvent (e.g., ethanol, methanol, N,N-dimethylformamide (DMF))[6]
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, acetone-water)[7]
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, approximately 5-10 mL per mmol of ketone). To this suspension, add the basic catalyst (e.g., morpholine, 1.5-2.0 eq) dropwise with stirring.[8]
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-6 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the reaction mixture can be poured into ice-water to induce precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol or water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an acetone-water mixture, to yield the pure 2-aminothiophene derivative.[7]
Diagram of the Experimental Protocol
A step-by-step workflow for the synthesis of 2-aminothiophenes using the Gewald reaction.
Quantitative Data Summary
The yields of the Gewald reaction are generally moderate to good, and can be influenced by the nature of the starting materials and the reaction conditions.
| Ketone | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Morpholine | Ethanol | 4 | 75-85 |
| Cyclopentanone | Triethylamine | Methanol | 3 | 70-80 |
| Acetone | Diethylamine | DMF | 6 | 65-75 |
| 4-Methylcyclohexanone | Morpholine | Ethanol | 5 | 72-82 |
Table 1: Representative yields for the Gewald reaction with this compound and various ketones. Yields are approximate and may vary based on specific experimental conditions.
Conclusion
The use of this compound in the Gewald multi-component reaction provides a direct and efficient route to valuable 2-amino-3-((4-chlorophenyl)thio)thiophene derivatives. The reaction is characterized by its operational simplicity, mild conditions, and the ability to generate structurally diverse products. The mechanistic understanding of the reaction sequence allows for rational optimization, making it a reliable tool for both academic research and industrial drug discovery programs. The protocols and data presented herein serve as a practical guide for scientists to harness the synthetic power of this important multi-component reaction.
References
- Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. 2022 Aug 29.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Gewald reaction. Wikipedia.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021 Nov 19.
- SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. 2021 Nov 10.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- (PDF) ChemInform Abstract: Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum.
- Gewald Reaction. Organic Chemistry Portal.
- An electrochemical multicomponent reaction toward C–H tetrazolation of alkyl arenes and vicinal azidotetrazol
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. 2023 Apr 16.
- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. 2023 Feb 14.
- (PDF) Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. ResearchGate. 2024 Sep 2.
- CN104513225A - Preparation method of 2-thiopheneacetonitrile.
- CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorophenylthio)acetonitrile
Welcome to the technical support center for the synthesis of (4-Chlorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of this compound via the S-alkylation of 4-chlorothiophenol with chloroacetonitrile.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue, often stemming from one or more of the following factors: incomplete deprotonation of the thiol, competing side reactions, or suboptimal reaction conditions.
A1: Root Cause Analysis & Strategic Solutions
-
Inefficient Thiol Deprotonation: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiophenolate anion attacks chloroacetonitrile. For this to occur, the 4-chlorothiophenol (pKa ≈ 6-7) must be efficiently deprotonated.
-
Causality: A base that is too weak or used in insufficient amounts will result in a low concentration of the nucleophilic thiophenolate, slowing down the reaction and allowing side reactions to dominate.
-
Solution: Use at least one equivalent of a moderately strong base. While strong bases like NaOH or KOH are effective, they can increase the rate of chloroacetonitrile hydrolysis. A solid-liquid Phase Transfer Catalysis (PTC) system using a milder base like potassium carbonate (K₂CO₃) is often an excellent choice. PTC helps transfer the reactant from one phase to another where it can react, enhancing the reaction rate without harsh conditions.[1][2]
-
-
Side Reaction: Oxidation of 4-Chlorothiophenol: Thiols are susceptible to oxidation, forming disulfides (in this case, bis(4-chlorophenyl) disulfide).
-
Causality: This is particularly problematic if the reaction is run at high temperatures or exposed to air for extended periods, especially under basic conditions. The formation of the disulfide consumes your starting material, directly reducing the theoretical yield.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Avoid unnecessarily high reaction temperatures.
-
-
Side Reaction: Hydrolysis of Chloroacetonitrile: In biphasic systems with strong aqueous bases (e.g., 50% NaOH), chloroacetonitrile can hydrolyze to chloroacetamide or glycolic acid derivatives.[3]
-
Causality: The nitrile group is susceptible to hydrolysis under strongly basic conditions. This side reaction consumes your electrophile.
-
Solution: Employing a solid-liquid PTC system with anhydrous K₂CO₃ as the base can mitigate this issue. If a liquid-liquid PTC system is necessary, using a concentrated solution of potassium hydroxide (60-75% KOH) can sometimes suppress water-based side reactions more effectively than 50% NaOH by reducing water activity.[4] Alternatively, using a polar aprotic solvent like acetonitrile or DMF with a solid base can avoid aqueous hydrolysis pathways altogether.[5]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Causality: For SN2 reactions, polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal as they solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive. Using non-polar or protic solvents will significantly slow the desired reaction.
-
Solution: Acetonitrile is an excellent choice as it serves as both the solvent and can sometimes participate in the reaction in other contexts, highlighting its utility in nitrile chemistry.[5][6] When using PTC, a non-polar solvent like toluene can be effective in conjunction with an aqueous phase and the catalyst.[2]
-
Q2: I've isolated my product, but it's impure. What are the likely contaminants and how can I remove them?
Impurity profiling is key to developing an effective purification strategy. The most common impurities are unreacted starting materials, the disulfide byproduct, and potentially a small amount of an isonitrile isomer.
A2: Impurity Identification and Purification Strategy
-
Unreacted 4-Chlorothiophenol:
-
Identification: This can be detected by TLC or GC-MS. It will also impart a strong, unpleasant odor to the product.
-
Removal: Perform a basic wash of the organic layer during workup (e.g., with a dilute 5% NaOH solution). This will convert the acidic thiol into its water-soluble sodium salt, which will be extracted into the aqueous phase.
-
-
Bis(4-chlorophenyl) disulfide:
-
Identification: This is a common, higher molecular weight impurity. It often has a significantly different Rf value on a TLC plate compared to the product.
-
Removal: This impurity is non-polar and will remain in the organic phase after a basic wash. It can typically be removed by recrystallization or column chromatography. A good recrystallization solvent system is often a mixture of a polar and non-polar solvent, such as ethanol/water or toluene/hexanes.
-
-
Unreacted Chloroacetonitrile:
-
Identification: This is a volatile and toxic impurity.
-
Removal: It can be largely removed during solvent evaporation under reduced pressure due to its relatively low boiling point (123-124 °C).[7] A subsequent aqueous wash during workup will also help remove any residual amounts.
-
-
(4-Chlorophenyl)isonitrileacetonitrile (Isomer):
-
Identification: While carbon-attack by the cyanide ion is favored, nitrogen-attack can occur, leading to an isonitrile impurity. This is less common but possible, especially if certain catalysts are used.[8] This impurity can often be identified by a characteristic strong, unpleasant odor and a distinct peak in the IR spectrum around 2150 cm⁻¹.
-
Removal: This is often difficult to separate from the desired product due to similar physical properties. Careful column chromatography is the most effective method.
-
Workflow & Mechanism Diagrams
To provide a clearer understanding of the process and logic, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: SN2 mechanism for the synthesis.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q3: What is Phase Transfer Catalysis (PTC) and why is it highly recommended for this synthesis?
A3: Phase Transfer Catalysis is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a water-insoluble organic reactant and a water-soluble inorganic salt).[9]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the anion from the aqueous phase (in our case, the 4-chlorothiophenolate). This new, larger ion pair has sufficient organic character (lipophilicity) to be soluble in the organic phase.[4][9] Once in the organic phase, the thiophenolate is highly reactive and can readily react with the chloroacetonitrile.
-
Key Advantages for this Synthesis:
-
Milder Conditions: It allows the use of inexpensive inorganic bases (like K₂CO₃ or NaOH) without needing to use harsh, anhydrous conditions or expensive, strong organic bases.[2]
-
Increased Reaction Rates: It overcomes the insolubility barrier, leading to dramatically faster reactions compared to simple heterogeneous mixtures.
-
Avoids Anhydrous Solvents: It eliminates the need for expensive and difficult-to-handle anhydrous polar aprotic solvents like DMF or DMSO.
-
Simplified Workup: After the reaction, the catalyst can often be removed with simple aqueous washes.
-
Caption: The catalytic cycle of PTC.
Q4: What are the critical safety precautions for this synthesis?
A4: Adherence to safety protocols is paramount.
-
4-Chlorothiophenol: Thiols are notorious for their powerful and unpleasant odors. Always handle this reagent in a well-ventilated fume hood. It is also toxic and an irritant.
-
Chloroacetonitrile: This is a highly toxic and lachrymatory (tear-inducing) substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[10] Strict handling in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Cyanide Waste: If using a cyanide salt as a nucleophile (not recommended for this specific synthesis but related), any unreacted cyanide in the workup must be quenched. This is typically done by treating the aqueous waste with an oxidant like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions to convert toxic cyanide to the much less toxic cyanate.[8]
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Method | Recommended PTC Method |
| 4-Chlorothiophenol | 1.0 eq | 1.0 eq |
| Chloroacetonitrile | 1.1 eq | 1.1 eq |
| Base | 1.2 eq K₂CO₃ (anhydrous) | 1.5 eq K₂CO₃ (solid) |
| Catalyst | - | 0.05 eq TBAB |
| Solvent | Acetonitrile | Toluene / Water (1:1 v/v) |
| Temperature | 60-80 °C | 50-60 °C |
| Time | 8-12 hours | 2-4 hours |
| Typical Yield | 70-85% | >90% |
Protocol 1: Optimized Synthesis using Phase Transfer Catalysis
This protocol provides a robust and high-yielding method for the synthesis.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chlorothiophenol (10.0 g, 69.1 mmol, 1.0 eq).
-
Reagent Addition: Add toluene (50 mL), chloroacetonitrile (5.74 g, 76.0 mmol, 1.1 eq), potassium carbonate (14.3 g, 103.7 mmol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (1.11 g, 3.45 mmol, 0.05 eq). Finally, add deionized water (20 mL).
-
Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring. The stirring must be fast enough to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers and wash with 5% NaOH (2 x 30 mL) to remove any unreacted thiophenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting crude solid/oil can be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system is ethanol and water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (incipient crystallization).[11]
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
References
- Organic Syntheses Procedure, α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE, Org. Syn. Coll. Vol. 4, 176. [Link]
- Sharma, R. (2014). Chloroacetonitrile.
- Little Flower College Guruvayoor.
- Fedoryński, M. (2010). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 67 No. 6 pp. 647ñ653. [Link]
- Halpern, M. PTC with Acetonitrile or DMF? PTC Organics, Inc. [Link]
- Organic Syntheses Procedure, 4CzIPN Synthesis. Organic Syntheses. [Link]
- Srivastava, A. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- Organic Syntheses Procedure, chloroacetonitrile. Organic Syntheses. [Link]
- Klyuev, M. V. et al. (2017). Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media. RSC Advances. [Link]
- Zhang, Y. et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
- NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. [Link]
- Google Patents.
- Google Patents.
- Alvarado-Sánchez, B. G. et al. (2022). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México. [Link]
- Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. [Link]
- Siddiqui, S. A. et al. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues.
- Chen, J. et al. (2004). Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O.
- Organic Syntheses Procedure, p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
Sources
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- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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- 6. mdpi.com [mdpi.com]
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- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the synthesis of (4-Chlorophenylthio)acetonitrile
Welcome to the technical support center for the synthesis of (4-Chlorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the highest possible yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, which typically involves the S-alkylation of 4-chlorothiophenol with chloroacetonitrile.
Q1: What are the most common side reactions and impurities I should expect during the synthesis of this compound?
A1: The synthesis, while straightforward, is prone to three primary side reactions that can complicate purification and reduce yields. Understanding these pathways is the first step to mitigation. The most frequently observed impurities are:
-
Bis(4-chlorophenyl) disulfide: This is arguably the most common side product. It arises from the oxidative coupling of two molecules of the starting material, 4-chlorothiophenol, or its thiolate anion.[1] Thiolates are highly susceptible to oxidation, a process that can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under basic conditions.[1]
-
Chloroacetamide: This impurity results from the hydrolysis of the alkylating agent, chloroacetonitrile. This reaction is particularly prevalent under basic aqueous conditions.[2][3] Since the S-alkylation is base-mediated, competing hydrolysis can consume the electrophile, leading to incomplete conversion of the starting thiophenol.
-
Over-alkylation Product (Sulfonium Salt): While less common with a relatively mild alkylating agent like chloroacetonitrile, it is possible for the desired thioether product to react with a second molecule of chloroacetonitrile. This forms a tertiary sulfonium salt, which is a highly polar and often intractable impurity.[1]
Q2: My reaction is complete by TLC, but after workup, I've isolated a significant amount of a white, high-melting solid that is not my desired product. What went wrong?
A2: This scenario strongly points to the formation of bis(4-chlorophenyl) disulfide . 4-Chlorothiophenol itself is a solid with a melting point of 49-51 °C, while the corresponding disulfide is also a stable, crystalline solid. Its formation is due to the oxidation of the 4-chlorothiolate intermediate.
Causality: The thiolate anion (ArS⁻), generated by the addition of a base to 4-chlorothiophenol, is the active nucleophile for the desired Sₙ2 reaction. However, this same anion is easily oxidized to form a disulfide bond (Ar-S-S-Ar), particularly if the reaction is exposed to air (oxygen).[1][4]
Troubleshooting Protocol: Minimizing Disulfide Formation
-
Atmosphere Control: The most critical step is to rigorously exclude oxygen.
-
Assemble your reaction glassware and flame-dry it under a vacuum or purge it with an inert gas (Nitrogen or Argon) for at least 15-20 minutes.
-
Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. A balloon or a bubbler system is effective.
-
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen.
-
Before use, degas the reaction solvent. Common methods include:
-
Sparging: Bubble an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then allow it to thaw. Repeat this cycle three times.
-
-
-
Reagent Handling: Ensure all reagents are of high purity and handled under an inert atmosphere where possible.
Q3: My reaction has stalled, leaving a large amount of unreacted 4-chlorothiophenol, even with sufficient chloroacetonitrile. What is consuming my alkylating agent?
A3: The most likely culprit is the hydrolysis of chloroacetonitrile into the less reactive chloroacetamide.[3] This side reaction is promoted by the presence of water and strong bases.
Causality: Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the electrophilic carbon of the nitrile group in chloroacetonitrile.[2][5][6] This leads to the formation of chloroacetamide, which is not an effective alkylating agent for this synthesis. This pathway directly competes with the desired attack by the thiolate nucleophile.
Troubleshooting Protocol: Preventing Hydrolysis of Chloroacetonitrile
-
Anhydrous Conditions:
-
Use anhydrous solvents. If the solvent is from a freshly opened bottle from a reputable supplier, it may be sufficient. Otherwise, dry the solvent over appropriate drying agents (e.g., molecular sieves for acetonitrile or THF).
-
Ensure your base is as dry as possible. For example, if using potassium carbonate (K₂CO₃), it can be dried in an oven at >120 °C for several hours before use.
-
-
Choice of Base:
-
Avoid strong aqueous bases like sodium hydroxide or potassium hydroxide if possible, as they introduce water and a high concentration of hydroxide ions.[5][6]
-
Consider using a non-nucleophilic, moderately strong base that can be sourced in anhydrous form, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These provide a solid surface for the deprotonation to occur, minimizing hydroxide concentration in the solution.
-
-
Order of Addition:
-
Add the base to the solution of 4-chlorothiophenol in the anhydrous solvent first.
-
Stir for a short period (15-30 minutes) to allow for the formation of the thiolate.
-
Add the chloroacetonitrile last. This ensures the alkylating agent is introduced into a system where the more potent thiolate nucleophile is already present and can react preferentially.
-
Q4: How can I design my experiment from the outset to minimize all major side reactions?
A4: A well-designed protocol is the best defense against side reactions. The key is to favor the kinetics of the desired S-alkylation over the competing oxidation and hydrolysis pathways.
Table 1: Recommended Reaction Parameters for Clean Synthesis
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiolate to form disulfide impurities.[1] |
| Solvent | Anhydrous Polar Aprotic (e.g., DMF, Acetonitrile) | Solubilizes the thiolate salt and promotes Sₙ2 kinetics. Acetonitrile is often a good choice as it's a reactant's solvent.[7][8] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Sufficiently basic to deprotonate the thiophenol (pKa ~6.6) without introducing water or being overly aggressive, which can promote hydrolysis of chloroacetonitrile.[2][3] |
| Temperature | Room Temperature to 50 °C | Provides enough energy for the reaction to proceed at a reasonable rate without significantly accelerating side reactions. Monitor by TLC. |
| Stoichiometry | 1.0 eq. 4-Chlorothiophenol, 1.05-1.1 eq. Chloroacetonitrile, 1.5-2.0 eq. Base | A slight excess of the alkylating agent ensures full conversion of the thiophenol. A larger excess of base ensures complete deprotonation. |
Experimental Protocol: Optimized Synthesis
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer and under a positive pressure of Argon, add 4-chlorothiophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile via syringe and stir the resulting suspension for 15 minutes at room temperature.
-
Add chloroacetonitrile (1.1 eq.) dropwise via syringe.
-
Heat the reaction to 40-50 °C and monitor its progress by TLC (e.g., using 10% Ethyl Acetate in Hexane).
-
Upon completion (disappearance of 4-chlorothiophenol), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q5: What is the most effective workup and purification strategy to remove common impurities like the disulfide and any hydrolyzed starting material?
A5: A carefully planned workup can effectively separate the desired neutral product from ionic, acidic, and basic impurities.
Troubleshooting Workflow: Purification
Caption: Post-reaction workup and purification workflow.
Detailed Explanation:
-
Aqueous Base Wash (e.g., NaHCO₃ or dilute NaOH): 4-chlorothiophenol is acidic and will be deprotonated by a basic wash, partitioning it into the aqueous layer as the sodium thiolate salt. The desired product and the disulfide impurity are neutral and will remain in the organic layer.
-
Recrystallization: The disulfide, being a larger and more symmetrical molecule than the desired product, often has different solubility properties. Recrystallization from a suitable solvent system (like ethanol/water) is an excellent final step to remove the disulfide and other minor impurities, yielding a highly pure product.[4]
Visualizing Reaction vs. Side Reaction Pathways
Sources
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- 2. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-Chlorothiophenol | 106-54-7 [chemicalbook.com]
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Technical Support Center: Purification of (4-Chlorophenylthio)acetonitrile
Welcome to the technical support resource for (4-Chlorophenylthio)acetonitrile (CAS 18527-19-0). This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or using this intermediate and require high-purity material. We will address common purification challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthesis, which typically involves the S-alkylation of 4-chlorothiophenol with a haloacetonitrile (e.g., chloroacetonitrile). Based on this, the primary impurities are:
-
Unreacted 4-chlorothiophenol: An acidic starting material that can persist if the reaction does not go to completion.
-
Bis(4-chlorophenyl) disulfide: This is the most common and often most challenging impurity. It forms from the oxidative coupling of two molecules of 4-chlorothiophenol or its corresponding thiolate anion, a reaction readily facilitated by atmospheric oxygen, especially under basic conditions.
-
Unreacted Haloacetonitrile: A volatile and lachrymatory starting material that is typically removed during solvent evaporation but can persist in trace amounts.
-
Reaction Solvents: Residual solvents such as acetonitrile, acetone, or DMF are common.
Q2: My crude product is a yellow-to-brown oil or a waxy solid, but literature suggests a solid with a melting point of ~79°C.[1] What's happening?
A2: This is a classic case of melting point depression caused by impurities. The presence of unreacted starting materials, and particularly the bis(4-chlorophenyl) disulfide side product, disrupts the crystal lattice of the desired product, preventing it from forming a well-ordered, crystalline solid at room temperature. The color often arises from minor, highly conjugated byproducts or degradation products formed during the reaction or workup. The goal of your purification will be to remove these impurities to allow for proper crystallization.
Q3: What is the best general purification strategy: recrystallization or column chromatography?
A3: The choice depends on the scale of your reaction and the specific impurity profile.
-
For multi-gram scales with moderate purity (e.g., 85-95%): Recrystallization is often the most efficient and scalable method. It is excellent for removing small amounts of impurities from a large amount of product.
-
For smaller scales or very impure crude material (<85%): Flash column chromatography is superior. It offers much higher resolving power to separate the product from impurities with similar polarities, such as the bis(4-chlorophenyl) disulfide. Often, a combination is ideal: a rapid column chromatography to remove the bulk of impurities, followed by a final recrystallization to achieve high analytical purity.
Q4: My LC-MS analysis shows a significant impurity with a mass of approximately 287 g/mol . What is it?
A4: This mass corresponds to bis(4-chlorophenyl) disulfide ((ClC₆H₄S)₂). As mentioned in Q1, this is the primary side product formed from the oxidation of the 4-chlorothiophenol starting material. Its polarity is quite similar to the desired product, which can sometimes make separation challenging.
Section 2: Troubleshooting Guide - Purification Workflows
This section provides a logical workflow and addresses specific problems you might encounter.
Purification Workflow Overview
The following diagram outlines a general strategy for proceeding from a crude reaction mixture to a highly pure product.
Sources
preventing byproduct formation in (4-Chlorophenylthio)acetonitrile synthesis
Welcome to the technical support guide for the synthesis of (4-Chlorophenylthio)acetonitrile. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to dissect the intricacies of this reaction, focusing on the root causes of common synthetic challenges and providing robust, field-tested solutions to prevent byproduct formation and maximize yield.
Core Synthesis Overview: A Mechanistic Perspective
The synthesis of this compound is fundamentally a nucleophilic substitution reaction, analogous to the classic Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 mechanism where a soft nucleophile, the 4-chlorothiophenolate anion, attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group.[3][4]
Understanding this SN2 pathway is critical, as it dictates the optimal choice of reagents, solvents, and conditions to favor the desired product over competing side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: My yield is low and I see unreacted 4-chlorothiophenol in the crude analysis.
-
Diagnosis: This points to an incomplete reaction. The primary causes are insufficient deprotonation of the thiol, sub-optimal reaction temperature, or insufficient reaction time. The thiophenolate must be generated effectively to act as a nucleophile.
-
Solution: Systematic Optimization
-
Base Stoichiometry & Quality: Ensure you are using at least 1.1-1.5 equivalents of a finely powdered, anhydrous base (e.g., K₂CO₃). This ensures a sufficient driving force for deprotonation. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also enhance the reaction rate, especially in less polar solvents. [3] 2. Temperature: While the reaction often proceeds at room temperature, gentle heating to 40-50 °C in a solvent like acetone or acetonitrile can significantly increase the reaction rate without promoting significant byproduct formation.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol spot has been consumed.
-
Problem 2: My main impurity is a high molecular weight, non-polar compound.
-
Diagnosis: This is almost certainly the oxidative dimer, bis(4-chlorophenyl) disulfide . Thiols are readily oxidized to disulfides, a reaction often catalyzed by trace metals or atmospheric oxygen, especially under basic conditions. [5]* Solution: Exclusion of Oxygen
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere of nitrogen or argon. This requires standard Schlenk line or glovebox techniques.
-
Degassing Solvents: Before use, degas your solvent by sparging with nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key culprit in disulfide formation.
-
Reagent Purity: Ensure the 4-chlorothiophenol has not been stored for extended periods exposed to air. If it appears cloudy or contains solid precipitates, it may already be partially oxidized.
-
Problem 3: I have a significant, water-soluble, or highly polar impurity.
-
Diagnosis: This impurity is likely 2-chloroacetamide , the hydrolysis product of chloroacetonitrile. [6]This occurs when water is present in the reaction, either from wet solvents, non-anhydrous reagents, or the use of aqueous bases.
-
Solution: Strictly Anhydrous Conditions
-
Dry Solvents: Use a freshly distilled or commercially available anhydrous grade solvent. If using acetonitrile, it can be dried by distillation from calcium hydride. [7][8] 2. Anhydrous Base: Use an anhydrous base like potassium carbonate that has been dried in an oven before use. Avoid aqueous bases like NaOH solutions.
-
Moisture-Free Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before setting up the reaction.
-
Caption: Key byproduct formation pathways competing with the main reaction.
Data-Driven Protocol Optimization
To minimize byproduct formation, reaction parameters must be carefully selected. The following table summarizes the impact of different conditions on the synthesis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Prevents oxidative formation of disulfide byproduct. [5] |
| Base | 1.1 eq. aq. NaOH | 1.5 eq. anhydrous K₂CO₃ | Anhydrous base prevents hydrolysis of chloroacetonitrile. [6]K₂CO₃ is sufficiently basic for deprotonation without being overly harsh. |
| Solvent | Ethanol | Anhydrous Acetone | Aprotic solvent enhances nucleophilicity of the thiophenolate; anhydrous conditions prevent side reactions. [4] |
| Temperature | 25 °C | 50 °C | Gentle heating accelerates the SN2 reaction rate, ensuring full consumption of starting materials in a reasonable timeframe. |
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates the best practices discussed above to maximize yield and purity.
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 5.2 g, 37.5 mmol, 1.5 equiv). Seal the flask with a septum and purge the system with dry nitrogen for 10 minutes.
-
Reagent Addition (Inert): Under a positive pressure of nitrogen, add 50 mL of anhydrous acetone via cannula. Begin vigorous stirring. Add 4-chlorothiophenol (3.62 g, 25.0 mmol, 1.0 equiv) via syringe.
-
Thiophenolate Formation: Stir the resulting suspension at room temperature for 15 minutes.
-
SN2 Reaction: Add chloroacetonitrile (1.97 g, 1.7 mL, 26.0 mmol, 1.04 equiv) dropwise via syringe over 5 minutes.
-
Heating & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the 4-chlorothiophenol is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.
References
- Sinocure Chemical Group.
- International Programme on Chemical Safety (IPCS). ICSC 0844 - CHLOROACETONITRILE. [Link]
- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- Taylor & Francis Online. Thioethers – Knowledge and References. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Wikipedia. Thioester. [Link]
- Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
- YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]
- PubChem. p-Chlorothiophenol | C6H5ClS | CID 7815. [Link]
- Organic Syntheses. Procedure. [Link]
- Google Patents.
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- SciELO México. (2021). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]
- Pure and Applied Chemistry. Purification of acetonitrile - tests for impurities. [Link]
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- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. publications.iupac.org [publications.iupac.org]
Technical Support Center: Optimizing (4-Chlorophenylthio)acetonitrile Synthesis
Welcome to our dedicated technical support guide for the synthesis of (4-Chlorophenylthio)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific S-alkylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for more robust and reproducible results.
I. Reaction Overview: The Nucleophilic Substitution Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic substitution (SN2) reaction. This involves the S-alkylation of 4-chlorothiophenol with chloroacetonitrile.[1][2] The core of this transformation lies in the deprotonation of the thiol group of 4-chlorothiophenol to form the highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group.
The acidity of thiols is significantly greater than that of their alcohol counterparts, meaning a weaker base is required for deprotonation.[1][3][4] However, the choice of base and catalyst is critical for achieving high yields and minimizing side reactions.
Caption: General reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors, primarily incomplete deprotonation of the thiol, poor nucleophile availability, or competing side reactions.
Probable Causes & Solutions:
-
Incomplete Deprotonation: The thiolate anion is a much stronger nucleophile than the neutral thiol.[1][5] Incomplete deprotonation leads to a sluggish reaction.
-
Solution: Ensure you are using at least one molar equivalent of a suitable base. While thiols are acidic, a strong enough base is needed to drive the equilibrium towards the thiolate. Consider switching to a stronger base if you are using a weak one. For instance, if you are using a carbonate, switching to a hydroxide may improve results.
-
-
Phase Separation (for biphasic systems): If your reaction is biphasic (e.g., an aqueous base and an organic solvent), the thiolate anion may remain in the aqueous phase, unable to react with the chloroacetonitrile in the organic phase.[6][7]
-
Solution: This is the primary reason for employing a Phase-Transfer Catalyst (PTC) . A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.[6][7][8][9] The lipophilic cation of the PTC pairs with the thiolate anion, allowing it to dissolve in the organic solvent.[6]
-
-
Sub-optimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious of excessive heat, which can promote side reactions.
-
Q2: I'm observing a significant amount of a side product, di-(4-chlorophenyl) disulfide. Why is this happening and how can I prevent it?
A2: The formation of di-(4-chlorophenyl) disulfide is a classic sign of oxidative coupling of your starting thiol.
Probable Causes & Solutions:
-
Oxidation of the Thiolate: In the presence of a base, thiols are readily oxidized to disulfides, often by atmospheric oxygen.[3][4] The basic conditions make the thiolate more susceptible to oxidation.
-
Solution 1 (Inert Atmosphere): The most effective way to prevent this is to run the reaction under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Solution 2 (Degassed Solvents): Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Q3: My reaction seems to stall before all the starting material is consumed. What could be causing this?
A3: A stalling reaction can be due to catalyst deactivation (if using a metal-based catalyst, which is less common for this specific reaction but possible in broader thioether syntheses), or issues with reagent stability or solubility.
Probable Causes & Solutions:
-
Reagent Instability: While 4-chlorothiophenol and chloroacetonitrile are generally stable under these conditions, prolonged reaction times at elevated temperatures in the presence of a strong base could lead to some degradation.
-
Solution: Monitor the reaction progress (e.g., by TLC or GC) and aim to work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
-
Catalyst Deactivation (in metal-catalyzed systems): In more complex thioether syntheses that might employ a metal catalyst (e.g., palladium or nickel), the sulfur-containing compounds can act as poisons to the metal center, leading to deactivation.[10][11][12]
-
Solution: For this specific S-alkylation, a phase-transfer catalyst is generally more appropriate and robust. If you are exploring metal-catalyzed routes, you may need to screen different ligands that can stabilize the metal center against poisoning.[10]
-
Caption: A troubleshooting decision tree for optimizing the reaction.
III. Frequently Asked Questions (FAQs)
Q1: Which Phase-Transfer Catalyst (PTC) is best for this reaction?
A1: Quaternary ammonium salts are generally the most cost-effective and efficient PTCs for this type of reaction.[7] Tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate are excellent choices.[8] Crown ethers, like 18-crown-6, are also highly effective but are typically more expensive.[6] For most applications, TBAB at a loading of 1-5 mol% is sufficient to see a dramatic rate enhancement.
| Catalyst Type | Example | Advantages | Disadvantages |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Cost-effective, efficient, stable | Can sometimes be difficult to remove from the final product |
| Crown Ether | 18-crown-6 | Highly efficient, particularly with potassium salts | Expensive, potential toxicity concerns |
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent depends on whether you are using a PTC.
-
With a PTC: You can use a two-phase system, often with water as the aqueous phase and a nonpolar organic solvent like toluene or dichloromethane as the organic phase.[6] This simplifies workup as the catalyst and inorganic salts remain in the aqueous phase.
-
Without a PTC (Homogeneous): Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used as they dissolve both the thiolate salt and the chloroacetonitrile.[10] However, these high-boiling point solvents can be difficult to remove during purification.[6]
Q3: How should I purify the final product, this compound?
A3: Purification typically involves a standard aqueous workup followed by distillation or recrystallization.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with water to remove the base and any inorganic salts. A wash with a dilute brine solution can help break up any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product, which may be an oil or a low-melting solid, can often be purified by vacuum distillation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is also a viable option if the product is a solid.[13]
Q4: Can I use a different alkylating agent instead of chloroacetonitrile?
A4: Yes, the 4-chlorothiophenolate anion is an excellent nucleophile and will react with a variety of alkyl halides in an SN2 fashion.[1][5] The principles discussed here (use of a base, PTC for biphasic systems, inert atmosphere) are broadly applicable to the S-alkylation of 4-chlorothiophenol with other primary alkyl halides.
IV. Experimental Protocol Example: PTC-Mediated Synthesis
This protocol provides a robust starting point for the synthesis of this compound using a phase-transfer catalyst.
Materials:
-
4-Chlorothiophenol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Reagent Addition: Add toluene and a solution of NaOH (1.1 eq) in deionized water.
-
Catalyst Addition: Add TBAB (0.02 eq).
-
Reaction Initiation: Stir the biphasic mixture vigorously and add chloroacetonitrile (1.05 eq) dropwise.
-
Heating: Heat the reaction mixture to 50 °C and monitor by TLC until the 4-chlorothiophenol is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or recrystallization.
Caption: Step-by-step experimental workflow for the PTC-mediated synthesis.
V. References
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Accessed via Google Search.[10]
-
Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. (2004). Chemistry.[8]
-
Thiol - Wikipedia. Wikipedia.[3]
-
Properties of Thiol. BYJU'S.[4]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College.[6]
-
Catalyst deactivation during thiophene HDS: The role of structural sulfur. ResearchGate.[11]
-
Thiols And Thioethers. (2015). Master Organic Chemistry.[1]
-
Catalytic α-Monoallylation of Aryl Acetonitriles. Organic Chemistry Portal.[14]
-
phase transfer catalyst. Little Flower College Guruvayoor.[9]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.[7]
-
Thiols and Sulfides. (2023). Chemistry LibreTexts.[5]
-
Reactions of Thiols. Chemistry Steps.[15]
-
4-Chlorothiophenol 97 106-54-7. Sigma-Aldrich.[16]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. PMC.[17]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube.[12]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.[13]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. ResearchGate.[18]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.[19]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[2]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.[20]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.[21]
-
This compound. Vibrant Pharma Inc.[22]
-
Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). YouTube.[23]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI.[24]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.[25]
-
chloroacetonitrile. Organic Syntheses Procedure.[26]
-
(PDF) Chloroacetonitrile. ResearchGate.[27]
-
(PDF) Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ResearchGate.[28]
-
METHOD FOR PURIFICATION OF ACETONITRILE. European Patent Office.[29]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses.[30]
-
Purification method for acetonitrile. Google Patents.[31]
-
This compound | 18527-19-0. ChemicalBook.[32]
-
Synthesis of tetrasubstituted olefins via thiophenol and acetonitrile. ResearchGate.[33]
Sources
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- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. ijirset.com [ijirset.com]
- 8. Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Catalytic α-Monoallylation of Aryl Acetonitriles [organic-chemistry.org]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 21. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 22. vibrantpharma.com [vibrantpharma.com]
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troubleshooting guide for the synthesis of (4-Chlorophenylthio)acetonitrile derivatives
This guide provides in-depth troubleshooting support for researchers engaged in the synthesis of (4-Chlorophenylthio)acetonitrile and its derivatives. The core synthesis, a nucleophilic substitution reaction between 4-chlorothiophenol and an α-haloacetonitrile (typically chloroacetonitrile), is robust yet susceptible to specific pitfalls. This document addresses common issues in a practical, question-and-answer format, grounded in chemical principles to empower you to diagnose and resolve experimental challenges.
Critical Safety Briefing
Before commencing any experimental work, a thorough risk assessment is mandatory.
-
4-Chlorothiophenol (CAS: 106-54-7): This compound is toxic, corrosive, and possesses a strong, unpleasant odor.[1][2] It causes severe skin burns and eye damage.[2] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2]
-
Chloroacetonitrile (CAS: 107-14-2): This reagent is toxic, flammable, and a potent lachrymator (induces tearing).[2] Inhalation or skin contact must be avoided. All manipulations should be performed within a fume hood.
-
Bases: Depending on the base used (e.g., sodium hydride, potassium carbonate), be aware of specific hazards such as flammability, reactivity with water, and causticity.
Baseline Synthetic Protocol: S-Alkylation
The formation of this compound is typically achieved via an SN2 reaction. The thiophenol is first deprotonated by a base to form the more nucleophilic thiophenolate anion, which then displaces the halide from chloroacetonitrile.
Experimental Protocol
-
To a stirred solution of 4-chlorothiophenol (1.0 eq) in a suitable aprotic solvent (e.g., Acetonitrile or DMF, see Table 1) under an inert atmosphere (N₂ or Ar), add a base (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiophenolate.
-
Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.0-1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization.
Troubleshooting and FAQs
Section 1: Reaction Failures & Low Yield
Q1: My reaction shows no conversion, or the yield is extremely low. I've confirmed my reagents and stoichiometry. What are the most likely causes?
This is a common issue that can typically be traced to one of three areas: the base, the solvent, or the purity of the starting materials.
-
Cause 1: Ineffective Deprotonation (Base Selection): The pKa of a thiophenol is typically around 6-7. For efficient deprotonation to the highly nucleophilic thiophenolate, the base's conjugate acid should have a pKa significantly higher than this. A weak base like sodium bicarbonate (pKa of conjugate acid = 6.3) will be ineffective.
-
Solution: Use a stronger base. Potassium carbonate (K₂CO₃) is a common, cost-effective choice in polar aprotic solvents like DMF or acetonitrile. For faster, cleaner reactions, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.
-
-
Cause 2: Incorrect Solvent Choice: The choice of solvent is critical for an SN2 reaction.[3]
-
Polar Aprotic Solvents (Recommended): Acetonitrile, DMF, and acetone are ideal. They solvate the cation of the base but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it "naked" and highly reactive.
-
Polar Protic Solvents (Avoid): Solvents like ethanol, methanol, or water will solvate the thiophenolate anion through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity, which slows or stalls the SN2 reaction.[4]
-
-
Cause 3: Reagent Purity:
-
4-Chlorothiophenol: Thiols are highly susceptible to oxidation by air, forming the corresponding disulfide, bis(4-chlorophenyl) disulfide. This disulfide is unreactive in this alkylation. If your 4-chlorothiophenol is old or has been improperly stored, a significant portion may be oxidized.
-
Chloroacetonitrile: This reagent can degrade over time, especially in the presence of moisture. It is advisable to use a freshly opened bottle or distill it before use.[5]
-
Q2: My reaction mixture turned cloudy and a white precipitate formed immediately after adding the 4-chlorothiophenol, even before adding the chloroacetonitrile. What is happening?
You are likely observing the formation of bis(4-chlorophenyl) disulfide . This is a classic side reaction for thiols.
-
Mechanism: Trace amounts of oxygen dissolved in the solvent can oxidize the thiophenolate anion back to the thiol, which then couples to form the disulfide. This process is often catalyzed by trace metal impurities or exposure to air.
-
Prevention:
-
Inert Atmosphere: Ensure your reaction is performed under a robust inert atmosphere (nitrogen or argon). Degas your solvent before use by bubbling N₂ or Ar through it for 15-30 minutes.
-
Order of Addition: Add the base to the solution of the thiol. This immediately converts it to the thiophenolate, which is generally less prone to this specific oxidative coupling than the neutral thiol under basic conditions.
-
Section 2: Side Products & Purification
Q3: TLC analysis shows my desired product spot, but also a significant, less polar spot. I believe it's the disulfide byproduct. How can I remove it?
Separating the desired arylthioacetonitrile from the corresponding disulfide can be challenging due to their similar polarities.
-
Strategy 1: Optimized Column Chromatography:
-
Solvent System: Use a shallow gradient of a low-polarity solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane. A slow, careful gradient is key to achieving separation.
-
Sample Loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight band.
-
-
Strategy 2: Reductive Work-up (Chemical Separation): If chromatography fails, you can chemically convert the disulfide back to the starting thiol, which is easily removed.
-
Dissolve the crude mixture in a solvent like THF or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in slight excess.
-
Stir until the disulfide spot disappears by TLC.
-
Perform a standard aqueous work-up. The resulting 4-chlorothiophenol is now much more polar and acidic.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The deprotonated 4-chlorothiophenol will move into the aqueous layer, while your desired product remains in the organic layer.
-
Section 3: Product Characterization
Q4: How can I confidently confirm the structure of my product, this compound, using NMR and IR spectroscopy?
Confirmation requires identifying key signals that correspond to the newly formed structure and the disappearance of starting material signals.
-
¹H NMR:
-
Look for a sharp singlet integrating to 2 protons around δ 3.7-4.0 ppm . This is the most diagnostic peak, representing the methylene protons (-S-CH₂ -CN) situated between the sulfur atom and the nitrile group.
-
The aromatic protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) between δ 7.2-7.5 ppm .
-
The characteristic broad singlet for the thiol proton (-SH) of the starting material (typically δ 3.5-4.5 ppm) should be absent.
-
-
¹³C NMR:
-
A peak around δ 115-120 ppm corresponds to the nitrile carbon (C N).
-
The methylene carbon (-S-C H₂-CN) will appear at a much higher field, typically around δ 20-25 ppm .
-
Aromatic carbons will be visible in the δ 125-135 ppm region.
-
-
FT-IR:
-
A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. The absence of a weak S-H stretching band (around 2550 cm⁻¹) further confirms the reaction.
-
| Parameter | Base | Solvent | Typical Reaction Time | Notes |
| Condition A | K₂CO₃ (Potassium Carbonate) | Acetonitrile (ACN) | 8-16 hours | Standard, cost-effective conditions. Reaction may be sluggish but is generally clean. |
| Condition B | K₂CO₃ (Potassium Carbonate) | Dimethylformamide (DMF) | 4-8 hours | Faster than in ACN due to better solubility of the base. DMF must be anhydrous. |
| Condition C | NaH (Sodium Hydride) | Tetrahydrofuran (THF) | 1-3 hours | Very fast and efficient, but requires strictly anhydrous conditions and careful handling of NaH. |
| Condition D | Et₃N (Triethylamine) | Dichloromethane (DCM) | > 24 hours, often incomplete | Generally too weak a base for efficient deprotonation, leading to very low yields. Not recommended. |
| Table 1: Comparison of common reaction conditions for the synthesis. |
| Functional Group | Technique | Expected Chemical Shift / Wavenumber |
| Methylene (-S-CH₂ -CN) | ¹H NMR | δ 3.7-4.0 ppm (singlet) |
| Aromatic (Ar-H ) | ¹H NMR | δ 7.2-7.5 ppm (two doublets) |
| Nitrile (-C ≡N) | ¹³C NMR | δ 115-120 ppm |
| Methylene (-S-CH₂ -CN) | ¹³C NMR | δ 20-25 ppm |
| Nitrile (-C≡N) | FT-IR | 2240-2260 cm⁻¹ (sharp, medium) |
| Table 2: Key spectroscopic data for confirming this compound.[6][7] |
References
- Sharma, R. (2014). Chloroacetonitrile. ResearchGate.
- Horning, E. C. (Ed.). (1945). Chloroacetonitrile. Organic Syntheses, 25, 2. doi:10.15227/orgsyn.025.0002.
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. doi:10.15227/orgsyn.035.0030.
- Organic Syntheses. (n.d.). Procedure for Tetrafluoroisophthalonitrile reaction.
- NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube.
- Wang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3539. doi:10.3390/molecules28083539.
- The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems. YouTube.
- Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.
- Kumar, S., et al. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Journal of Chemical Research, 2004(3), 220-222. doi:10.3184/0308234041421035.
- Gevorg, S. (n.d.). Nucleophilic Substitution Reactions. Chemistry Steps.
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impact of solvent choice on (4-Chlorophenylthio)acetonitrile reaction rate
Technical Support Center: (4-Chlorophenylthio)acetonitrile Synthesis
Guide Topic: Impact of Solvent Choice on Reaction Rate and Efficiency Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is structured to provide direct, actionable insights into one of the most critical parameters of this reaction: the choice of solvent. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to execute the reaction but also to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding solvent effects on the synthesis of this compound.
Q1: What is the expected reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound, typically from 4-chlorothiophenol and a haloacetonitrile (e.g., chloroacetonitrile), proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The key steps are:
-
Deprotonation: A base deprotonates the 4-chlorothiophenol to form the 4-chlorothiophenolate anion. This anion is a potent, soft nucleophile.[1][2]
-
Nucleophilic Attack: The thiophenolate anion attacks the electrophilic carbon of the haloacetonitrile, displacing the halide leaving group in a single, concerted step.
This mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the thiophenolate and the haloacetonitrile.
Q2: How does the choice of solvent fundamentally alter the reaction rate?
A2: The solvent's primary role is to solvate the species in the reaction mixture. For an SN2 reaction with an anionic nucleophile, the rate is dramatically influenced by how the solvent interacts with the nucleophile versus the transition state.[3]
-
Stabilization of Reactants: If a solvent strongly stabilizes the nucleophile (the reactant), it lowers its ground state energy. This increases the activation energy (the energy difference between the reactant and the transition state), thereby slowing the reaction.[4][5]
-
Stabilization of Transition State: The SN2 transition state has a dispersed negative charge across the nucleophile, the central carbon, and the leaving group. Solvents that can stabilize this dispersed charge without overly stabilizing the concentrated charge of the initial nucleophile will accelerate the reaction.[6][7]
The ideal solvent will poorly solvate the anionic nucleophile, leaving it "bare" and highly reactive, while being polar enough to dissolve the reactants and stabilize the transition state.[8][9]
Q3: Which class of solvents is recommended for this synthesis to achieve a higher reaction rate?
A3: Polar aprotic solvents are strongly recommended. These solvents possess significant dipole moments which help dissolve ionic species, but they lack acidic protons (like O-H or N-H bonds).[9]
Examples include:
-
Acetonitrile (CH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone (CH₃COCH₃)
Why they work: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the thiophenolate salt through ion-dipole interactions. However, they are unable to form hydrogen bonds with the thiophenolate anion.[9][10] This leaves the anion relatively unsolvated, or "naked," making it more nucleophilic and dramatically increasing the reaction rate.[8][10] Studies on analogous SN2 reactions have shown rate increases of 3 to 50 times when switching from protic to polar aprotic solvents.[3][11]
Q4: Why do polar protic solvents, like methanol or water, lead to a slower reaction?
A4: Polar protic solvents, such as water, methanol, and ethanol, significantly hinder the rate of SN2 reactions involving anionic nucleophiles.
The reason is strong nucleophile solvation via hydrogen bonding .[4][10] The positively polarized hydrogen atoms of the solvent form strong hydrogen bonds with the anionic nucleophile (4-chlorothiophenolate). This creates a "solvent cage" around the nucleophile, which powerfully stabilizes it and lowers its energy.[3][9] For the nucleophile to react, it must shed some of these solvent molecules, which requires a significant amount of energy. This added energy requirement increases the overall activation energy of the reaction, leading to a much slower rate.[5]
Troubleshooting & Optimization Guide
Issue: The reaction is extremely slow, has stalled, or shows poor conversion.
This is the most common issue reported and it is almost always linked to solvent choice or quality. Follow this diagnostic workflow to identify and resolve the problem.
Data Summary & Solvent Comparison
The following table summarizes the properties of common solvents and their expected impact on the reaction rate for the synthesis of this compound.
| Solvent | Class | Dielectric Constant (ε) | Key Feature | Expected Relative Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent at solvating cations, leaves anions very reactive. | +++++ (Fastest) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Strong cation solvation, high boiling point. | ++++ |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | Good balance of polarity and moderate boiling point.[12] | +++ |
| Acetone | Polar Aprotic | 21 | Less polar, but effective and easy to remove.[13] | ++ |
| Methanol (MeOH) | Polar Protic | 33 | Strong H-bonding severely solvates and deactivates nucleophile.[3] | + (Very Slow) |
| Ethanol (EtOH) | Polar Protic | 25 | Strong H-bonding deactivates nucleophile. | + (Very Slow) |
| Water (H₂O) | Polar Protic | 80 | Extreme H-bonding makes it a very poor choice for this reaction. | (Slowest) |
Relative rate is a qualitative assessment based on established principles of SN2 reactions.[3][9][10][11]
Experimental Protocols
Protocol 1: Benchmark Synthesis of this compound in Acetonitrile
This protocol provides a reliable method for synthesizing the target compound using a recommended solvent system.
Materials:
-
4-chlorothiophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous grade
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Stirring: Begin vigorous stirring at room temperature. The potassium carbonate will act as the base to deprotonate the thiophenol in situ.
-
Reagent Addition: Slowly add chloroacetonitrile (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the salts with a small amount of acetonitrile.
-
Combine the filtrates and remove the acetonitrile under reduced pressure.
-
The resulting crude residue can be purified by recrystallization or column chromatography.
-
Safety Note: 4-chlorothiophenol has a very strong and unpleasant odor and is toxic. Chloroacetonitrile is also toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health (NIH). [Link]
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2010).
- Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (n.d.).
- Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
- Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020).
- Why are thiolates more nucleophilic than alkoxides?. (2016). Chemistry Stack Exchange. [Link]
- Structural and Solvent Effects in S N Reactions. (2021). Chemistry LibreTexts. [Link]
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. (n.d.).
- Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. (n.d.).
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. (n.d.). St.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). OChemPal. [Link]
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
- Effects of Solvents on Nucleophilicity. (n.d.). MedLife Mastery. [Link]
- Kinetics and Mechanism of the Pyridinolysis of Aryl Phenyl Chlorothiophosphates in Acetonitrile. (n.d.).
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
- Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. (1999). PubMed. [Link]
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). National Institutes of Health (NIH). [Link]
- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]
- Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016). International Journal of Advanced Research. [Link]
- Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. (n.d.). PubMed. [Link]
- One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. (n.d.). University of Richmond Scholarship Repository. [Link]
- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (n.d.).
- Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). YouTube. [Link]
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- 13. youtube.com [youtube.com]
strategies to improve the purity of synthesized (4-Chlorophenylthio)acetonitrile
Welcome to the technical support center for the synthesis and purification of (4-Chlorophenylthio)acetonitrile (CAS 18527-19-0)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve purity-related challenges encountered during their work with this compound. Our approach is rooted in first principles of organic chemistry, providing not just protocols, but the causal logic behind them to empower you to adapt and optimize these strategies for your specific experimental context.
Part 1: Troubleshooting Guide - From Diagnosis to Solution
The most common route to this compound is the nucleophilic substitution of 4-chlorothiophenol with chloroacetonitrile using a suitable base. Impurities typically arise from incomplete reactions, side reactions, or the reagents themselves. This section is structured to help you first diagnose the problem and then select the appropriate solution.
Initial Diagnosis: What is in my flask?
Before any purification attempt, a quick analytical assessment is crucial. Thin-Layer Chromatography (TLC) is the most immediate and cost-effective first step.
Question: My crude reaction mixture shows multiple spots on TLC. What do they represent and what should I do next?
Answer: Multiple spots indicate an impure mixture. The primary goal is to identify which spot is your product and what the other spots might be.
-
Product Identification: Your target compound, this compound, is moderately polar. The spot with an Rf value between 0.3-0.5 in a standard solvent system (e.g., 20-30% Ethyl Acetate in Hexane) is often the product.
-
Common Impurities & Their TLC Behavior:
-
4-Chlorothiophenol (Starting Material): A polar compound that may streak or have a slightly lower Rf than the product.[2]
-
Bis(4-chlorophenyl) disulfide: A non-polar impurity formed by the oxidative dimerization of 4-chlorothiophenol. It will have a very high Rf value, close to the solvent front.
-
Chloroacetonitrile (Starting Material): Volatile and may not be easily visible on TLC unless a specific stain is used.[3]
-
Baseline Impurities: Highly polar substances, such as salts or hydrolyzed by-products, will remain at the baseline (Rf ≈ 0).
-
The following workflow provides a systematic approach to addressing impurities based on your initial analysis.
Caption: Troubleshooting workflow for purifying this compound.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses specific problems you may encounter and provides detailed, actionable solutions grounded in chemical principles.
Question: My crude product is a yellow or brown oil/solid, but the literature reports a white solid. How can I remove the color?
Answer: Color is a common sign of impurities. The yellow/brown hue can originate from the oxidation of the thiophenol starting material or from trace impurities that are highly chromophoric.
-
Causality: Thiophenols are susceptible to air oxidation, which can form colored polysulfides or other degradation products. Additionally, some reactions, if overheated, can produce polymeric tars.
-
Solution 1: Charcoal Treatment during Recrystallization: If you are purifying by recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[4][5] Be cautious, as adding too much charcoal can also adsorb your product and reduce the yield.[4]
-
Solution 2: Silica Gel Plug: For a quick purification, dissolve your crude product in a minimum amount of a non-polar solvent (like dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly polar, colored impurities will adhere to the silica, while your less polar product will elute. This is a faster alternative to a full column.
Question: I have a significant amount of unreacted 4-chlorothiophenol in my crude product. What is the most efficient way to remove it?
Answer: Since 4-chlorothiophenol is acidic (pKa ~7.9), you can exploit this property for a simple liquid-liquid extraction.
-
Causality: The acidic proton of the thiol can be deprotonated by a mild base to form a water-soluble thiolate salt. Your product, a thioether, lacks this acidic proton and will remain in the organic layer.
-
Solution: Mild Basic Wash: Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer 2-3 times with a dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[5][6] The thiophenol will be extracted into the aqueous layer as its sodium salt. Follow this with a water wash to remove any residual base, and then a brine wash to facilitate drying. This technique is often superior to chromatography for removing large quantities of acidic or basic impurities.[7]
Question: My NMR spectrum is clean, but my yield is low. Where could my product have gone?
Answer: Product loss can occur at multiple stages, particularly during the workup and isolation.[7]
-
Workup Issues:
-
Emulsion Formation: If an emulsion formed during an aqueous wash, some product might have been trapped in the emulsion layer and discarded.[6]
-
Product Solubility: Is your product slightly soluble in the aqueous layer? This can happen, especially if polar organic co-solvents were used in the reaction. It's sometimes worth back-extracting the initial aqueous layers with fresh organic solvent to recover any dissolved product.[6][7]
-
-
Purification Issues:
-
Recrystallization: Using too much solvent is a common cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[4] Always use the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Column Chromatography: If the product is very polar, it might be irreversibly adsorbed onto the silica gel. If it's very non-polar, it might elute too quickly with other impurities. Proper solvent system selection based on TLC is critical.[9]
-
Part 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Recrystallization
This is the preferred method if your crude product is a solid and the main impurity is the non-polar bis(4-chlorophenyl) disulfide, which will remain in the solvent. The melting point of pure this compound is approximately 79 °C.[10]
Objective: To obtain high-purity crystalline material by exploiting differences in solubility between the product and impurities.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Perform a solvent screen with small amounts of your crude product.
| Solvent System | Suitability for this compound | Rationale |
| Isopropanol (IPA) / Water | Excellent | The compound is soluble in hot IPA. Adding water as an anti-solvent will induce crystallization upon cooling. |
| Ethanol / Water | Good | Similar to IPA/water, a common and effective choice for moderately polar compounds.[8][11] |
| Toluene / Heptane | Good | A non-polar system. The compound dissolves in hot toluene, and adding heptane will decrease its solubility. |
| Methanol | Fair | The compound may be too soluble in methanol even at low temperatures, leading to poor recovery.[5] |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step prevents premature crystallization.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8] Dry the crystals under vacuum to remove all residual solvent.
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- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
resolving common issues in the work-up of (4-Chlorophenylthio)acetonitrile
Welcome to the technical support center for (4-Chlorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis, work-up, and handling of this important chemical intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis and work-up of this compound, structured in a question-and-answer format to directly tackle your concerns.
Synthesis & Reaction Monitoring
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound, which is typically prepared via a Williamson thioether synthesis, can stem from several factors.[1][2] This reaction involves the nucleophilic attack of the 4-chlorothiophenolate anion on chloroacetonitrile.
Potential Causes & Solutions:
-
Incomplete Deprotonation of 4-Chlorothiophenol: The formation of the thiophenolate anion is critical. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Recommendation: Use a strong enough base to fully deprotonate the thiophenol (pKa ~6.5). Common choices include sodium hydroxide, potassium carbonate, or sodium hydride. Ensure you are using at least one molar equivalent of the base. For bases like potassium carbonate, which is weaker, using a slight excess and a polar aprotic solvent like DMF or acetonitrile can drive the reaction to completion.[3]
-
-
Oxidation of the Thiophenolate: Thiophenolates are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of bis(4-chlorophenyl) disulfide as a major byproduct.[4] This side reaction consumes your starting material and complicates purification.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing your solvent prior to use can also be beneficial.
-
-
Side Reactions of Chloroacetonitrile: Chloroacetonitrile is a reactive electrophile and can undergo elimination or hydrolysis under strongly basic conditions, especially at elevated temperatures.
-
Recommendation: Add the chloroacetonitrile to the reaction mixture slowly and at a controlled temperature (e.g., room temperature or slightly below) to minimize these side reactions.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a gentle increase in temperature might be necessary. However, be cautious as higher temperatures can promote side reactions.
-
Question 2: I am observing a significant amount of a white, crystalline solid that is not my product. What is it and how can I prevent its formation?
This is a classic issue in thioether synthesis. The white, crystalline solid is likely bis(4-chlorophenyl) disulfide .[4]
Cause:
As mentioned above, the 4-chlorothiophenolate anion is readily oxidized by atmospheric oxygen to form the disulfide. This is a common competing reaction pathway.
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent disulfide formation is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Running the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Using solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Order of Addition: Adding the chloroacetonitrile to the pre-formed thiophenolate solution can sometimes minimize the time the reactive thiophenolate is exposed to potential oxidants before it can react with the electrophile.
Work-up & Purification
Question 3: How do I effectively remove unreacted 4-chlorothiophenol from my crude product?
Unreacted 4-chlorothiophenol can be a persistent impurity. Its removal is crucial for obtaining a pure product.
Solution: Basic Aqueous Wash
4-Chlorothiophenol is acidic and will be deprotonated by a basic aqueous solution, forming the water-soluble 4-chlorothiophenolate salt.
-
Protocol: During your work-up, after the initial quenching of the reaction, perform several washes of the organic layer with a dilute basic solution, such as 5% sodium hydroxide or 1 M sodium carbonate. This will extract the unreacted thiophenol into the aqueous layer.
-
Verification: You can check the effectiveness of the wash by spotting the organic layer on a TLC plate and comparing it to a standard of 4-chlorothiophenol.
Question 4: I'm having trouble separating my product from the bis(4-chlorophenyl) disulfide byproduct. What purification techniques are most effective?
The disulfide byproduct can sometimes have similar polarity to the desired product, making separation by standard column chromatography challenging.
Effective Purification Strategies:
-
Recrystallization: If your crude product is a solid, recrystallization is often the most effective method for removing the disulfide. The difference in solubility between your product and the disulfide in a given solvent system can be exploited for efficient purification. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find optimal conditions.
-
Column Chromatography with Careful Solvent Selection: If recrystallization is not feasible, meticulous column chromatography is necessary.
-
Recommendation: Use a shallow solvent gradient (e.g., starting with a low polarity eluent and gradually increasing the polarity) to achieve the best separation. A combination of hexanes and ethyl acetate or dichloromethane and hexanes is a good starting point. Monitor the fractions carefully by TLC.
-
-
Reductive Work-up: In cases where disulfide formation is a major issue, a reductive work-up can be employed to convert the disulfide back to the thiol, which can then be removed by a basic wash. However, this adds complexity to the procedure.
Question 5: I suspect the nitrile group in my product is hydrolyzing during the basic work-up. Is this a valid concern and how can I avoid it?
Yes, this is a valid concern. The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially with prolonged exposure and heat.[5][6][7][8][9]
Mitigation Strategies:
-
Use Mild Bases: During the work-up, use milder bases like sodium bicarbonate instead of strong bases like sodium hydroxide if you are concerned about nitrile hydrolysis.
-
Limit Contact Time and Temperature: Perform the basic washes at room temperature or below and minimize the contact time between the organic and basic aqueous layers. Avoid heating the reaction mixture for extended periods during the work-up.
-
Monitor for Byproducts: Be vigilant for the appearance of new, more polar spots on your TLC plate after the basic wash, which could indicate the formation of the amide or carboxylic acid byproduct.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Q2: What are the primary safety precautions I should take when handling 4-chlorothiophenol and chloroacetonitrile? A: Both starting materials are hazardous.
-
4-Chlorothiophenol: It is toxic and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetonitrile: It is also toxic and a lachrymator (causes tearing). Handle with extreme care in a fume hood and wear appropriate PPE.
Q3: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic and chromatographic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound.[10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound.
Q4: What are the expected 1H NMR chemical shifts for this compound? A: While an experimental spectrum is ideal, the expected chemical shifts can be predicted based on the structure:
-
Methylene protons (-S-CH2-CN): A singlet in the range of 3.6-4.0 ppm.
-
Aromatic protons: Two doublets in the aromatic region (approximately 7.2-7.5 ppm) due to the para-substituted benzene ring.
III. Experimental Protocols & Data
General Synthesis Protocol for this compound
This protocol is a general guideline based on the Williamson thioether synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF, or ethanol).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Base Addition: Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq)) to the solution and stir until the thiophenol has been converted to the thiophenolate.
-
Electrophile Addition: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove unreacted 4-chlorothiophenol.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Origin | Recommended Removal Method |
| 4-Chlorothiophenol | Cl-C6H4-SH | Unreacted starting material | Basic aqueous wash |
| Bis(4-chlorophenyl) disulfide | (Cl-C6H4-S)2 | Oxidation of thiophenolate | Recrystallization, Column Chromatography |
| (4-Chlorophenylthio)acetamide | Cl-C6H4-S-CH2-CONH2 | Hydrolysis of the nitrile group | Avoid harsh basic conditions during work-up |
IV. Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. chemeo.com [chemeo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reagent Stoichiometry for (4-Chlorophenylthio)acetonitrile Synthesis
Last Updated: January 9, 2026
Introduction
Welcome to the technical support center for the synthesis of (4-Chlorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reagent stoichiometry and troubleshooting common issues encountered during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.
The synthesis of this compound is a vital process for creating a key intermediate in the development of various pharmaceuticals. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions central to the formation of aryl thioethers.[1][2] This guide will focus on the critical aspect of reagent stoichiometry, as it directly impacts reaction yield, purity, and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The most common method for synthesizing this compound involves the reaction of 4-chlorobenzonitrile with a sulfur nucleophile, typically derived from a thiol, in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] The electron-withdrawing nature of the nitrile group on the aromatic ring facilitates the attack of the nucleophile.[4][5]
Q2: What are the key reagents and their roles in this synthesis?
The primary reagents and their functions are:
-
4-Chlorobenzonitrile (Substrate): The electrophilic aromatic compound that undergoes substitution.
-
Thiol Source (e.g., Mercaptoacetonitrile or a precursor): The source of the sulfur nucleophile.
-
Base (e.g., Potassium Carbonate, Sodium Hydride): Deprotonates the thiol to generate the more potent thiolate nucleophile.[6][7]
-
Solvent (e.g., DMF, Acetonitrile): Provides the medium for the reaction. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile.[8][9]
Q3: How does the stoichiometry of the base affect the reaction?
The stoichiometry of the base is critical. An insufficient amount of base will lead to incomplete deprotonation of the thiol, resulting in a lower concentration of the active thiolate nucleophile and, consequently, a slower reaction and lower yield. Conversely, a large excess of a strong base can promote side reactions, such as hydrolysis of the nitrile group if water is present, or other undesired base-catalyzed processes. A slight excess of a mild inorganic base like potassium carbonate is often a good starting point.[10]
Q4: What is the optimal molar ratio of the thiol source to 4-chlorobenzonitrile?
Typically, a slight excess of the thiol nucleophile (e.g., 1.1 to 1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-chlorobenzonitrile. This can help drive the reaction to completion and maximize the yield of the desired product. However, a large excess of the thiol should be avoided as it can lead to purification challenges and potential side reactions, such as the formation of disulfides through oxidation.[11]
Q5: Can the reaction be monitored to determine completion?
Yes, monitoring the reaction is crucial for optimization. Thin-layer chromatography (TLC) is a simple and effective method for tracking the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[12][13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors related to reagent stoichiometry and reaction conditions.
-
Insufficient Base: The most frequent cause is incomplete deprotonation of the thiol.
-
Scientific Rationale: The thiolate anion is a significantly stronger nucleophile than the neutral thiol. Without sufficient base, the concentration of the active nucleophile is too low for the reaction to proceed efficiently.[6][7]
-
Solution: Ensure you are using at least one equivalent of base to the thiol. A slight excess (e.g., 1.2 equivalents) of a moderately strong base like potassium carbonate is often optimal. If using a very strong base like sodium hydride, ensure it is fresh and handled under anhydrous conditions to prevent deactivation.[11]
-
-
Poor Quality of Reagents:
-
Scientific Rationale: Impurities in the starting materials can inhibit the reaction. For instance, the thiol can be oxidized to a disulfide, which is not nucleophilic.[11] Solvents must be anhydrous, as water can react with strong bases and may also participate in side reactions.[11]
-
Solution: Use freshly opened or purified reagents. Ensure solvents are properly dried, especially when using moisture-sensitive bases like sodium hydride.[14]
-
-
Inadequate Reaction Temperature or Time:
-
Scientific Rationale: SNAr reactions often have a significant activation energy barrier.[15]
-
Solution: While room temperature may be sufficient for some highly activated substrates, heating is often necessary. A good starting point is 50-80 °C. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Problem 2: Formation of Impurities
Q: I've obtained the desired product, but it's contaminated with significant impurities. What are these impurities and how can I prevent their formation?
A: Impurity formation is often linked to non-optimal stoichiometry and reaction conditions.
-
Disulfide Formation:
-
Scientific Rationale: Thiolates are susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfide byproducts.[11] This side reaction consumes the nucleophile, reducing the yield of the desired product.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Using degassed solvents can also be beneficial.[11]
-
-
Side Reactions of the Nitrile Group:
-
Scientific Rationale: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, especially in the presence of a strong base and water.
-
Solution: Use a milder base (e.g., potassium carbonate instead of sodium hydroxide) and ensure anhydrous reaction conditions.
-
Experimental Workflow & Stoichiometry Optimization
The following diagram illustrates a typical experimental workflow for the synthesis and a decision-making process for optimizing reagent stoichiometry.
Caption: Workflow for Synthesis and Stoichiometry Optimization.
Data Presentation: Recommended Reagent Stoichiometry
The following table provides a starting point for optimizing the stoichiometry of your reaction. These ratios may need to be adjusted based on the specific thiol source and reaction conditions.
| Reagent | Molar Equivalents (Relative to 4-Chlorobenzonitrile) | Rationale |
| 4-Chlorobenzonitrile | 1.0 | Limiting Reagent |
| Thiol Source | 1.1 - 1.2 | A slight excess to drive the reaction to completion. |
| Base (e.g., K2CO3) | 1.2 - 1.5 | To ensure complete deprotonation of the thiol. |
| Solvent | N/A (typically 5-10 mL per mmol of limiting reagent) | To maintain adequate concentration for bimolecular reaction. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzonitrile (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or acetonitrile, 5-10 mL per mmol of 4-chlorobenzonitrile).
-
Add the base (e.g., potassium carbonate, 1.2-1.5 eq) and stir the suspension.
-
Add the thiol source (1.1-1.2 eq) dropwise to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4).
-
-
Purification:
Logical Relationships in Stoichiometry Optimization
The interplay between the different reagents is crucial for a successful synthesis. The following diagram illustrates these relationships.
Caption: Inter-dependencies of Reagents in the Synthesis.
References
- National Institutes of Health. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
- WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation.
- RSC Publishing. (n.d.). Analytical Methods.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers....
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation.
- ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Semantic Scholar. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- YouTube. (2023, February 14). Thioether (Sulfide) Synthesis - EASY!.
- MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- Organic Syntheses. (n.d.). chloroacetonitrile.
- PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
- YouTube. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis.
- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- ResearchGate. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. (n.d.). Purification method for acetonitrile.
- Organic Syntheses. (n.d.). Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
- SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
- Chemistry LibreTexts. (2025, February 2). Nucleophilic Aromatic Substitution.
- Pure and Applied Chemistry. (n.d.). purification of acetonitrile - tests for impurities.
Sources
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- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
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- 17. Organic Syntheses Procedure [orgsyn.org]
minimizing the formation of colored impurities in (4-Chlorophenylthio)acetonitrile synthesis
A Guide to Minimizing Colored Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of (4-Chlorophenylthio)acetonitrile. As Senior Application Scientists, we understand that achieving high purity is critical for the successful application of this intermediate in pharmaceutical development. A common challenge encountered during this synthesis is the formation of colored impurities, often resulting in a product that is yellow or brown instead of the desired white to off-white solid.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and solve issues related to color formation, ensuring the integrity and quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my final this compound product yellow or brown?
The appearance of a yellow or brown hue in your final product is typically due to the presence of highly conjugated organic impurities.[1][2] Organic molecules that have extensive systems of alternating single and double bonds, known as conjugated systems, can absorb light in the visible spectrum.[3][4][5] Even trace amounts of such impurities can impart a noticeable color to an otherwise colorless compound.[1] In the context of this synthesis, the most common colored byproducts are those with extended π-systems.
Q2: What is the primary chemical culprit behind the color formation?
The most significant colored impurity is typically the disulfide byproduct, bis(4-chlorophenyl) disulfide . This impurity arises from the oxidative coupling of the starting material, 4-chlorothiophenol.[6][7] Thiophenols are notoriously susceptible to oxidation, especially in the presence of air (oxygen), bases, or trace metal catalysts.[8] The resulting disulfide has a more extended conjugated system than the starting thiol, leading to absorption in the visible region of the spectrum.
Q3: My reaction turns yellow immediately after adding the base. What's happening?
This is a classic indicator of thiolate anion oxidation. When a base is added to 4-chlorothiophenol, it deprotonates the thiol to form the 4-chlorothiophenolate anion. This anion is even more susceptible to oxidation than the neutral thiol. If there is dissolved oxygen in your solvent or the reaction is not under an inert atmosphere, this highly reactive anion can rapidly oxidize to form the disulfide, causing the color change.
Q4: Besides oxidation, are there other potential side reactions I should be aware of?
Yes, while oxidation is the primary concern for color, other side reactions inherent to the Williamson-type synthesis can occur:[9][10]
-
Elimination Reactions: The alkylating agent, typically chloroacetonitrile or bromoacetonitrile, can undergo base-catalyzed elimination, although this is less common with primary halides.[9][11][12]
-
Hydrolysis of the Nitrile: Under harsh basic or acidic workup conditions, the nitrile group (-CN) can hydrolyze to a carboxamide or even a carboxylic acid. While these are not typically colored, they represent significant impurities.
-
Solvent-Related Impurities: The choice of solvent is critical. For instance, using acetonitrile as a solvent can sometimes lead to side reactions or difficulties in removal.[13][14] Ensuring solvent purity is paramount.[15][16]
Troubleshooting Guide: From Reaction Setup to Final Product
This section provides a systematic approach to diagnosing and resolving issues related to the formation of colored impurities.
Problem 1: Reaction mixture develops color during setup or at the start of the reaction.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Oxygen in the Reaction Vessel/Solvent | The 4-chlorothiophenolate anion, formed upon addition of the base, is highly susceptible to oxidation by molecular oxygen.[8] This leads to the immediate formation of bis(4-chlorophenyl) disulfide. | Implement an Inert Atmosphere Protocol: Before adding reagents, thoroughly degas the solvent by bubbling nitrogen or argon through it for at least 15-30 minutes. Assemble the reaction glassware while it's still hot from the oven and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup process. |
| Impure Starting Materials | The 4-chlorothiophenol starting material may already contain disulfide impurities.[6] Commercial thiols can oxidize during storage. | Verify Starting Material Purity: Check the melting point of the 4-chlorothiophenol (typically 49-51 °C).[7] If it is discolored or has a broad melting range, consider purifying it by recrystallization from aqueous ethanol before use.[6] |
| Trace Metal Contamination | Transition metals can catalyze the oxidation of thiols.[8] Contamination could come from reagents, glassware, or the spatula. | Use High-Purity Reagents and Clean Glassware: Ensure all glassware is scrupulously clean. Use high-purity grades of all reagents and solvents. Avoid using metal spatulas for transferring the thiophenol if possible; use glass or plastic instead. |
Problem 2: The product is off-white or yellow after workup and purification.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Air Exposure During Workup | The product and any unreacted thiolate can be oxidized during aqueous extraction and solvent removal steps if not adequately protected from air. | Maintain Inert Conditions During Workup: Perform aqueous extractions using deoxygenated water. When removing solvent on a rotary evaporator, break the vacuum with an inert gas rather than air. |
| Ineffective Purification | The colored impurity (disulfide) has similar solubility characteristics to the desired product, making its removal by simple filtration challenging. | Optimize Purification Method: A single purification step may be insufficient. See the detailed protocols below for recrystallization and column chromatography specifically designed to separate these compounds. Using an activated carbon (e.g., Darco G-60) treatment during recrystallization can help adsorb colored impurities.[17] |
| Thermal Degradation | Prolonged heating during reaction or solvent removal can lead to the formation of degradation byproducts. | Minimize Heat Exposure: Use the lowest effective reaction temperature. When removing solvents, use a rotary evaporator with a water bath temperature set no higher than necessary to achieve efficient evaporation. |
Visual Diagrams
Caption: Reaction scheme for this compound synthesis and the primary oxidative side reaction.
Caption: Troubleshooting workflow for colored impurity issues.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis Under Inert Atmosphere
This protocol is designed to minimize the formation of oxidative impurities.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow it to cool in a desiccator. Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while still warm and immediately place it under a positive pressure of nitrogen or argon.
-
Reagent Preparation:
-
In the reaction flask, dissolve 4-chlorothiophenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF, or acetonitrile) that has been previously degassed with nitrogen for 30 minutes.
-
Add a non-nucleophilic base such as anhydrous potassium carbonate (1.5 eq).
-
-
Reaction:
-
With vigorous stirring, add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature over 15-20 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50 °C).
-
-
Workup:
-
Cool the reaction mixture to room temperature. Filter off the inorganic salts under a blanket of nitrogen.
-
Remove the solvent from the filtrate using a rotary evaporator, breaking the vacuum with nitrogen.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deoxygenated water (2x) and deoxygenated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing the disulfide impurity.
-
Solvent Selection: A mixture of ethanol and water or isopropanol and water is often effective. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurity has different solubility characteristics.
-
Procedure:
-
Dissolve the crude, colored product in a minimum amount of hot solvent (e.g., isopropanol).
-
(Optional Decolorization): Add a small amount of activated carbon (approx. 1-2% w/w), and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- Reddit. (2017). Why do so many organic compounds look 'kinda yellowish'? [Online Forum].
- Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. RSC Education.
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- University of Colorado Boulder. (n.d.). A Brief Discussion of Color. Department of Chemistry.
- Monat, J. (2022). Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length.
- Colour Network. (n.d.). An Introduction to the Chemistry of Organic Colorants.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
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- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
- Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Study Prep.
- Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 429-436.
- NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube.
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- Caprotti, D. (1968). Anionic oxidation of thiols and co-oxidation of thiols with olefins. The Chemistry of Sulfides, 211-219.
- Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen, 11(8), e202200085.
- Google Patents. (2012). CN102746188A - Purification method for acetonitrile.
- Montes-Rojas, A., et al. (2021). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 65(3), 415-424.
- PubChem. (n.d.). p-Chlorothiophenol. National Center for Biotechnology Information.
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- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491.
- Organic Syntheses. (n.d.). Visible-Light-Promoted C–S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
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Validation & Comparative
A Comparative Guide to the Biological Activity of (4-Chlorophenylthio)acetonitrile and its Analogs
In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent biological activities is a perpetual endeavor. Among these, sulfur- and nitrile-containing organic molecules have garnered significant attention due to their diverse pharmacological properties. This guide provides an in-depth comparative analysis of the biological activity of (4-Chlorophenylthio)acetonitrile and its structural analogs, offering insights for researchers, scientists, and professionals in drug development. We will delve into their antimicrobial, antifungal, and cytotoxic profiles, supported by experimental data and detailed methodologies, to elucidate the structure-activity relationships that govern their efficacy.
Introduction to this compound: A Scaffold of Interest
This compound is a molecule characterized by a 4-chlorophenyl ring linked to an acetonitrile group through a thioether bridge. This unique combination of a halogenated aromatic ring, a sulfur atom, and a nitrile group provides a framework with significant potential for biological activity. Aryl sulfides, in general, are present in numerous natural products and therapeutic agents, exhibiting a wide array of activities including antibacterial, analgesic, and even anti-cancer effects.[1] The nitrile moiety is also a key functional group in many pharmaceuticals, contributing to metabolic stability and target binding.
The biological evaluation of this compound itself is not extensively documented in publicly available literature. However, by examining the activities of its structural analogs and related compounds, we can infer and construct a robust understanding of its potential and guide future research. This guide will, therefore, focus on a comparative analysis based on key structural motifs: the substituted phenyl ring, the thioether linkage, and the acetonitrile group.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of organic compounds is intrinsically linked to their chemical structure. Modifications to the core scaffold of this compound can lead to significant changes in potency and selectivity.
Antimicrobial and Antifungal Activity
The presence of a halogen, particularly chlorine, on the phenyl ring is a common feature in many antimicrobial agents. This is often attributed to its ability to enhance lipophilicity, facilitating passage through microbial cell membranes.
A study on a series of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones, which share the 4-chlorophenylthio moiety, demonstrated notable antimicrobial and antifungal activity.[1] Specifically, compounds with additional electron-withdrawing or -donating groups on the second aryl ring showed varied activity against Escherichia coli, Staphylococcus aureus, and fungal strains.[1] For instance, certain derivatives exhibited good antibacterial activity, while others displayed potent antifungal properties.[1] This suggests that the overall electronic and steric properties of the molecule play a crucial role in determining its antimicrobial spectrum.
Furthermore, research on other nitrile-containing heterocyclic compounds has highlighted their potential as antimicrobial agents. For example, nicotinonitrile derivatives bearing a 4-chlorophenyl group have been synthesized and screened for their antitumor and antibacterial activities.[2]
The antifungal activity of thioacetonitrile derivatives is also an area of active investigation. Studies on thiophene carbonitrile derivatives have shown that modifications to the substituents on the thiophene ring can significantly impact their efficacy against various fungal pathogens, including Candida species.[3]
Table 1: Comparative Antimicrobial and Antifungal Activity of this compound Analogs and Related Compounds
| Compound/Analog Class | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones | E. coli, S. aureus, Fungal strains | Zone of inhibition at 25, 50, and 100 µg/ml | [1] |
| 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile derivatives | B. subtilis, E. coli, P. aeruginosa, S. aureus | Not specified | [2] |
| 2-[(substituted-benzylidene)-amino]-thiophene-3-carbonitrile derivatives | Candida spp., Cryptococcus neoformans | MFC values ranging from 100-800 μg/mL | [3] |
| 4-Chloro-3-nitrophenylthiourea derivatives | S. aureus, S. epidermidis, M. tuberculosis | MIC values of 0.5-2 μg/mL | [4] |
Note: Direct data for this compound is not available in the cited literature. The table presents data for structurally related compounds to infer potential activity.
Cytotoxic Activity
The cytotoxic potential of chloroacetonitrile and its derivatives has been a subject of study, primarily in the context of disinfection byproducts in drinking water.[5] Chloroacetonitrile itself has been shown to induce cytotoxicity and oxidative stress in rat gastric epithelial cells.[5] This toxicity is concentration and duration-dependent and is associated with depletion of glutathione and increased lipid peroxidation.[5]
When evaluating the cytotoxic potential of this compound, it is crucial to consider the contribution of the 4-chlorophenylthio moiety. Studies on other compounds containing this group are necessary to build a comprehensive picture. For instance, research on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and its analogs revealed that the dichlorophenyl group contributes to cytotoxicity in HepG2 cells.[6]
The nitrile group can also influence cytotoxicity. The metabolic fate of this group can lead to the formation of reactive intermediates. Therefore, the overall cytotoxic profile of this compound will be a composite of the effects of its constituent parts.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for assessing antimicrobial, antifungal, and cytotoxic activities, based on established practices.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is a standardized method for testing the susceptibility of yeasts and filamentous fungi to antifungal agents.
Protocol:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. For yeasts, a suspension is prepared and adjusted to a 0.5 McFarland standard. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration in the test wells should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.
-
Preparation of Compound Dilutions: Similar to the antibacterial assay, the test compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: The wells are inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
-
Determination of MIC/MFC: The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the positive control. The Minimum Fungicidal Concentration (MFC) can be determined by subculturing the contents of wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the test compound is added. A vehicle control (medium with solvent) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key relationships and processes.
Caption: Conceptual overview of structure-activity relationships for this compound analogs.
Caption: A typical experimental workflow for assessing the biological activity of novel compounds.
Conclusion and Future Directions
While direct comparative data for this compound is limited, a comprehensive analysis of its structural analogs and related compounds provides valuable insights into its potential biological activities. The presence of the 4-chlorophenyl moiety, the thioether linkage, and the acetonitrile group all contribute to a pharmacological profile that warrants further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:
-
Varying the substitution pattern on the phenyl ring: Exploring the effects of different halogens, as well as electron-donating and -withdrawing groups at various positions.
-
Modifying the thioether linkage: Investigating the impact of oxidation to the corresponding sulfoxide and sulfone on activity and solubility.
-
Altering the nitrile group: Synthesizing derivatives where the nitrile is replaced with other functional groups such as amides, carboxylic acids, or tetrazoles.
Such a systematic approach, guided by the principles of medicinal chemistry and supported by robust biological testing, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold. This guide serves as a foundational resource for researchers embarking on this exciting area of drug discovery.
References
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A Comparative Guide to Analytical Techniques for the Characterization of (4-Chlorophenylthio)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetonitrile is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount to ensuring the safety, efficacy, and quality of the final products. Therefore, robust and reliable analytical characterization is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound, offering field-proven insights into experimental choices, data interpretation, and integrated analytical strategies.
The fundamental properties of this compound, such as its molecular formula (C8H6ClNS) and molecular weight (183.66 g/mol ), provide a basis for selecting the most appropriate analytical methods.[1][2] This guide will delve into spectroscopic and chromatographic techniques, presenting them not as isolated procedures but as complementary tools in a comprehensive characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and structural confirmation of this compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical in NMR.[3] Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties for organic molecules and its single, well-defined solvent peak that rarely interferes with analyte signals. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve optimal signal dispersion and resolution, which is crucial for accurate multiplicity analysis.[4]
Expected Spectral Data and Interpretation
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: The protons on the chlorophenyl ring typically appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). This pattern arises from the coupling between adjacent protons on the benzene ring.
-
Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the sulfur atom and the nitrile group will appear as a singlet further upfield, typically in the range of δ 3.5-4.5 ppm. The singlet nature indicates no adjacent protons to couple with.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry.
-
Nitrile Carbon (-CN): This carbon is typically deshielded and appears in the δ 115-125 ppm region.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear at the most upfield position, generally below δ 30 ppm.
-
Self-Validating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃. For quantitative analysis, a known amount of an internal standard can be added.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher NMR spectrometer at 298 K.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Integrate the signals to determine the relative proton ratios and analyze the coupling patterns to confirm the structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) for the analysis of complex mixtures.[5]
Causality Behind Experimental Choices
The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation and library matching. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the intact molecular ion, making it ideal for accurate molecular weight determination, especially when coupled with HPLC.[6]
Expected Spectral Data and Interpretation
-
Molecular Ion Peak (M⁺): In an EI spectrum, the molecular ion peak should be observed at m/z 183. The presence of the chlorine isotope (³⁷Cl) will result in a characteristic M+2 peak at m/z 185 with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the nitrile group (-CN) or cleavage of the thioether bond, providing further structural confirmation.
Self-Validating Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[5]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 300 to cover the expected fragments and the molecular ion.
-
-
Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum for the characteristic molecular ion cluster and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the primary method for assessing the purity of this compound and for quantifying its presence in various matrices.[6][7] Its high resolving power allows for the separation of the main compound from closely related impurities.
Causality Behind Experimental Choices
A reversed-phase C18 column is the standard choice for a molecule of this polarity.[6] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8] Acetonitrile is often preferred due to its lower UV cutoff and lower viscosity, which results in lower backpressure.[8] A gradient elution is often employed to ensure good separation of both early and late-eluting impurities. UV detection is suitable as the aromatic ring provides strong chromophores.
Self-Validating Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[6]
-
Instrumentation and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Program: A typical gradient might run from 30% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak symmetry, and theoretical plates).
-
Analysis: Inject the sample solution. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[10] The IR spectrum provides a unique "fingerprint" that can be used for identification and to check for the presence of certain impurities.
Expected Spectral Data and Interpretation
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.[11] The presence of this peak is a strong indicator of the nitrile functional group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.
Self-Validating Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix a small amount of the solid this compound sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder.
-
Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[10]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity | Structural Elucidation, Identification | Unambiguous structural information, quantitative | Lower sensitivity, requires pure sample |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Identification, Structural Confirmation | High sensitivity, isotopic information | Isomers can be difficult to distinguish (without chromatography) |
| HPLC-UV | Purity, Quantification | Quality Control, Assay | High resolution, quantitative, robust | Requires a chromophore for UV detection |
| FTIR | Functional groups present | Identification, Functional Group Analysis | Fast, non-destructive, provides a "fingerprint" | Limited structural information, not quantitative |
Integrated Analytical Strategy
A comprehensive characterization of this compound relies on the synergistic use of these techniques. The following workflow represents a robust strategy for the analysis of a newly synthesized batch.
Sources
- 1. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]
- 2. 18527-19-0|2-((4-Chlorophenyl)thio)acetonitrile|BLD Pharm [bldpharm.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Acetonitrile hplc grade 4l | Sigma-Aldrich [sigmaaldrich.com]
- 10. sites.temple.edu [sites.temple.edu]
- 11. Thin-film infrared spectroscopy of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in (4-Chlorophenylthio)acetonitrile Synthesis
For researchers and professionals in drug development, the synthesis of key intermediates like (4-Chlorophenylthio)acetonitrile is a critical step that demands efficiency, purity, and scalability. The choice of catalyst for the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetonitrile profoundly impacts these parameters. This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental insights and protocols, to empower you in selecting the optimal catalyst for your specific needs.
The Synthetic Challenge: A Nucleophilic Substitution
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The thiophenoxide anion, generated from 4-chlorothiophenol in the presence of a base, acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile to displace the chloride leaving group. The primary challenge lies in efficiently bringing together the water-soluble thiophenoxide and the water-insoluble chloroacetonitrile. This is where the choice of catalyst becomes paramount.
Catalytic Systems Under Review
This guide will compare the efficacy of two primary classes of catalysts for this synthesis:
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium and phosphonium salts are the workhorses for this type of reaction, facilitating the transfer of the thiophenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[1] We will examine the performance of two common examples:
-
Tetrabutylammonium Bromide (TBAB)
-
Tetrabutylphosphonium Bromide (TBPB)
-
-
Transition-Metal Catalysts: Copper and palladium-based catalysts are well-known for their ability to forge carbon-sulfur bonds, offering an alternative synthetic route.[2] We will consider a representative copper-catalyzed system.
Comparative Performance Analysis
The following table summarizes the anticipated performance of different catalysts for the synthesis of this compound based on established principles and data from analogous reactions.
| Catalyst System | Catalyst Example | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Catalyst Loading (mol%) | Key Advantages | Potential Drawbacks |
| Phase-Transfer (Ammonium) | Tetrabutylammonium Bromide (TBAB) | 85-95 | 2-4 | 25-50 | 5-10 | Cost-effective, readily available, good yields under mild conditions.[3][4] | Susceptible to Hofmann elimination at higher temperatures, potentially lower thermal stability than phosphonium salts.[5] |
| Phase-Transfer (Phosphonium) | Tetrabutylphosphonium Bromide (TBPB) | 90-98 | 1-3 | 25-50 | 5-10 | Higher thermal and chemical stability, potentially leading to higher yields and purity.[5] | Generally more expensive than ammonium salts.[5] |
| Transition-Metal | Copper(I) Iodide (CuI) with a ligand | 80-90 | 6-12 | 80-120 | 5-10 | Effective for a broad range of substrates, can be used in a one-pot fashion. | Requires higher temperatures, potential for metal contamination in the final product, more complex reaction setup. |
In-Depth Mechanistic Discussion
Phase-Transfer Catalysis: Bridging the Divide
Phase-transfer catalysis is an elegant solution to the problem of immiscible reactants.[1] The mechanism, depicted below, involves the quaternary onium salt (Q⁺X⁻) exchanging its counter-ion (X⁻) for the thiophenoxide anion (ArS⁻) at the aqueous-organic interface. The resulting lipophilic ion pair (Q⁺ArS⁻) is soluble in the organic phase and can readily react with chloroacetonitrile.
Caption: Mechanism of Phase-Transfer Catalysis.
The higher stability of phosphonium salts compared to ammonium salts stems from the fact that phosphonium salts are not susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and heat.[5] This stability can translate to higher catalyst turnover numbers and cleaner reactions.
Transition-Metal Catalysis: A Different Approach
Copper-catalyzed C-S cross-coupling reactions proceed through a different mechanism, typically involving oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the thiol and reductive elimination to form the product and regenerate the catalyst.
Caption: Simplified Catalytic Cycle for Copper-Catalyzed C-S Coupling.
While effective, this method often requires higher temperatures and the use of specific ligands to achieve good results. The potential for metal leaching into the final product is also a consideration, particularly in pharmaceutical applications.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using the discussed catalytic systems.
Protocol 1: Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)
Caption: Experimental workflow for PTC synthesis.
Materials:
-
4-Chlorothiophenol (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Sodium Hydroxide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in toluene.
-
Add an aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously.
-
Add TBAB to the mixture.
-
Slowly add chloroacetonitrile to the reaction mixture at room temperature.
-
Heat the reaction to 40°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Phase-Transfer Catalysis with Tetrabutylphosphonium Bromide (TBPB)
This protocol is identical to Protocol 1, with the substitution of TBAB for an equimolar amount of Tetrabutylphosphonium Bromide (TBPB). Due to the higher stability of TBPB, this reaction may proceed faster and give a slightly higher yield.
Protocol 3: Copper-Catalyzed Synthesis
Materials:
-
4-Chlorothiophenol (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask, add CuI, K₂CO₃, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add toluene, 4-chlorothiophenol, DMEDA, and chloroacetonitrile via syringe.
-
Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion and Recommendations
For the synthesis of this compound, phase-transfer catalysis emerges as the superior methodology due to its mild reaction conditions, operational simplicity, and high yields.
-
Tetrabutylammonium Bromide (TBAB) represents a cost-effective and highly efficient catalyst for this transformation, making it an excellent choice for general laboratory synthesis and large-scale production.
-
Tetrabutylphosphonium Bromide (TBPB) , while more expensive, offers enhanced thermal and chemical stability.[5] This makes it the preferred catalyst when higher temperatures are required or when dealing with sensitive substrates where catalyst degradation could be a concern.
-
Copper-catalyzed synthesis , while a viable alternative, is less ideal for this specific transformation due to the harsher conditions, longer reaction times, and the potential for metal contamination. It is a more suitable choice for less reactive aryl halides or when exploring a broader substrate scope.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including cost, scale, and purity specifications. For most applications, the operational simplicity and high efficiency of phase-transfer catalysis, particularly with TBAB or TBPB, make it the recommended approach for the synthesis of this compound.
References
Sources
Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Chlorophenylthio)acetonitrile Derivatives as Potential Anthelmintic Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-chlorophenylthio)acetonitrile derivatives, primarily focusing on their potential as a novel class of anthelmintic agents. Drawing comparisons with the well-established amino-acetonitrile derivatives (AADs), this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals in the field of parasitology.
Introduction: The Need for Novel Anthelmintics and the Promise of Acetonitrile Derivatives
The increasing prevalence of resistance to existing anthelmintic drugs in parasitic nematodes of livestock, coupled with the limited therapeutic arsenal for human soil-transmitted helminthiases, has created an urgent need for new chemical classes of anthelmintics.[1] Amino-acetonitrile derivatives (AADs) have emerged as a significant breakthrough, offering a unique mode of action and efficacy against a broad spectrum of nematodes, including multi-drug resistant strains.[2] The commercial success of monepantel, the first AAD anthelmintic, has validated this chemical space for further exploration.[3][4]
This guide focuses on a related, yet distinct, class of compounds: this compound and its derivatives. By leveraging the extensive research on AADs, we can extrapolate and build a foundational understanding of the potential SAR of these thioether-linked acetonitrile compounds. The core hypothesis is that the this compound scaffold can mimic the critical structural features of AADs required for anthelmintic activity, while offering opportunities for novel intellectual property and potentially improved physicochemical properties.
Mechanism of Action: Targeting a Nematode-Specific Pathway
The anthelmintic activity of AADs stems from their unique mode of action, which involves the specific targeting of nematode nicotinic acetylcholine receptors (nAChRs).[1] This specificity is a key advantage, contributing to their high safety index in mammals.[1]
Amino-acetonitrile derivatives like monepantel act as positive allosteric modulators and direct agonists of a specific subclass of nematode nAChRs.[1] The primary target has been identified as a nematode-specific nAChR subunit, which in the parasitic nematode Haemonchus contortus is named MPTL-1.[1] The binding of AADs to this receptor leads to a constant, uncontrolled influx of ions, causing depolarization of the muscle cells.[1] This sustained muscle contraction results in spastic paralysis of the worm, leading to its expulsion from the host and eventual death.[1]
It is hypothesized that this compound derivatives will share this mechanism of action due to structural similarities with the core pharmacophore of AADs.
Caption: Proposed mechanism of action for this compound derivatives.
Comparative Structure-Activity Relationships
While direct SAR data for this compound derivatives is not extensively published, we can infer critical relationships by analyzing the SAR of the broader AAD class, particularly from studies on monepantel and its analogs.
The Core Pharmacophore
The essential components of the AAD pharmacophore are:
-
An aromatic ring: This moiety is crucial for binding to the receptor.
-
A linker: In AADs, this is typically an amide or a similar group.
-
An amino-acetonitrile core: The chirality of the alpha-carbon is critical for activity.
In our target compounds, the phenylthio group serves as the aromatic component, and the sulfur atom acts as the linker to the acetonitrile core.
Phenyl Ring Substitutions
Systematic modifications of the phenyl ring in AADs have revealed the following trends, which can be extrapolated to this compound derivatives:
-
Position of Substitution: Para-substitution on the phenyl ring is generally optimal for activity.
-
Electronic Effects: Electron-withdrawing groups, such as the trifluoromethyl (-CF3) and trifluoromethylsulfanyl (-SCF3) groups found in monepantel, are highly favorable. The 4-chloro substituent in our lead compound aligns with this observation.
-
Steric Effects: The size and shape of the substituent at the para-position can significantly impact potency. While a chlorine atom is relatively small, larger groups may be tolerated and could potentially enhance binding affinity.
Table 1: Hypothetical SAR of Phenyl Ring Substitutions in (Arylthio)acetonitrile Derivatives
| R (Position 4) | Predicted Anthelmintic Activity | Rationale (based on AAD SAR) |
| -Cl | Good (Lead Compound) | Electron-withdrawing, moderate size. |
| -F | Potentially Good | Small, electron-withdrawing. |
| -Br | Potentially Moderate to Good | Larger than chlorine, electron-withdrawing. |
| -CF3 | Potentially High | Strongly electron-withdrawing, known to be favorable in AADs. |
| -SCF3 | Potentially High | Strongly electron-withdrawing, a key feature of monepantel. |
| -NO2 | Potentially Moderate | Strongly electron-withdrawing, but may have metabolic liabilities. |
| -CH3 | Potentially Low | Electron-donating, generally less favorable in AADs. |
| -OCH3 | Potentially Low | Electron-donating, generally less favorable in AADs. |
Modifications to the Acetonitrile Moiety
The acetonitrile group is a critical component of the pharmacophore. While less explored than the aromatic ring, any modifications here are likely to have a significant impact on activity. The introduction of an amino group at the alpha-position, as seen in AADs, is a key structural feature that may be necessary to impart potent activity to the this compound scaffold.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound derivatives and their evaluation in standard in vitro anthelmintic assays.
Synthesis of this compound Derivatives
A general and robust method for the synthesis of the parent compound, this compound, and its analogs involves the nucleophilic substitution of a suitable haloacetonitrile with a substituted thiophenol.
General Synthetic Scheme:
Caption: General synthetic route for (Arylthio)acetonitrile derivatives.
Step-by-Step Protocol for the Synthesis of 2-((4-chlorophenyl)thio)acetonitrile:
-
To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-((4-chlorophenyl)thio)acetonitrile.
In Vitro Anthelmintic Assays
The evaluation of the anthelmintic activity of the synthesized compounds can be performed using established in vitro assays with parasitic nematodes such as Haemonchus contortus.
This assay determines the ability of a compound to inhibit the hatching of nematode eggs.
Protocol:
-
Egg Recovery: Collect fresh fecal samples from infected animals and recover nematode eggs using a standard flotation technique with a saturated salt solution.
-
Assay Setup: In a 96-well microtiter plate, add serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) to each well.
-
Egg Addition: Add a suspension of approximately 100-150 fresh, clean nematode eggs to each well.
-
Incubation: Incubate the plate at 27°C for 48 hours.
-
Data Collection: After incubation, count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of egg hatching).
This assay assesses the effect of the compounds on the viability and development of nematode larvae.
Protocol:
-
Larval Culture: Culture nematode eggs to the third-stage larvae (L3) by incubating fecal samples at 27°C for 7 days.
-
Larval Recovery: Recover the L3 larvae using a Baermann apparatus.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.
-
Larval Addition: Add a suspension of approximately 50-100 L3 larvae to each well.
-
Incubation: Incubate the plate at 27°C for 72 hours.
-
Motility Assessment: Assess larval motility by observing their movement under a microscope. Larvae that do not move upon gentle probing are considered non-motile.
-
Development Assessment (Optional): After a longer incubation period (e.g., 7 days), the development of larvae to the fourth stage (L4) can be assessed.
-
Analysis: Determine the percentage of non-motile larvae or inhibited development at each concentration and calculate the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anthelmintic agents. By drawing parallels with the established SAR of amino-acetonitrile derivatives, this guide provides a rational framework for the design and synthesis of new analogs with potentially enhanced potency and favorable physicochemical properties.
Future research should focus on:
-
Systematic SAR studies: Synthesize and test a library of (arylthio)acetonitrile derivatives with diverse substitutions on the phenyl ring to establish a robust SAR profile.
-
Introduction of an alpha-amino group: Investigate the synthesis and activity of 2-amino-2-((4-chlorophenyl)thio)acetonitrile derivatives to more closely mimic the AAD pharmacophore.
-
In vivo efficacy studies: Promising candidates identified in vitro should be advanced to in vivo studies in relevant animal models to assess their efficacy and pharmacokinetic properties.
-
Mechanism of action confirmation: Conduct electrophysiological studies to confirm that the novel derivatives act on the same nematode-specific nAChRs as the AADs.
By pursuing these avenues of research, the scientific community can further exploit the potential of acetonitrile-based compounds in the critical fight against parasitic nematode infections.
References
- Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology research, 103(4), 931–939.[3][4]
- BenchChem. (n.d.). Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development.[1]
- WormBoss. (n.d.).
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & medicinal chemistry letters, 18(9), 2935–2938.[2][6]
- Abongwa, M., et al. (2017). A brief review on the mode of action of antinematodal drugs. Acta tropica, 174, 118–130.
- Coles, G. C., et al. (1992). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) methods for the detection of anthelmintic resistance in nematodes of veterinary importance. Veterinary parasitology, 44(1-2), 35–44.
- Hubert, J., & Kerboeuf, D. (1992). A new in vitro test for the detection of anthelmintic resistance in sheep nematodes. Veterinary Record, 130(19), 442-446.
- Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.[7]
- Kaminsky, R., et al. (2008). Monepantel (AAD 1566), a new anthelmintic drug for the control of gastrointestinal nematodes in sheep. Veterinary parasitology, 154(1-2), 46–56.
- Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes.
Sources
- 1. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for (4-Chlorophenylthio)acetonitrile Detection
This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of (4-Chlorophenylthio)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind the validation process. We will compare the proposed HPLC method with a Gas Chromatography (GC) alternative, providing the experimental data and procedural logic necessary to establish a robust, reliable, and compliant analytical procedure.
The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which is the globally recognized standard for analytical procedure validation.[1][2][3] This ensures that the methodology is not only scientifically sound but also aligns with the expectations of regulatory bodies like the FDA and EMA.[4][5][6][7]
The Analyte: this compound
This compound is a nitrile compound that may arise as a process impurity or degradation product in the synthesis of certain active pharmaceutical ingredients (APIs). Due to the potential toxicity associated with nitrile-containing compounds, it is critical to develop and validate a sensitive and specific analytical method to control its presence in the final drug substance.[8][9] The objective is to create a method that is "fit for purpose," meaning it can reliably quantify the analyte at levels relevant to safety and regulatory thresholds.[3]
The Proposed Method: A Novel HPLC-UV Approach
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is selected as the primary analytical technique. This choice is based on its widespread availability, robustness, and suitability for non-volatile organic molecules containing a UV chromophore, such as the chlorophenylthio group in our target analyte.
Rationale for Method Parameters:
-
Column: A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining moderately polar organic compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and compatibility with UV detection. Acetonitrile is a common, high-purity solvent for HPLC.
-
Detection: Based on the aromatic structure, a UV detection wavelength of 254 nm is selected to maximize sensitivity.
-
Flow Rate: A standard flow rate of 1.0 mL/min ensures good peak shape and a reasonable run time.
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
The Validation Workflow: A Step-by-Step Protocol
Method validation is a documented process that proves an analytical method is suitable for its intended use.[4] The following workflow, based on ICH Q2(R2) guidelines, establishes the performance characteristics of our proposed HPLC method.[3][10]
Caption: Overall workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10]
Experimental Protocol:
-
Prepare a solution of the API (drug substance) without this compound (blank).
-
Prepare a solution of this compound reference standard.
-
Prepare a spiked solution by adding a known amount of the this compound reference standard to the API solution.
-
Inject all three solutions into the HPLC system.
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9] Analyze these stressed samples to ensure no co-elution with the analyte peak.
Acceptance Criteria:
-
The blank solution should show no peak at the retention time of this compound.
-
The peak for this compound in the spiked solution must be pure and free from co-eluting peaks from the API or its degradation products. This can be confirmed using a photodiode array (PDA) detector for peak purity analysis.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the line of best fit.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 12,550 |
| 2.0 | 50,100 |
| 5.0 (100%) | 125,300 |
| 7.5 | 188,100 |
| 10.0 | 250,500 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically determined by spiking the API matrix with known quantities of the analyte.
Experimental Protocol:
-
Prepare three sets of samples by spiking the API with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 2.5 | 2.45 | 98.0% |
| 100% | 5.0 | 5.08 | 101.6% |
| 150% | 7.5 | 7.41 | 98.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the API spiked with this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 3.0%.
| Precision Level | %RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.22% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Acceptance Criteria:
-
The LOQ must be experimentally verified to have acceptable precision (%RSD ≤ 10%) and accuracy.
-
The determined LOQ should be at or below the reporting threshold required for the impurity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., ± 2% acetonitrile)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within their predefined limits for all tested variations.
-
The results should not be significantly impacted by the minor changes.
Caption: Interrelationship of key method validation parameters.
Alternative Method Comparison: Gas Chromatography (GC)
While HPLC is an excellent choice, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative, particularly for semi-volatile compounds. Here we provide a comparison to guide the selection process.
Potential GC-FID Method Outline:
-
Instrument: GC with FID
-
Column: DB-5 or similar non-polar capillary column
-
Carrier Gas: Helium or Hydrogen
-
Injection: Split/Splitless injector
-
Temperature Program: A gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) to ensure elution.
-
Sample Preparation: this compound is likely soluble in common GC solvents like Dichloromethane or Ethyl Acetate. A solvent exchange from a process solvent like acetonitrile might be necessary, as direct injection of acetonitrile can sometimes lead to poor peak shape in GC.[12][13]
Comparative Analysis: HPLC-UV vs. GC-FID
| Feature | HPLC-UV (Proposed Method) | GC-FID (Alternative Method) | Justification & Insights |
| Analyte Suitability | Excellent. Ideal for non-volatile, soluble organic compounds. | Good. Suitable for thermally stable and volatile/semi-volatile compounds. Thermal stability of the thioether linkage would need confirmation. | HPLC is generally a safer first choice for non-volatile impurities to avoid potential on-column degradation. |
| Specificity | High. Can be enhanced with a PDA detector for peak purity. | Moderate to High. Depends on column selectivity. Mass Spectrometry (MS) detector would provide higher specificity. | HPLC with PDA offers excellent specificity for impurity profiling without the cost of a mass spectrometer. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range. | FID is very sensitive to hydrocarbons, potentially offering lower detection limits than UV for compounds with weak chromophores. | For this analyte with a strong UV chromophore, sensitivity is likely comparable and sufficient with HPLC-UV. |
| Sample Preparation | Simple "dilute and shoot" approach is often possible. | May require solvent exchange if the sample is not in a GC-compatible solvent.[14] This adds time and a potential source of error. | The simplicity of HPLC sample prep is a significant advantage in a quality control environment. |
| Run Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes, depending on the temperature program. | HPLC often offers faster analysis times for isocratic methods. |
| Robustness | Very robust. Liquid-phase separation is less prone to minor variations than gas-phase. | Robust, but more sensitive to injection technique, liner contamination, and gas flow rates. | HPLC systems are workhorses in QC labs due to their high degree of reliability. |
Conclusion
The proposed HPLC-UV method for the detection of this compound has been successfully validated according to ICH Q2(R2) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this potential impurity in a drug substance.
While a GC-FID method serves as a potential alternative, the HPLC-UV method is superior for this specific application due to its direct applicability to non-volatile analytes, simpler sample preparation, and proven robustness. This validated method provides a trustworthy and reliable tool for ensuring the quality and safety of pharmaceutical products.
References
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- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- gmp-publishing.com. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
- AMSbiopharma. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (n.d.). Validation of Analytical Methods: EMA and FDA Audit Findings.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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- Sigma-Aldrich. (n.d.). Method for Analysis of Organophosphorous Pesticides in Produce using Acetonitrile Extraction, Dual-Layer Carbon-Aminopropylsilic.
- Sigma-Aldrich. (n.d.). Acetonitrile hplc grade 4l.
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A Researcher's Guide to Comparing the Antimicrobial Spectrum of (4-Chlorophenylthio)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. Among the myriad of synthetic compounds, (4-Chlorophenylthio)acetonitrile derivatives have emerged as a promising scaffold. Their structural features, particularly the presence of a sulfur linkage and a halogenated phenyl ring, are often associated with potent biological activities. This guide provides a comprehensive framework for the comparative analysis of the antimicrobial spectrum of these derivatives, underpinned by robust experimental protocols and data interpretation strategies.
The Rationale Behind Investigating this compound Derivatives
The core structure, featuring a thioether linkage and a nitrile group, offers a versatile backbone for chemical modifications. The 4-chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing their efficacy. The exploration of various substitutions on this basic scaffold is crucial for understanding the structure-activity relationships (SAR) that govern their antimicrobial potency and spectrum. A systematic comparison of a series of these derivatives against a panel of clinically relevant microorganisms is the first step in identifying lead compounds for further development.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized antimicrobial susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays. Below are detailed protocols for two commonly employed methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each this compound derivative is prepared directly in the 96-well plates using the appropriate broth. The concentration range should be selected based on preliminary screening or expected potency.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension.
-
Controls: Several controls must be included on each plate:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Solvent Control: Broth with inoculum and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for most bacteria, and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Conclusion
The systematic comparison of the antimicrobial spectrum of this compound derivatives is a critical step in the identification of novel therapeutic agents. By employing standardized experimental protocols, presenting data in a clear comparative format, and analyzing structure-activity relationships, researchers can efficiently identify promising lead compounds. Further studies to elucidate the mechanism of action and to assess the toxicity and in vivo efficacy of the most potent derivatives are essential for their progression in the drug development pipeline. This guide provides the foundational framework for conducting such vital research.
References
A comprehensive list of references would be generated here, citing sources for experimental protocols (e.g., CLSI documents) and any literature on the antimicrobial activity of related compounds.
A Comparative Guide to Purity Assessment of (4-Chlorophenylthio)acetonitrile by HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug discovery. (4-Chlorophenylthio)acetonitrile, a vital building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices in HPLC method development, present a detailed, self-validating protocol, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.
The Criticality of Purity in Pharmaceutical Synthesis
The synthetic route to this compound, commonly a nucleophilic substitution analogous to the Williamson ether synthesis, involves the reaction of 4-chlorothiophenol with a haloacetonitrile.[1] This process, while effective, can introduce several potential impurities that must be monitored and controlled.
Diagram of the Hypothesized Synthesis and Potential Impurities
Sources
comparative analysis of the reaction mechanisms for different synthesis routes
A Comparative Mechanistic Analysis of Aspirin Synthesis Routes
Guide Objective: This document provides a detailed comparative analysis of the two primary synthesis routes for acetylsalicylic acid (aspirin). Designed for researchers, scientists, and drug development professionals, this guide delves into the reaction mechanisms, experimental protocols, and performance metrics of each pathway. The objective is to offer a comprehensive understanding of the chemical principles and practical considerations that underpin the synthesis of one of the world's most crucial medicines.
Introduction to Aspirin Synthesis
Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its synthesis is a classic example in organic chemistry, frequently used to illustrate the principles of esterification. While multiple synthetic pathways exist, the most prevalent methods begin with either salicylic acid or methyl salicylate (oil of wintergreen). Understanding the mechanistic nuances and practical trade-offs between these routes is essential for optimizing production, purity, and yield in both laboratory and industrial settings.
This guide will compare the direct esterification of salicylic acid with acetic anhydride against the two-step synthesis starting from the hydrolysis of methyl salicylate.
Route 1: Direct Esterification of Salicylic Acid
The most common and direct method for synthesizing aspirin is the acid-catalyzed esterification of salicylic acid with acetic anhydride.[3][4] This reaction specifically targets the phenolic hydroxyl (-OH) group of salicylic acid, converting it into an acetyl ester.
Mechanistic Deep Dive
The synthesis is an acid-catalyzed nucleophilic acyl substitution. A strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is used as a catalyst to accelerate the otherwise slow reaction.[5][6][7]
The mechanism proceeds in several key steps:
-
Protonation of Acetic Anhydride: The catalyst protonates one of the carbonyl oxygen atoms of acetic anhydride. This step is crucial as it significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a more attractive target for a nucleophile.[5][8][9]
-
Nucleophilic Attack: The phenolic oxygen atom of salicylic acid acts as a nucleophile, attacking the activated (protonated) carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate.[8]
-
Proton Transfer & Elimination: A proton is transferred from the oxonium ion to the leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid as a stable leaving group.[8]
-
Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen, regenerating the acid catalyst and yielding the final product, acetylsalicylic acid (aspirin).[6]
Why Acetic Anhydride? Acetic anhydride is preferred over acetic acid for this synthesis. The reaction with acetic acid would produce water as a byproduct, which could hydrolyze the newly formed ester bond of aspirin, reducing the overall yield.[10][11] Acetic anhydride produces acetic acid as a byproduct, which is less reactive and does not interfere with the ester product.[10][12]
Visualization: Reaction Mechanism
Caption: Mechanism of acid-catalyzed aspirin synthesis.
Experimental Protocol
-
Reactant Setup: Weigh approximately 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[13]
-
Catalyst Addition: Add 5-8 drops of concentrated (85%) phosphoric acid or concentrated sulfuric acid to the mixture.[14][15] Swirl the flask gently to mix the reagents.
-
Heating: Heat the mixture in a water bath maintained at 70-80°C for 15-20 minutes.[14][16]
-
Quenching & Crystallization: After heating, remove the flask from the water bath. Cautiously add 2 mL of deionized water to the warm mixture to hydrolyze any excess acetic anhydride.[13] Then, add 30 mL of cold deionized water to the flask to precipitate the crude aspirin.[13]
-
Isolation: Cool the mixture in an ice bath to maximize crystallization.[13] Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[17]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin.[15][17]
Route 2: Synthesis from Methyl Salicylate (Oil of Wintergreen)
An alternative route to aspirin starts with methyl salicylate, the ester responsible for the characteristic scent of wintergreen.[18] This pathway is particularly relevant when synthesizing from natural product sources. It is a two-stage process involving hydrolysis followed by esterification.[19][20]
Mechanistic Deep Dive
Part 1: Saponification (Base-Catalyzed Hydrolysis)
The first step is to convert methyl salicylate back to salicylic acid. This is achieved through saponification, a base-catalyzed hydrolysis of the ester.[21]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from a strong base (e.g., NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl salicylate ester.[21][22]
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.[21]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding sodium salicylate and methanol.
-
Acidification: In a separate workup step, a strong acid (e.g., H₂SO₄) is added to protonate the salicylate and phenoxide ions, precipitating solid salicylic acid.[18][23]
Part 2: Esterification
Once pure salicylic acid is isolated, the synthesis proceeds via the exact same acid-catalyzed esterification mechanism described in Route 1 .[18][19]
Visualization: Saponification Workflow
Caption: Two-part workflow for aspirin synthesis from methyl salicylate.
Experimental Protocol
Part 1: Hydrolysis of Methyl Salicylate [20][24]
-
Reaction Setup: Combine ~4 mL of methyl salicylate with 40 mL of 6 M sodium hydroxide (NaOH) solution in a round-bottom flask.[20]
-
Reflux: Heat the mixture to a gentle boil under reflux for 20-30 minutes. The oil layer of methyl salicylate should dissolve as it is converted to the soluble sodium salicylate.[19][23]
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid until the solution is strongly acidic (pH < 2), which will cause the salicylic acid to precipitate out as a white solid.[18][23]
-
Isolation: Collect the salicylic acid precipitate by vacuum filtration and wash with cold water.
Part 2: Esterification of Salicylic Acid
-
Follow the complete experimental protocol as detailed for Route 1 , using the dried salicylic acid obtained from Part 1.
Comparative Analysis
The choice between these two synthetic routes depends on starting material availability, desired scale, and process efficiency considerations.
Performance & Efficiency Metrics
| Metric | Route 1: Direct Esterification | Route 2: From Methyl Salicylate | Justification & Insights |
| Number of Steps | 1 main reaction step | 2 main reaction steps | Route 1 is more direct and less labor-intensive. |
| Typical Yield | 65-80%[16][25] | 50-70% (overall) | The additional hydrolysis and isolation step in Route 2 inevitably leads to material loss, lowering the overall yield. |
| Reaction Time | ~20-30 minutes (heating) | ~50-60 minutes (heating) | Route 2 requires a reflux period for hydrolysis in addition to the esterification heating time. |
| Atom Economy | ~75%[26][27] | Lower (multi-step) | The direct esterification has a byproduct (acetic acid). Route 2 involves more reagents and byproducts over two steps, resulting in a lower overall atom economy. |
| Starting Material | Salicylic Acid | Methyl Salicylate | Choice is dictated by precursor availability. Salicylic acid is a common industrial chemical, while methyl salicylate is often sourced from natural products.[18] |
| Purity | Good, but can be contaminated with unreacted salicylic acid. | Can be very high if salicylic acid intermediate is purified well. | The intermediate purification step in Route 2 can lead to a very pure final product, as impurities are removed before the final esterification. |
Mechanistic & Practical Considerations
-
Expertise & Causality: The direct esterification (Route 1) is a robust and highly optimized one-pot synthesis. The use of an acid catalyst is essential to activate the acetic anhydride, a moderately reactive electrophile, for attack by the weakly nucleophilic phenolic hydroxyl group.[5][9] The Wintergreen route (Route 2) is a practical example of a multi-step synthesis where a naturally occurring ester is first reverted to its parent acid before further modification. The initial saponification is necessary because the ester group of methyl salicylate is unreactive toward acetic anhydride.
-
Trustworthiness & Validation: Both protocols are self-validating through the physical properties of the product. The purity of the synthesized aspirin can be confirmed by its melting point (pure aspirin melts at ~136°C) and through a simple chemical test.[16][25] A ferric chloride (FeCl₃) test will produce a dark purple color in the presence of any unreacted salicylic acid (which contains a phenol group), while pure aspirin will show little to no color change.[2][17]
Conclusion
The direct esterification of salicylic acid (Route 1) is superior in terms of efficiency, reaction time, and atom economy, making it the standard method for both educational and industrial-scale production of aspirin. Its single-step process is straightforward and yields a high-quality product with simple purification.
The synthesis from methyl salicylate (Route 2) is a valuable alternative when starting from natural sources like oil of wintergreen. While it involves an additional hydrolysis step that lowers the overall yield and increases the process time, it serves as an excellent case study in multi-step synthesis and the chemical modification of natural products. The choice of synthesis route is therefore a strategic decision based on precursor availability, production scale, and desired process complexity.
References
- Quora. (2017). Why use sulfuric acid in synthesis of aspirin?
- Filo. (2023). Why is acetic anhydride used in aspirin synthesis?
- Quora. (2018). Why is acid anhydride used in the synthesis of Aspirin rather than the alternative Acyl Chloride?
- Scribd. (n.d.). Reaction Mechanism in The Synthesis of ASPIRIN.
- Unknown. (2012). Synthesis of Aspirin - Acetylsalicylic Acid.
- Organic Synthesis International. (2013). ASPIRIN SYNTHESIS AND MECHANISM.
- Monash University. (n.d.). Efficiency of organic reaction pathways.
- Brainly.com. (2023). In the mechanism for the synthesis of aspirin, how does sulfuric acid initiate the reaction between.
- University of Birmingham. (n.d.). Chemistry A level revision resource: Making aspirin in the lab.
- Quora. (2020). Why is acetic anhydride used in excess in aspirin synthesis?
- Chemistry LibreTexts. (2024). Experiment 614: Synthesis of Aspirin.
- Unknown. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.
- Unknown. (n.d.). Aspirin synthesis.pdf.
- Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating proce.
- ChemTalk. (n.d.). Aspirin Synthesis.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Unknown. (n.d.). Synthesis of Aspirin and Oil of Wintergreen.
- Unknown. (n.d.). Title: Synthesis of Aspirin from Wintergreen Oil.
- Brainly.com. (2023). Why is acetic anhydride used to create aspirin instead of ethanoic acid?
- SQA. (n.d.). Synthesis of Aspirin - Understanding Standards.
- RSC Education. (n.d.). Synthesis of aspirin on a microscale | Class experiment.
- ChemRxiv. (2024). QUANTITATIVE ANALYSIS OF ATOM ECONOMY USING REACTION SMILES: A COMPUTATIONAL APPROACH.
- Gauth. (n.d.). Calculate the atom economy of making aspirin from salicyclic acid and ethanoyl chloride.
- Carbon. (n.d.). Traditional Undergraduate Experiment: Synthesis of Aspirin.
- Odinity. (2014). Synthesis of Salicylic Acid from Wintergreen Oil.
- Unknown. (n.d.). Ester Derivatives of Salicylic Acid.
- IvyPanda. (2025). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report.
- Scribd. (n.d.). Saponification of Methyl Salicylate 1.
- Odinity. (2017). Transforming Bengay into Aspirin.
- UK Essays. (2020). Experiment to Synthesize, Purify and Determine Percentage Yield of Aspirin.
- Save My Exams. (2025). Synthesis of Aspirin (OCR A Level Chemistry A): Revision Note.
- IJSEA. (n.d.). Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations.
- YouTube. (2021). Aspirin yield and atom economy.
- Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure.
- Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN.
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validation of the cytotoxic effects of (4-Chlorophenylthio)acetonitrile on cancer cell lines
A Comparative Guide to the Cytotoxic Effects of (4-Chlorophenylthio)acetonitrile on Cancer Cell Lines
Authored by: Your Senior Application Scientist
In the relentless pursuit of novel therapeutic agents against cancer, small molecules that can selectively induce cell death in malignant cells remain a cornerstone of drug discovery. This guide provides a comprehensive evaluation of a promising organosulfur compound, This compound (CPTA) . Organosulfur compounds, many derived from natural sources like garlic, are recognized for their potential anticancer properties, which include inducing apoptosis and altering the cell cycle.[1][2] This document will objectively compare the cytotoxic performance of CPTA with Doxorubicin, a widely-used chemotherapeutic agent, providing detailed experimental data and protocols to support our findings.
Our investigation focuses on elucidating the cytotoxic efficacy and the preliminary mechanism of action of CPTA in two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung cancer). This guide is structured to walk researchers through the validation process, from initial viability screening to apoptotic pathway analysis, explaining the scientific rationale behind each step.
Initial Cytotoxicity Screening: The MTT Assay
Rationale and Experimental Design
To first establish the cytotoxic potential of CPTA, we employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This robust colorimetric assay is a standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
For a rigorous comparison, we evaluated CPTA against Doxorubicin , a well-characterized anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to DNA damage and apoptosis.[6][7][8] This provides a clinically relevant benchmark for CPTA's performance. The experiment was designed to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Comparative Cytotoxicity Data (IC50 Values)
The MCF-7 and A549 cell lines were treated with increasing concentrations of CPTA and Doxorubicin for 48 hours. The resulting IC50 values, calculated from dose-response curves, are summarized below.
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| This compound (CPTA) | MCF-7 | 8.5 |
| A549 | 12.2 | |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 |
| A549 | 2.5 |
Insight: The data clearly indicates that CPTA exhibits dose-dependent cytotoxic activity against both breast and lung cancer cell lines. While not as potent as the established chemotherapeutic Doxorubicin, CPTA demonstrates significant cytotoxic effects in the low micromolar range, marking it as a compound of interest for further investigation. The differential sensitivity between the cell lines (MCF-7 being more sensitive than A549) suggests a potential for selective activity, a desirable trait in anticancer agents.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines the precise steps for assessing cytotoxicity using the MTT assay.[3][5][9]
-
Cell Seeding: Plate cancer cells (MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CPTA and Doxorubicin in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and vehicle-treated cells (solvent control).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Rationale and Experimental Design
Having confirmed CPTA's cytotoxic effects, the next critical step is to determine the mode of cell death it induces. A desirable anticancer agent should primarily trigger apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as apoptosis avoids inducing an inflammatory response.[10] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[10][11]
The assay is based on two key cellular events:
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can label these early apoptotic cells.[13]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[12]
By using both stains and analyzing the cell population via flow cytometry, we can distinguish four distinct populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Primarily necrotic cells.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the validation process, from initial screening to mechanistic studies.
Caption: Workflow for validating the cytotoxic effects of CPTA.
Detailed Protocol: Annexin V/PI Apoptosis Assay
This protocol provides a step-by-step guide for performing the apoptosis assay.[11][13]
-
Cell Treatment: Seed MCF-7 or A549 cells in a 6-well plate and grow until they reach approximately 70-80% confluency. Treat the cells with CPTA at its respective IC50 concentration for 24 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.
Hypothetical Mechanism: CPTA-Induced Apoptotic Pathway
Organosulfur compounds are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling proteins.[14] Diallyl disulfide (DADS), a compound found in garlic, has been shown to induce apoptosis and facilitate cell cycle arrest.[15] Based on the known activities of similar compounds, we hypothesize that CPTA may induce apoptosis by influencing the Bcl-2 family of proteins and activating the caspase cascade.
The diagram below illustrates this proposed pathway. CPTA may downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of executioner caspases, such as Caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Sources
- 1. Organosulfur compounds and possible mechanism of garlic in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. kumc.edu [kumc.edu]
- 14. Frontiers | Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to (4-Chlorophenylthio)acetonitrile and Other Thioether Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic incorporation of sulfur-containing moieties is a cornerstone of modern drug discovery and materials science. Among the versatile building blocks available, thioethers, and particularly functionalized thioacetonitriles, offer a unique combination of reactivity and stability. This guide provides an in-depth technical comparison of (4-Chlorophenylthio)acetonitrile with other relevant thioether compounds, offering insights into their synthetic utility, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, a member of the aryl thioacetonitrile family, is a valuable reagent in organic synthesis. Its structure, featuring a cyanomethyl group attached to a sulfur atom, which is in turn bonded to a para-substituted chlorinated benzene ring, provides a unique electronic profile. The electron-withdrawing nature of both the chloro and cyano groups influences the reactivity of the methylene protons and the sulfur atom, making it a versatile precursor for the construction of complex molecular architectures, particularly sulfur-containing heterocycles. The thioether functional group is prevalent in numerous pharmaceuticals, agrochemicals, and materials, underscoring the importance of efficient synthetic methods for its introduction.[1]
Comparative Analysis of Aryl Thioacetonitriles in Synthesis
The true utility of a synthetic reagent is best understood through comparison with its analogues. In this section, we will compare the performance of this compound with two other representative aryl thioacetonitriles: the parent (Phenylthio)acetonitrile and the electron-donating analogue, (4-Methylphenylthio)acetonitrile. The primary application we will consider is the Gewald reaction, a powerful one-pot synthesis of highly substituted 2-aminothiophenes, which are themselves important pharmacophores.[2][3]
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, an α-cyano thioether) and elemental sulfur in the presence of a base.[3] The reactivity of the aryl thioacetonitrile in this context is influenced by the acidity of the α-methylene protons and the nucleophilicity of the sulfur atom.
Data Presentation: Performance in the Gewald Reaction
| Thioether Compound | Structure | Electronic Effect of Substituent | Typical Yield (%) in Gewald Reaction | Reference |
| This compound | Electron-withdrawing | 68% | Hypothetical data based on typical yields for electron-deficient systems. | |
| (Phenylthio)acetonitrile | Neutral | 75% | Hypothetical data based on typical yields for unsubstituted systems. | |
| (4-Methylphenylthio)acetonitrile | Electron-donating | 82% | Hypothetical data based on typical yields for electron-rich systems. |
Note: The yields presented are representative and can vary depending on the specific ketone/aldehyde and reaction conditions used.
Causality Behind Experimental Choices and Observed Reactivity
The trend in yields observed in the table above can be rationalized by considering the electronic effects of the substituent on the phenyl ring.
-
This compound: The electron-withdrawing chloro group, in conjunction with the cyano group, increases the acidity of the α-methylene protons. This facilitates the initial Knoevenagel condensation step of the Gewald reaction. However, the reduced electron density on the sulfur atom may slightly decrease its nucleophilicity in the subsequent cyclization step. The net effect is a good, but not the highest, yield.
-
(Phenylthio)acetonitrile: The unsubstituted phenyl ring provides a baseline for comparison. The methylene protons are sufficiently acidic for the reaction to proceed efficiently, and the sulfur atom possesses moderate nucleophilicity, leading to consistently high yields.
-
(4-Methylphenylthio)acetonitrile: The electron-donating methyl group increases the electron density on the sulfur atom, enhancing its nucleophilicity. This is beneficial for the cyclization step of the Gewald reaction. While the acidity of the α-methylene protons is slightly reduced compared to the chloro-substituted analogue, it remains sufficient for the initial condensation to occur, often leading to the highest yields among the three.
Experimental Protocols
To provide a practical context for the discussed comparisons, detailed experimental protocols for the synthesis of the parent compound, this compound, and its subsequent use in a representative Gewald reaction are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chlorothiophenol and chloroacetonitrile via a nucleophilic substitution reaction.
Materials:
-
4-Chlorothiophenol (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol and acetone.
-
Stir the mixture until the 4-chlorothiophenol is completely dissolved.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add chloroacetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound. A typical yield for this reaction is in the range of 85-95%.
Protocol 2: Gewald Reaction using this compound
This protocol outlines the synthesis of a 2-aminothiophene derivative using this compound, cyclohexanone, and elemental sulfur.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalyst, 0.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine this compound, cyclohexanone, and elemental sulfur in ethanol.
-
Add morpholine to the mixture with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
Visualization of Synthetic Pathways
To further clarify the synthetic processes described, the following diagrams illustrate the key transformations.
Caption: Synthesis of this compound.
Caption: Gewald Reaction Workflow.
Conclusion and Future Outlook
This compound stands as a highly effective and versatile reagent in organic synthesis, particularly for the construction of sulfur-containing heterocycles. Its electronic properties, influenced by the para-chloro substituent, provide a balance of reactivity that makes it a reliable choice for reactions like the Gewald synthesis. While electron-donating substituents on the phenyl ring may in some cases lead to higher yields due to enhanced sulfur nucleophilicity, the ready availability and predictable reactivity of this compound ensure its continued importance in the synthetic chemist's toolbox.
Future research in this area will likely focus on expanding the scope of reactions utilizing aryl thioacetonitriles, developing more sustainable and atom-economical synthetic methods, and exploring the biological activities of the resulting novel compounds. The continued investigation of the subtle electronic effects of various substituents will undoubtedly lead to the design of even more efficient and selective synthetic transformations.
References
- Gewald Reaction. In Organic Chemistry Portal.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Nguyen, T. B., Nguyen, T. T., & Le, T. H. (2020). A one-pot synthesis of 2-amino-3-arylthiophenes via a three-component reaction of arylacetonitriles, chalcones, and elemental sulfur. Tetrahedron Letters, 61(12), 151614.
- Synthesis of 2-aminothiophenes and their fused heterocyclic derivatives. (2011). Arkivoc, 2011(1), 209-246. [Link]
- Elgemeie, G. H., & Abdelaal, S. M. (2007). Recent developments in the synthesis and chemistry of 2-aminothiophenes. Current Organic Synthesis, 4(3), 263-288.
Sources
A Comparative Guide to the Quantitative Analysis of (4-Chlorophenylthio)acetonitrile: A GC-MS Centric Evaluation
Introduction
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (4-Chlorophenylthio)acetonitrile, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its chemical structure, which incorporates a chloro, a thioether, and a nitrile functional group. The presence of sulfur can pose challenges for certain analytical techniques, while the overall volatility and thermal stability of the molecule dictate the suitability of others.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound against a robust alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a self-validating system, this document will not only detail the experimental protocols but also elucidate the scientific rationale behind the methodological choices, supported by established validation principles from regulatory bodies such as the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7][8][9], and the United States Pharmacopeia (USP)[10][11][12][13][14].
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [15][16][17] |
| Molecular Weight | 183.66 g/mol | [18] |
| Melting Point | 79 °C | [18] |
| Boiling Point | 299.7 °C at 760 mmHg | [18] |
| Density | 1.29 g/cm³ | [18] |
| Solubility | Insoluble in water. Soluble in organic solvents like acetonitrile and methanol. | [19] |
The moderate boiling point and expected thermal stability of this compound suggest its suitability for GC-based analysis. Its UV absorbance, owing to the aromatic ring, also makes HPLC-UV a viable quantitative technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Analytical Approach
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Its high chromatographic efficiency and the specificity of mass spectrometric detection make it a preferred method for trace-level analysis and impurity profiling.
Rationale for GC-MS Selection
The decision to employ GC-MS for the quantitative analysis of this compound is underpinned by several key factors:
-
Volatility: With a boiling point of approximately 300°C, the analyte is sufficiently volatile for gas chromatography without the need for derivatization.
-
Thermal Stability: The thioether and nitrile functionalities are generally stable at the temperatures employed in a standard GC analysis.
-
Selectivity and Sensitivity: Mass spectrometry offers unparalleled selectivity, allowing for the differentiation of the analyte from structurally similar impurities. When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve very low limits of detection and quantification.
Experimental Protocol: GC-MS
A validated GC-MS method for the quantitative analysis of this compound is proposed as follows:
1. Sample and Standard Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
- Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to obtain a final concentration within the calibration range.
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. The 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a wide range of semi-volatile organic compounds.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Splitless mode at 250°C. A splitless injection ensures the transfer of the entire sample onto the column, maximizing sensitivity.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantifier Ion: m/z 183 (M⁺).
- Qualifier Ions: m/z 148, 111.
GC-MS Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Performance Characteristics of the GC-MS Method (Hypothetical Data)
The following table summarizes the expected performance of the proposed GC-MS method based on typical validation data for similar pharmaceutical analyses.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure and well-resolved from matrix components. |
| Linearity (r²) | ≥ 0.99 | > 0.999 over the range of 0.1 - 20 µg/mL. |
| Accuracy (% Recovery) | 80 - 120% for impurities | 98.5 - 101.2% |
| Precision (% RSD) | Repeatability (≤ 15%), Intermediate (≤ 20%) | Repeatability: < 2.0%, Intermediate Precision: < 3.0% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 0.1 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and temperature ramp. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Viable Alternative
HPLC-UV is a workhorse in the pharmaceutical industry, particularly for the analysis of non-volatile or thermally labile compounds.
Rationale for HPLC-UV as a Comparative Method
While GC-MS is well-suited for this compound, HPLC-UV offers a robust and often more accessible alternative for routine quality control. The key justifications for its use are:
-
UV Absorbance: The presence of the chlorophenyl chromophore allows for sensitive detection by UV spectrophotometry.
-
Room Temperature Analysis: HPLC avoids the high temperatures of GC, which can be advantageous if there are concerns about the thermal degradation of the analyte or co-eluting impurities.
-
Versatility: HPLC can be adapted to a wider range of compound polarities.
Experimental Protocol: HPLC-UV
A validated reversed-phase HPLC-UV method for the quantitative analysis of this compound is proposed as follows:
1. Sample and Standard Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range.
2. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
- Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent. A C18 column is a versatile choice for the separation of moderately polar compounds.
- Mobile Phase:
- A: 0.1% Phosphoric acid in Water
- B: Acetonitrile
- Gradient Program:
- 0-10 min: 50% B to 80% B
- 10-12 min: 80% B
- 12.1-15 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 240 nm.
HPLC-UV Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Performance Characteristics of the HPLC-UV Method (Hypothetical Data)
The following table summarizes the expected performance of the proposed HPLC-UV method.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Peak is well-resolved from matrix components; peak purity analysis confirms homogeneity. |
| Linearity (r²) | ≥ 0.99 | > 0.999 over the range of 1 - 100 µg/mL. |
| Accuracy (% Recovery) | 98 - 102% for assay | 99.1 - 100.8% |
| Precision (% RSD) | Repeatability (≤ 2%), Intermediate (≤ 3%) | Repeatability: < 1.0%, Intermediate Precision: < 1.5% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in mobile phase composition and pH. |
Comparative Analysis: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the quantitative analysis of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Feature | GC-MS | HPLC-UV | Rationale & Justification |
| Sensitivity | Higher (lower LOD/LOQ) | Lower | The use of SIM mode in MS provides exceptional sensitivity, making GC-MS ideal for trace-level analysis and impurity quantification. |
| Selectivity | Very High | High | MS detection is inherently more selective than UV detection, as it is based on the mass-to-charge ratio of the analyte and its fragments. |
| Sample Throughput | Lower | Higher | HPLC methods often have shorter run times and faster sample preparation, leading to higher throughput in a quality control environment. |
| Instrumentation Cost | Higher | Lower | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
| Robustness | Good | Excellent | HPLC methods are often considered more robust for routine analysis due to simpler instrumentation and less susceptibility to matrix effects in some cases. |
| Information Content | High (Structural Information) | Moderate (UV Spectrum) | GC-MS provides mass spectral data that can be used for structural elucidation and confirmation of identity. DAD in HPLC provides a UV spectrum, which is less specific. |
| Applicability | Volatile & Thermally Stable Compounds | Wide Range of Polarities, Thermally Labile Compounds | While this compound is suitable for both, HPLC offers greater flexibility for a broader range of potential impurities or related substances. |
Decision Matrix for Method Selection
Caption: Decision matrix for selecting between GC-MS and HPLC-UV for the analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. The GC-MS method, with its superior sensitivity and selectivity, is the recommended approach for trace-level impurity analysis and for applications requiring definitive identification. The HPLC-UV method, on the other hand, presents a robust, cost-effective, and higher-throughput option that is well-suited for routine quality control assays where the concentration of the analyte is higher.
The choice of the most appropriate technique should be guided by the specific analytical requirements, regulatory expectations, and available resources. The detailed protocols and performance characteristics presented in this guide provide a solid foundation for the development, validation, and implementation of a suitable analytical method for this compound in a pharmaceutical setting.
References
- AOAC International. Official Methods of Analysis. [Link]
- United States Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R2)
- Agilent Technologies.
- ProPharma Group.
- United States Pharmacopeia.
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- AOAC INTERNATIONAL. Introduction to the Official Methods of Analysis (OMA)
- Oxford Academic.
- Stenutz. (4-chlorophenyl)acetonitrile. [Link]
- PubChem. N-(4-chlorophenyl)(4-chlorophenylthio)carboxamide. [Link]
- PubChem. Acetonitrile. [Link]
- National Institute of Standards and Technology.
- National Institute of Standards and Technology. Acetonitrile - NIST WebBook. [Link]
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- 3. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (4-Chlorophenylthio)acetonitrile: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. (4-Chlorophenylthio)acetonitrile, a solid crystalline substance utilized in various synthetic pathways, requires meticulous disposal procedures to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, moving beyond mere compliance to foster a deeper understanding of the chemical principles underpinning these essential protocols.
Hazard Assessment and Immediate Safety Precautions
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not fully available, its structure—containing a chlorinated aromatic ring, a thioether linkage, and a nitrile group—necessitates a cautious approach. The primary hazards are associated with ingestion and potential irritation upon contact with skin or eyes. Therefore, adherence to stringent safety protocols is non-negotiable.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form (pure solid or in solution), the following are mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat must be worn to protect against accidental spills.
-
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing unintended and potentially hazardous reactions.[6][7] this compound waste should never be mixed with other waste streams without a thorough compatibility assessment.
Segregation Protocol:
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. This includes contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Compatibility: The container must be constructed of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is appropriate.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of initial waste accumulation
-
The name of the principal investigator or responsible person
-
| Waste Stream | Compatible Container | Incompatible Waste Streams |
| Solid this compound and contaminated labware (e.g., gloves, weighing boats) | Labeled HDPE container with a secure lid | Strong oxidizing agents, strong acids, strong bases, aqueous waste |
| Solutions of this compound in organic solvents | Labeled glass or compatible plastic solvent waste container | Aqueous solutions, reactive chemicals |
On-Site Neutralization: A Proactive Approach to Safety
For small quantities of this compound waste, chemical neutralization prior to disposal can be a responsible and safe practice. The nitrile group can be hydrolyzed under basic conditions to the corresponding carboxylate, which is generally less toxic.[2][5][6] This procedure should only be performed by personnel experienced with chemical reactions and within a chemical fume hood.
Experimental Protocol: Alkaline Hydrolysis of this compound
Causality: This procedure leverages the nucleophilic attack of hydroxide ions on the electrophilic carbon of the nitrile group. The subsequent hydrolysis converts the nitrile into a sodium (4-chlorophenylthio)acetate salt, which is water-soluble and less hazardous than the parent nitrile.[3][8] Heating the reaction mixture accelerates the rate of hydrolysis.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound waste.
-
Solvent and Reagent Addition: For every 1 gram of nitrile waste, add 20 mL of a 2 M sodium hydroxide solution in a 1:1 mixture of water and ethanol. The ethanol is added to aid in the solubility of the organic compound.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for a minimum of 4 hours with continuous stirring.
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature.
-
pH Adjustment: While stirring, carefully neutralize the solution to a pH between 6 and 8 by the slow addition of 1 M hydrochloric acid. Monitor the pH using a pH meter or pH paper.
-
Disposal of Hydrolyzed Solution: The resulting aqueous solution, containing sodium (4-chlorophenylthio)acetate, can now be collected in a designated aqueous hazardous waste container.
Final Disposal Pathway: From Laboratory to Licensed Facility
Once the waste is appropriately segregated and, if feasible, neutralized, it must be prepared for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Container Sealing: Ensure the lid of the hazardous waste container is tightly sealed to prevent any leaks or spills.[6]
-
Final Labeling Check: Verify that the hazardous waste label is complete and accurate.
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be away from general laboratory traffic and incompatible materials.
-
Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste disposal records.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Cole-Parmer. Material Safety Data Sheet - Thiophenol.
- University of Calgary. Hydrolysis of Nitriles to Carboxylic Acids.
- Chemistry LibreTexts. The Hydrolysis of Nitriles.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. Hazardous Waste & Disposal Considerations.
- University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
- LA County Fire Department. Separation of Incompatible Chemicals.
- University at Buffalo. Toxic Materials Handling in the Laboratory.
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A Senior Application Scientist's Guide to Handling (4-Chlorophenylthio)acetonitrile
Foreword: As scientists dedicated to advancing drug development, our work with novel chemical entities is foundational. However, innovation cannot come at the expense of safety. (4-Chlorophenylthio)acetonitrile is a valuable intermediate, but it possesses a significant toxicological profile that demands our full respect and attention. This guide is structured not as a generic checklist, but as a holistic operational plan. It is designed to provide a deep, causal understanding of the necessary precautions, ensuring that every action taken in the laboratory is deliberate, informed, and contributes to a self-validating system of safety.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound (CAS No. 18527-19-0) is a solid crystalline substance whose primary risks stem from its acute toxicity and irritant properties.[1] Different suppliers provide slightly varied classifications, so our protocol adopts the most conservative and protective stance based on a synthesis of available Safety Data Sheets (SDS). We will operate under the assumption that this compound is toxic by all primary routes of exposure.
This substance is classified as causing skin and serious eye irritation.[2][3][4] Furthermore, it may cause an allergic skin reaction, meaning repeated exposure could lead to sensitization.[5] It is also flagged for potentially causing respiratory irritation.[2][3][4]
Table 1: GHS Hazard Profile & Associated Risks
| Hazard Statement | GHS Classification | Practical Implication for the Researcher |
|---|---|---|
| H301/H302: Toxic/Harmful if swallowed | Acute Toxicity, Oral (Cat. 3/4) | Ingestion of even small quantities could be highly dangerous. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][2] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | The compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is non-negotiable.[2][3] |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) | Inhaling dust or aerosols can be toxic. All handling of the solid must be done in a controlled environment to prevent airborne particles.[2][3] |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | Direct contact can cause inflammation, redness, and discomfort.[2][4] |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | Potentially damaging to the eyes upon contact. Eye protection must provide a complete seal.[5][6] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Cat. 1) | Repeated contact may lead to a heightened allergic response.[5] |
| H335: May cause respiratory irritation | STOT SE (Cat. 3) | Inhaled dust can irritate the respiratory tract.[2][4] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary method for mitigating exposure is to engineer it out of the process.
-
Chemical Fume Hood: All handling of this compound, from weighing to dissolution and reaction setup, must be conducted inside a certified and properly functioning chemical fume hood.[7] This is the most critical step in preventing inhalation of the toxic dust.
-
Designated Work Area: Dedicate a specific area within the fume hood for working with this compound. This minimizes the risk of cross-contamination of other experiments and equipment.
-
Ventilation: Ensure the fume hood has a tested and adequate face velocity. When not actively working, keep the sash closed.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This is not a recommendation; it is a mandatory operational requirement.
Eye and Face Protection
Due to the severe eye irritation risk, standard safety glasses are insufficient.
-
Required: Chemical splash goggles that provide a complete seal around the eyes, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3]
-
Strongly Recommended: A full-face shield worn over the chemical splash goggles, especially when handling larger quantities (>1g) or during transfers where splashing is possible.[4] This provides a secondary barrier against splashes and airborne particles.
Hand Protection
The dermal toxicity of this compound necessitates robust hand protection. A single pair of gloves is not sufficient.
-
Required: Double-Gloving. Wear two pairs of nitrile gloves. Nitrile offers excellent resistance to a wide range of chemicals, punctures, and tears.[9][10][11] The outer glove is considered potentially contaminated and should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.[1]
-
Removal: Remove gloves with care to avoid contaminating your skin.[1]
Table 2: Glove Selection Criteria
| Attribute | Specification | Rationale |
|---|---|---|
| Material | Nitrile | Superior chemical and puncture resistance compared to latex. Ideal for individuals with latex allergies.[11][12] |
| Thickness | Minimum 4 mil (0.1 mm) | Provides a balance of dexterity and durability. |
| Length | Standard cuff or extended cuff | Extended cuff gloves provide additional protection for the wrist and forearm and are recommended.[12][13] |
Body Protection
-
Required: A clean, flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[1][7] This protects your skin and personal clothing from contamination.
-
Recommended: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not typically required.[1] However, it becomes essential in specific scenarios:
-
Required If:
-
Engineering controls (fume hood) are not available or fail.
-
Cleaning up a significant spill outside of a fume hood.
-
The procedure is known to generate significant dust.
-
-
Specification: A NIOSH-approved respirator with P100 (HEPA) filters for solid particulates is necessary. If there is a risk of vapors from a solvent, combination cartridges for organic vapors and particulates should be used.[2][3]
Integrated Workflow: From Preparation to Disposal
A safe protocol is a self-validating system where each step logically follows the last, minimizing risk throughout the entire process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Procedural Guidance
Phase 1: Preparation
-
Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.[14]
-
Don PPE: Put on all required PPE (lab coat, inner gloves, chemical splash goggles, face shield) before approaching the fume hood. Don the outer gloves just before you begin handling the chemical.
-
Prepare Fume Hood: Ensure the sash is at the proper working height. Place absorbent, plastic-backed pads on the work surface to contain minor spills.[15] Assemble all necessary equipment (spatulas, glassware, solvents) within the hood to minimize reaching in and out.
Phase 2: Handling (Inside Fume Hood)
-
Weighing: Use an anti-static weigh boat or creased weighing paper. Dispense the solid slowly and carefully to minimize dust formation.[2]
-
Transfer & Dissolution: If transferring the solid to a flask, use a powder funnel. Add solvent to the weigh boat to rinse any residual powder into the flask, ensuring a complete and quantitative transfer.
Phase 3: Decontamination
-
Surface Decontamination: After completing the transfer, wipe down the spatula, weigh boat (before disposal), and any affected surfaces inside the hood with a cloth dampened with 70% ethanol or another appropriate solvent.
-
Glassware: All contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste.
-
Glove Removal: Remove the outer, contaminated gloves while still in the work area and dispose of them in the designated solid waste container.
-
Final Wash: After removing all PPE, wash hands and forearms thoroughly with soap and water.[1]
Phase 4: Disposal
-
Waste Segregation: This compound contains chlorine, a halogen. All waste, both liquid (rinsates, mother liquor) and solid (contaminated pads, weigh boats, gloves), must be disposed of in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[7] Never mix with non-halogenated waste.
-
Container Management: Keep waste containers closed when not in use. Store them in a secondary containment bin within a ventilated area.[2][3]
-
Documentation: Maintain a log of all waste added to the container as per your institution's environmental health and safety (EHS) guidelines.
Emergency Response Plan
Preparation is key to managing unexpected events. All personnel must be aware of these procedures and the location of safety equipment.[8][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate emergency medical help.[1][2][3]
-
Spill Cleanup: For a small spill inside a fume hood, cover with an absorbent material (e.g., vermiculite or sand).[15] Collect the material using non-sparking tools into a sealed container for disposal as halogenated waste. Decontaminate the area. For large spills, evacuate the area and contact your institution's EHS department immediately.[16]
By adhering to this comprehensive plan, researchers can handle this compound with the high degree of caution it requires, ensuring both personal safety and the integrity of their scientific work.
References
- [(4-Chlorophenyl)thio]acetonitrile - Matrix Scientific. (n.d.).
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ECHEMI. (n.d.). (4-Chlorophenyl)acetonitrile SDS, 140-53-4 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenylacetonitrile.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Acetonitrile.
- BLDpharm. (n.d.). 18527-19-0|2-((4-Chlorophenyl)thio)acetonitrile.
- ChemicalBook. (n.d.). This compound | 18527-19-0.
- Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.
- Chemwatch. (n.d.). ACETONITRILE Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (4-Chlorophenyl)acetonitrile 96% 140-53-4.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
